Product packaging for 4-(Pyridin-2-ylmethoxy)aniline(Cat. No.:CAS No. 102137-46-2)

4-(Pyridin-2-ylmethoxy)aniline

Cat. No.: B010275
CAS No.: 102137-46-2
M. Wt: 200.24 g/mol
InChI Key: CGWMMQFGQVDRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2), with the molecular formula C12H12N2O, is a key chemical building block in medicinal chemistry and drug discovery research. This compound serves as a crucial synthon for the design and synthesis of various biologically active molecules. Its primary research application is as a core intermediate in the development of potential anticancer therapeutics. Specifically, it is used to create 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives , which have been evaluated as BRAF kinase inhibitors . These compounds demonstrate significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . Furthermore, this aniline derivative is utilized in the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives , which are designed as BCR-ABL kinase inhibitors and have shown potent antitumor activity in vitro . Beyond oncology research, this scaffold is also featured in compounds investigated for their antibacterial activity , particularly against Gram-negative bacteria such as Klebsiella pneumoniae . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B010275 4-(Pyridin-2-ylmethoxy)aniline CAS No. 102137-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMMQFGQVDRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439959
Record name 4-(pyridin-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102137-46-2
Record name 4-(2-Pyridylmethoxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(pyridin-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102137-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-Pyridylmethoxy)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the fundamental physical properties of 4-(Pyridin-2-ylmethoxy)aniline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the experimental determination of its key physicochemical parameters, offering field-proven insights into the causality behind experimental choices. It is designed to be a definitive resource, ensuring scientific integrity through self-validating protocols and authoritative references.

Introduction

This compound is a molecule possessing a unique structural architecture, integrating a pyridine ring, a methoxy bridge, and an aniline moiety. This combination of a hydrogen bond acceptor (pyridine nitrogen), a flexible ether linkage, and a versatile synthetic handle (aniline amine group) makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is a prerequisite for its effective application in novel synthesis, formulation, and as a scaffold in drug design. This guide provides a detailed exposition of these properties, grounded in established analytical techniques.

Molecular Structure and Core Properties

The foundational physical properties of this compound are summarized in Table 1. These parameters are the cornerstone for predicting its behavior in various environments.

Physical PropertyValueUnitsSource(s)
Molecular Formula C₁₂H₁₂N₂O-[1]
Molecular Weight 200.24 g/mol [1]
Appearance Solid (predicted)-[2]
Melting Point 78 - 82°C[3]
Boiling Point Not available°C-
Solubility Soluble in methanol and chloroform.-[3]
pKa Not available--

Table 1: Core Physical Properties of this compound

Experimental Determination of Physical Properties

The precise measurement of physical properties is critical for the consistent and reliable use of any chemical compound in a research and development setting. This section outlines robust, field-tested protocols for the characterization of this compound.

Melting Point Determination: A Critical Purity Indicator

The melting point is a fundamental and highly sensitive indicator of a crystalline solid's purity. For this compound, a sharp melting range is indicative of high purity.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its higher precision, smaller sample requirement, and ability to detect subtle thermal events such as polymorphisms. The heating rate is a critical parameter; a slower rate (e.g., 1-2 °C/min) provides higher resolution around the melting transition, ensuring an accurate determination.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a sealed pan prevents any potential sublimation at elevated temperatures.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 50 °C to 100 °C at a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A melting point range of 78-82 °C has been reported for this compound.[3]

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis A Weigh 2-5 mg of sample B Seal in aluminum pan A->B C Calibrate with Indium B->C D Ramp temperature at 2°C/min C->D E Record heat flow D->E F Determine onset temperature E->F

Caption: DSC workflow for melting point determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter for synthesis, purification, and formulation. This compound's structure, with both polar (amine, pyridine) and nonpolar (aromatic rings) regions, suggests a nuanced solubility profile. It has been reported to be soluble in methanol and chloroform.[3]

Causality Behind Experimental Choices: The "like dissolves like" principle is a guiding tenet. The pyridine and aniline nitrogens can act as hydrogen bond acceptors, and the aniline N-H can donate a hydrogen bond, favoring solubility in polar protic solvents like methanol. The aromatic rings contribute to van der Waals interactions, allowing for solubility in chlorinated solvents like chloroform.

Experimental Protocol: Isothermal Shake-Flask Method

  • Equilibrium Saturation: Add an excess of solid this compound to a known volume of the solvent to be tested (e.g., methanol, chloroform, water, toluene) in a sealed vial.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Analysis: Carefully filter the saturated solution through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Spectroscopic Characterization: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals would include:

  • Aromatic protons on the pyridine and aniline rings, typically in the range of 6.5-8.6 ppm.

  • A singlet for the methylene (-CH₂-) protons of the methoxy bridge, expected around 5.2 ppm.

  • A broad singlet for the amine (-NH₂) protons, the chemical shift of which is concentration and solvent dependent.

Based on a closely related structure, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the following ¹H NMR chemical shifts (in CDCl₃) can be anticipated: a doublet for the pyridinyl proton adjacent to the nitrogen around 8.57 ppm, multiplets for the other pyridinyl and phenyl protons between 6.77 and 7.75 ppm, and a singlet for the methylene protons at approximately 5.18 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:

  • Aromatic carbons in the range of 110-160 ppm.

  • The methylene carbon of the methoxy bridge, typically around 70 ppm.

Logical Flow for NMR Analysis

NMR_Analysis A Dissolve sample in deuterated solvent (e.g., CDCl₃) B Acquire ¹H NMR spectrum A->B C Acquire ¹³C NMR spectrum A->C D Analyze chemical shifts, coupling constants, and integration B->D C->D E Assign signals to molecular structure D->E

Caption: Logical workflow for NMR-based structural confirmation.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. The following handling precautions are based on the available safety data for similar compounds.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

For comprehensive safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed and authoritative overview of the core physical properties of this compound. The integration of experimental protocols with the underlying scientific principles offers a robust framework for researchers. The data and methodologies presented herein are intended to facilitate the effective and safe utilization of this versatile compound in pioneering research and development endeavors.

References

A Comprehensive Technical Guide to 4-(Pyridin-2-ylmethoxy)aniline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can be readily modified to interact with a diverse range of biological targets. The aniline and pyridine moieties are quintessential examples, frequently appearing in molecules designed to engage with targets such as protein kinases.[1][2] This guide focuses on the chemical compound 4-(Pyridin-2-ylmethoxy)aniline , a biaryl amine that strategically combines these two critical pharmacophores. While not an active pharmaceutical ingredient in itself, its significance lies in its role as a versatile synthetic intermediate for the development of potent and selective therapeutic agents.[1]

This document provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, present a robust synthetic pathway with detailed experimental considerations, explore its applications in the context of kinase inhibition, and provide essential safety and handling protocols. The insights herein are designed to empower scientific teams to effectively leverage this valuable building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its application in research. This compound is identified by the CAS Number 102137-46-2 .[3] Its structure features a central aniline ring connected to a pyridine ring via a methylene ether linkage, a design that offers specific advantages in molecular recognition, which will be discussed later.

Structural Information and Identifiers

The key identifiers and structural representations for this compound are summarized below for clarity and unambiguous identification.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 102137-46-2PubChem[3]
Molecular Formula C₁₂H₁₂N₂OPubChem[3]
Molecular Weight 200.24 g/mol PubChem[3]
Canonical SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)NPubChem[3]
InChI Key CGWMMQFGQVDRII-UHFFFAOYSA-NPubChem[3]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.[3]

Computed Physicochemical Data

The compound's physicochemical properties are critical predictors of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table outlines key computed properties.[3]

PropertyValueSignificance in Drug Discovery
XLogP3 1.7Indicates moderate lipophilicity, often correlated with good oral bioavailability.
Hydrogen Bond Donors 1The aniline amine group can act as a hydrogen bond donor, crucial for target binding.
Hydrogen Bond Acceptors 3The pyridine nitrogen, ether oxygen, and aniline nitrogen can act as hydrogen bond acceptors.
Rotatable Bond Count 3Provides conformational flexibility, allowing the molecule to adapt to a binding site.
Topological Polar Surface Area 48.1 ŲSuggests good potential for cell membrane permeability.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a two-step process that is common in medicinal chemistry for constructing aryl ethers and anilines. The general strategy involves a Williamson ether synthesis to couple the pyridine and phenyl moieties, followed by the reduction of a nitro group to the desired aniline. This approach is reliable and utilizes readily available starting materials.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for efficiency and high yield, starting from 4-nitrophenol and 2-(chloromethyl)pyridine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol + 2-(Chloromethyl)pyridine B 2-((4-Nitrophenoxy)methyl)pyridine A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat C 2-((4-Nitrophenoxy)methyl)pyridine D This compound (Final Product) C->D Reducing Agent (e.g., SnCl₂·2H₂O) Solvent (e.g., Ethanol) Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step can be confirmed by standard analytical techniques (TLC, LC-MS) before proceeding to the next, ensuring the integrity of the final product. A similar methodology has been described for the synthesis of a related chloro-substituted analog.[4]

Step 1: Synthesis of 2-((4-Nitrophenoxy)methyl)pyridine

  • Rationale: This step employs the Williamson ether synthesis, a robust and high-yielding reaction for forming ethers. 4-Nitrophenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing the chloride from 2-(chloromethyl)pyridine hydrochloride. Acetone is an excellent solvent for this reaction as it is polar aprotic and has an appropriate boiling point for reflux.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetone.

    • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) to the suspension.

    • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol to obtain 2-((4-nitrophenoxy)methyl)pyridine as a pale yellow solid.

Step 2: Synthesis of this compound

  • Rationale: The reduction of the aromatic nitro group to an aniline is a critical transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and effective method for this reduction. The reaction proceeds via a series of electron and proton transfers, with the tin species being oxidized.[5]

  • Procedure:

    • In a round-bottom flask, dissolve the 2-((4-nitrophenoxy)methyl)pyridine (1.0 eq.) from Step 1 in absolute ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise to the solution. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the mixture at reflux (approximately 78°C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it into a beaker of crushed ice.

    • Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Research

The true value of this compound is realized in its application as a scaffold for creating more complex molecules with therapeutic potential. The aniline-pyridine motif is particularly prevalent in the design of kinase inhibitors.[1][6]

The Pyridinylaniline Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The pyridinylaniline scaffold is exceptionally well-suited for this role for several reasons:[1]

  • Hinge-Binding: The pyridine nitrogen is a potent hydrogen bond acceptor and frequently forms a critical interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a key anchor for many successful kinase inhibitors.

  • Functionalization Handle: The aniline nitrogen provides a convenient and reactive site for chemical modification. This allows for the introduction of various side chains that can extend into other regions of the ATP pocket, thereby enhancing both potency and selectivity for the target kinase.

  • Structural Rigidity: The biaryl ether structure provides a semi-rigid core that can be appropriately decorated to optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Derivatives of the closely related 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been investigated as inhibitors of BCR-ABL kinase and human epidermal growth factor receptor-2 (HER2) kinase, both of which are important targets in cancer therapy.[4][7]

Logical Pathway for Drug Development

The use of this compound as a starting material follows a logical workflow in a typical drug discovery campaign.

G A Scaffold Selection: This compound B Library Synthesis: Amide/Urea coupling at aniline N-H A->B Diversity-Oriented Synthesis C High-Throughput Screening (HTS) Against Kinase Panel B->C Assay Plate Generation D Hit Identification: Compounds with >50% inhibition C->D Data Analysis E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E Medicinal Chemistry Design F Candidate Drug E->F ADME/Tox Profiling

Caption: Drug discovery workflow using the target scaffold.

Safety, Handling, and Storage

Ensuring the safe handling of all laboratory chemicals is paramount. Based on GHS classifications, this compound presents several hazards that require appropriate precautions.[3]

GHS Hazard Classification
Hazard ClassStatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT SE (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound stands out as a high-value chemical intermediate for researchers engaged in drug discovery. Its structure elegantly combines the hinge-binding potential of a pyridine ring with the versatile functionalization capacity of an aniline moiety. The synthetic route to this compound is straightforward and scalable, making it an accessible starting point for the construction of compound libraries. With its established role in the development of kinase inhibitors and its favorable physicochemical properties, this compound is poised to remain a relevant and powerful tool in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in medicinal chemistry programs.

References

An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)aniline: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-ylmethoxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical and physical properties, outlines a robust synthetic methodology, and explores its critical role as a versatile intermediate in the development of pharmacologically active agents. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this valuable molecular scaffold in contemporary research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary aniline amine and a pyridyl ether moiety. This unique combination of a hydrogen bond-donating aniline group and a hydrogen bond-accepting pyridine nitrogen atom makes it a privileged scaffold for designing molecules that interact with biological targets. Its core properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [1][2]
CAS Number 102137-46-2[1]
Appearance Solid (form may vary)-
Canonical SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)N[1]
InChI Key CGWMMQFGQVDRII-UHFFFAOYSA-N[1]

These fundamental properties are the bedrock for its application in synthetic chemistry, dictating reaction conditions, solvent choices, and purification strategies.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This pathway is favored for its high yield and the ready availability of starting materials.

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Reaction cluster_products Products p_aminophenol 4-Aminophenol reaction Williamson Ether Synthesis (SN2 Mechanism) p_aminophenol->reaction picolyl_chloride 2-(Chloromethyl)pyridine picolyl_chloride->reaction base Strong Base (e.g., NaH, K₂CO₃) base->reaction Deprotonates phenol solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction Solvates ions target This compound reaction->target salt Salt Byproduct (e.g., NaCl) reaction->salt

Caption: General workflow for Williamson ether synthesis of the target compound.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 4-aminophenol to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation (Na⁺) without solvating the nucleophile, thereby increasing its reactivity and accelerating the reaction rate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-aminophenol (1.0 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 4-aminophenol.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Nucleophilic Attack: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block, primarily utilized as a key intermediate in the synthesis of kinase inhibitors for oncology.[3][4] The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity, while the pyridine nitrogen often acts as a crucial hydrogen bond acceptor, interacting with the "hinge region" of a kinase's ATP-binding pocket.[4]

A prominent example is its use in the synthesis of irreversible inhibitors of the human epidermal growth factor receptor (EGFR) family of kinases, which are implicated in various cancers.[3]

Signaling Pathway Context:

EGFR_Pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Phosphorylates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Phosphorylates outcome Cell Proliferation, Survival, Angiogenesis ras_raf->outcome pi3k_akt->outcome inhibitor Inhibitor derived from This compound inhibitor->egfr Blocks ATP Binding Site

Caption: Role of EGFR inhibitors in blocking downstream signaling pathways.

The aniline moiety of a molecule derived from this compound can be further functionalized to form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition and a durable therapeutic effect.[3] This strategic use highlights the compound's importance in creating highly specific and potent anti-cancer agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant.[1] GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Keep in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, combined with its privileged structural motifs, establishes it as a critical starting material for developing next-generation therapeutics, particularly in the field of oncology. Understanding its properties, synthesis, and strategic applications is essential for any researcher aiming to design and create novel, impactful pharmaceutical agents.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pyridin-2-ylmethoxy)aniline (CAS No. 102137-46-2), a key intermediate in pharmaceutical research and materials science.[1] As a molecule incorporating both a pyridine and an aniline moiety linked by an ether bridge, its structural confirmation is paramount for ensuring the integrity of subsequent research and development. This document details the interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causality behind experimental choices and detailed, self-validating protocols are provided to equip researchers, scientists, and drug development professionals with the necessary insights for confident structural elucidation and quality control.

Introduction and Molecular Structure

This compound is a bifunctional organic compound with the molecular formula C₁₂H₁₂N₂O.[2] Its structure features a p-substituted aniline ring connected to a pyridine ring via a methylene ether linkage. This unique arrangement of aromatic and heteroaromatic systems imparts specific electronic and conformational properties, making it a valuable building block. Accurate and unambiguous characterization is the bedrock of its application. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and understand the chemical environment of each atom.

The molecular weight of this compound is 200.24 g/mol , and its exact mass is 200.094963011 Da.[2]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum is characterized by signals in both the aromatic region (for the pyridine and aniline rings) and the aliphatic region (for the methylene bridge).

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[3]

  • Frequency: A higher field spectrometer (e.g., 400 or 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[4]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.57 d 4.8 1H H-6 (Py)
~7.68 td 7.7, 1.8 1H H-4 (Py)
~7.49 d 7.8 1H H-3 (Py)
~7.20 ddd 7.5, 4.8, 0.9 1H H-5 (Py)
~6.85 d 8.8 2H H-10'/H-14' (Aniline)
~6.65 d 8.8 2H H-11'/H-13' (Aniline)
~5.15 s - 2H H-7' (CH₂)

| ~3.60 | br s | - | 2H | H-15' (NH₂) |

Note: Data is synthesized from spectral information for structurally similar compounds and general chemical shift principles. Exact values may vary slightly based on experimental conditions.

Interpretation:

  • Pyridine Ring: The four protons on the pyridine ring appear as distinct signals. The H-6 proton, adjacent to the nitrogen, is the most deshielded and appears furthest downfield as a doublet. The H-3, H-4, and H-5 protons exhibit characteristic triplet of doublets and doublet of doublets of doublets patterns due to their respective couplings.

  • Aniline Ring: Due to the electron-donating effect of the ether and amino groups and the symmetry of the para-substitution, the aniline protons appear as two distinct doublets, each integrating to 2H. The protons ortho to the ether linkage (H-10'/H-14') are slightly more deshielded than those ortho to the amino group (H-11'/H-13').

  • Methylene Bridge (H-7'): The two protons of the -CH₂- group are chemically equivalent and appear as a sharp singlet around 5.15 ppm. Its downfield shift is indicative of its position between two electronegative atoms (oxygen and the pyridine ring).

  • Amine Protons (H-15'): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~157.0 C-2 (Py)
~149.5 C-6 (Py)
~149.0 C-12' (Aniline)
~141.0 C-9' (Aniline)
~137.0 C-4 (Py)
~122.5 C-5 (Py)
~121.0 C-3 (Py)
~116.0 C-11'/C-13' (Aniline)
~115.5 C-10'/C-14' (Aniline)

| ~70.0 | C-7' (CH₂) |

Note: Data is synthesized based on established principles of ¹³C NMR spectroscopy and data for analogous structures.[5][6]

Interpretation:

  • The spectrum shows 10 distinct signals, corresponding to the 10 unique carbon environments (two pairs of carbons on the aniline ring are equivalent by symmetry).

  • The carbons of the pyridine ring (C-2, C-6, C-4, C-5, C-3) are assigned based on their known chemical shift ranges.[7] The C-2 carbon, bonded to both nitrogen and the methoxy group, is significantly downfield.

  • The aniline ring carbons attached to oxygen (C-9') and nitrogen (C-12') are the most downfield of the aniline signals due to the electronegativity of the heteroatoms.

  • The methylene bridge carbon (C-7') appears in the aliphatic region around 70 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Rationale for Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this amine. It typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.[8]

Table 3: Mass Spectrometry Data (ESI-MS)

m/z Proposed Fragment Formula
201.10 [M+H]⁺ C₁₂H₁₃N₂O⁺
108.06 [C₆H₆NO]⁺ C₆H₆NO⁺

| 92.05 | [C₅H₄NCH₂]⁺ | C₆H₆N⁺ |

Interpretation: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 201. The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is the weakest bond in the structure. This cleavage can occur in two ways, leading to the major fragments observed.

fragmentation M [M+H]⁺ m/z = 201.10 F1 Pyridin-2-ylmethyl cation [C₆H₆N]⁺ m/z = 92.05 M->F1 Benzylic Cleavage F2 4-Aminophenol radical cation [C₆H₆NO]⁺ m/z = 108.06 M->F2 Benzylic Cleavage

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Experimental Choices:

  • Method: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation compared to KBr pellets.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3420, 3340 Strong, Sharp N-H stretch (asymmetric & symmetric, primary amine)
3050-3010 Medium Aromatic C-H stretch
2950-2880 Medium Aliphatic C-H stretch (CH₂)
1620 Strong N-H bend (scissoring)
1595, 1510 Strong Aromatic C=C ring stretch (Aniline & Pyridine)
1245 Strong Aryl-O-C stretch (asymmetric)
1040 Strong Aryl-O-C stretch (symmetric)

| 825 | Strong | p-substituted C-H bend (out-of-plane) |

Note: Data is synthesized from characteristic IR absorption frequencies for aniline and pyridine derivatives.[9][10]

Interpretation:

  • The two sharp bands above 3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amine (-NH₂).[8]

  • The strong, sharp band around 1245 cm⁻¹ is a key indicator of the aryl ether linkage (Ar-O-CH₂).

  • The bands in the 1620-1500 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings.

  • The strong band at 825 cm⁻¹ is highly indicative of the 1,4- (or para-) substitution pattern on the aniline ring.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) instrument at 298 K.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS peak at 0.00 ppm.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the ESI-MS instrument according to the manufacturer's guidelines. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern.

IR Spectroscopy Protocol
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environments of the pyridine, aniline, and methylene ether moieties. ESI-Mass Spectrometry validates the molecular formula with the correct molecular ion peak and shows a logical fragmentation pattern centered on the cleavage of the benzylic ether bond. Finally, IR spectroscopy confirms the presence of all key functional groups, including the primary amine, the aryl ether linkage, and the aromatic systems. Together, these techniques form a robust, self-validating system for the comprehensive characterization of this important chemical intermediate.

References

4-(Pyridin-2-ylmethoxy)aniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(Pyridin-2-ylmethoxy)aniline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data to provide a deep dive into the theoretical principles governing its solubility, based on its unique molecular structure. It presents field-proven, step-by-step protocols for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method, coupled with robust analytical quantification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure that the described methodologies are not just followed, but understood. This guide is designed to be a self-validating system, empowering scientists to generate reliable and reproducible solubility data essential for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates a pyridine ring, an ether linkage, and an aniline moiety, making it a versatile building block for more complex target molecules, particularly in the development of kinase inhibitors and other pharmacologically active agents.

Key Physicochemical Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₂N₂O[1]

  • Molecular Weight: 200.24 g/mol [1]

  • CAS Number: 102137-46-2[1]

  • SMILES: C1=CC=NC(=C1)COC2=CC=C(C=C2)N[1]

The solubility of this compound is a critical parameter that dictates its handling and application. In drug development, solubility influences everything from reaction kinetics in a chosen solvent to the feasibility of purification by crystallization and the ultimate bioavailability of a derived active pharmaceutical ingredient (API). This guide provides the theoretical and practical tools to accurately assess this vital property.

Theoretical Framework of Solubility: A Structural Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The solubility of this compound is governed by the interplay of its polar and non-polar functionalities and their potential interactions with a solvent.

Molecular Feature Breakdown:

  • Hydrogen Bond Donors: The primary amine (-NH₂) on the aniline ring is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptors: Three sites are available for hydrogen bonding acceptance: the nitrogen atom in the pyridine ring, the ether oxygen, and the amine nitrogen.

  • Polar Regions: The pyridine, amine, and ether groups impart significant polarity to the molecule.

  • Non-polar Regions: The aromatic benzene ring and the methylene (-CH₂-) bridge constitute the non-polar, hydrophobic backbone.

This duality means the molecule is neither extremely polar nor entirely non-polar. Its solubility will be highest in solvents that can effectively engage with its diverse structural features. The basic nature of the aniline and pyridine nitrogens also implies that solubility will be dramatically enhanced in acidic aqueous solutions through the formation of highly polar ammonium and pyridinium salts.[4][5]

cluster_molecule This compound Features cluster_solvents Solvent Interactions Molecule C₁₂H₁₂N₂O Pyridine Pyridine Ring (H-Bond Acceptor, Polar) Molecule->Pyridine Ether Ether Linkage (H-Bond Acceptor, Polar) Molecule->Ether Aniline Aniline Moiety (H-Bond Donor/Acceptor, Basic, Polar) Molecule->Aniline Aromatic Benzene Ring (Non-polar, π-π stacking) Molecule->Aromatic PolarProtic Polar Protic (e.g., Methanol, Water) High Interaction Pyridine->PolarProtic H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Moderate-High Interaction Pyridine->PolarAprotic Dipole-Dipole Ether->PolarProtic H-Bonding Aniline->PolarProtic H-Bonding Aniline->PolarAprotic Dipole-Dipole Aromatic->PolarAprotic π-π stacking NonPolar Non-Polar (e.g., Toluene, Hexane) Low Interaction Aromatic->NonPolar van der Waals

Caption: Molecular features of this compound and their predicted interactions with different solvent classes.

Qualitative Solubility Predictions:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the -NH₂ group and the nitrogen/oxygen atoms.[6]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-dipole interactions. Lack of solvent H-bond donation may limit solubility compared to protics.
Ethers THF, DioxaneModerateThe ether functionality is compatible, but overall polarity is lower than other polar classes.
Halogenated Dichloromethane (DCM)Moderate to LowCapable of dissolving moderately polar compounds, but lacks strong specific interactions.
Aromatic TolueneLowSolubility driven by van der Waals forces with the aromatic rings; polar groups hinder high solubility.
Non-Polar Aliphatic Hexane, HeptaneVery LowThe molecule's significant polarity makes it largely incompatible with non-polar solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the internationally recognized standard for determining thermodynamic equilibrium solubility. It involves generating a saturated solution and then measuring the concentration of the dissolved analyte.

Principle: An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to allow the rate of dissolution to equal the rate of precipitation. The resulting supernatant is a saturated solution at that temperature.

A Step 1: Preparation Add excess solid analyte to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate vials in a temperature-controlled shaker (e.g., 25°C) for 24-72 hours. A->B C Step 3: Phase Separation Allow solids to settle. Centrifuge if necessary. B->C D Step 4: Sampling Carefully withdraw supernatant using a syringe. C->D E Step 5: Filtration Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into a clean vial. D->E F Step 6: Dilution Accurately dilute the filtered saturated solution with a suitable solvent for analysis. E->F G Step 7: Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC). F->G

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology:

  • Materials and Reagents:

    • This compound (solid, >98% purity).

    • Selected organic solvents (HPLC grade or equivalent).

    • Glass vials with PTFE-lined screw caps.

    • Volumetric flasks and pipettes (Class A).

    • Analytical balance.

    • Temperature-controlled orbital shaker or rotator.

    • Centrifuge.

    • Syringes.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a time sufficient to reach equilibrium. A period of 24 to 72 hours is typical.[6] A preliminary time-course study can be run to determine the exact point at which concentration plateaus.

  • Phase Separation and Sampling:

    • Remove vials from the shaker and let them stand at the same constant temperature to allow solids to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Causality Check: It is critical to avoid disturbing the solid pellet. The tip of the syringe needle should be kept in the upper portion of the supernatant.

  • Filtration and Dilution:

    • Attach a 0.22 µm syringe filter to the syringe. Discard the first ~100 µL of filtrate to saturate any binding sites on the filter membrane.

    • Filter the remaining solution into a pre-weighed vial or volumetric flask.

    • Accurately weigh or dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the calibrated range of the analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.

Analytical Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method for quantifying this compound due to its high selectivity, sensitivity, and robustness.[7] The method separates the analyte from potential impurities, ensuring accurate measurement.

Justification of Method Choice: The aromatic nature of the compound provides strong UV absorbance for sensitive detection. RP-HPLC is ideal for moderately polar compounds, and the use of an acidic mobile phase modifier ensures sharp, symmetrical peaks by protonating the basic nitrogen centers, minimizing undesirable interactions with the stationary phase.

A Step 1: Standard Preparation Prepare a stock solution of the analyte. Create a series of 5-7 calibration standards via serial dilution. B Step 2: Calibration Curve Inject each standard into the HPLC. Plot peak area vs. concentration. Perform linear regression (R² > 0.999). A->B D Step 4: Determine Concentration Use the peak area of the sample and the regression equation from the calibration curve to calculate its concentration. B->D Use Regression Equation C Step 3: Sample Analysis Inject the diluted, filtered sample from the solubility experiment. C->D E Step 5: Final Calculation Multiply the calculated concentration by the dilution factor to determine the original solubility in the saturated solution. D->E

Caption: Workflow for quantification of solubility samples using HPLC.

Exemplary HPLC Protocol:

  • Instrumentation and Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: e.g., Start at 10% B, ramp to 90% B over 10 minutes, hold, and re-equilibrate. (An isocratic method may also be developed).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning a standard solution (likely ~254 nm or ~270 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock.

    • Calibration Standards: Perform serial dilutions from the stock solution to create a set of standards covering the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

    • Sample Preparation: Dilute the filtered supernatant from the shake-flask experiment (Section 3) with the mobile phase to fall within the middle of the calibration curve.

  • Analysis and Calculation:

    • Run the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).

    • Inject the prepared sample(s).

    • Calculate the concentration of the diluted sample (C_diluted) using the regression equation: C_diluted = (Peak_Area_Sample - y_intercept) / slope.

    • Calculate the final solubility (S) in the original solvent: S (mg/mL) = C_diluted (mg/mL) * Dilution_Factor.

Conclusion

The solubility of this compound is a complex property dictated by its multifunctional chemical structure. A theoretical analysis predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. This guide provides a robust, self-validating experimental framework for obtaining precise, quantitative solubility data. By combining the gold-standard Shake-Flask method for achieving thermodynamic equilibrium with the specificity and accuracy of RP-HPLC for quantification, researchers can generate the reliable data necessary to advance their work in synthesis, purification, and formulation. Adherence to these detailed protocols will ensure data integrity and reproducibility, critical tenets of scientific research.

References

The Emerging Potential of 4-(Pyridin-2-ylmethoxy)aniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyridine and aniline moieties within a single molecular framework presents a compelling starting point for drug discovery. 4-(Pyridin-2-ylmethoxy)aniline, a scaffold possessing this unique combination, is gaining recognition as a versatile building block with significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the core attributes of this compound, from its synthesis to its burgeoning applications in medicinal chemistry. We will delve into its established role as a precursor for potent kinase inhibitors in oncology and explore its prospective utility in neuroprotection, anti-inflammatory, and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols to facilitate the exploration of this promising scaffold.

Introduction: The Strategic Amalgamation of Pyridine and Aniline

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, often playing a crucial role in binding to the hinge region of kinases.[1] Similarly, the aniline fragment is a common pharmacophore, particularly in kinase inhibitors, where the amino group can serve as a key hydrogen bond donor.[2] The strategic combination of these two pharmacophores in this compound via a flexible ether linkage creates a molecule with inherent potential for biological activity and a high degree of "drug-likeness".

This guide will illuminate the multifaceted potential of this scaffold, moving beyond a singular focus to present a holistic view of its applicability in modern drug discovery. We will begin by detailing the synthetic routes to the core molecule, followed by a comprehensive analysis of its potential therapeutic applications, substantiated by detailed experimental workflows.

Synthesis of the this compound Core

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[3][4] In this case, the sodium salt of 4-aminophenol is reacted with 2-(chloromethyl)pyridine.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-aminophenol and 2-(chloromethyl)pyridine hydrochloride.

Materials:

  • 4-Aminophenol

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.

  • Ether Formation: In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 2-(chloromethyl)pyridine to the stirred solution of the sodium phenoxide at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Potential Applications in Oncology: A Focus on Kinase Inhibition

The structural motifs within this compound make it an ideal starting point for the design of kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the aniline moiety can be further functionalized to occupy the ATP-binding pocket and interact with surrounding residues.

A notable example is the development of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives as potent inhibitors of the BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML).

The BCR-ABL Kinase Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of BCR-ABL kinase activity is a clinically validated strategy for the treatment of CML.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation STAT5->Cell_Proliferation Upregulation of anti-apoptotic genes Inhibitor This compound -based Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Workflow: Evaluation of Anticancer Activity

A systematic approach is necessary to evaluate the potential of this compound derivatives as anticancer agents. This workflow progresses from in vitro enzymatic assays to cell-based and finally in vivo models.

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Kinase_Assay->Cell_Viability Potent compounds advance Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Active compounds advance Xenograft Human Tumor Xenograft Model Western_Blot->Xenograft Lead candidates advance

Caption: A streamlined workflow for the preclinical evaluation of anticancer drug candidates derived from this compound.

Objective: To determine the in vitro inhibitory activity of test compounds against the BCR-ABL kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[5]

Materials:

  • Recombinant human ABL1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO as a vehicle control.

  • Add 2 µL of a solution containing the ABL1 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.[6]

Materials:

  • BCR-ABL positive cell line (e.g., K-562)

  • BCR-ABL negative control cell line (e.g., HEK293)

  • RPMI-1640 medium supplemented with 10% FBS

  • MTT or MTS reagent

  • 96-well clear-bottom plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Viability Measurement: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Objective: To evaluate the in vivo antitumor efficacy of lead compounds.[7][8][9]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • BCR-ABL positive human tumor cells (e.g., K-562)

  • Matrigel (optional)

  • Lead compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the lead compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).[8]

  • Efficacy Endpoints: Continue treatment for a specified period. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.

Quantitative Data for Representative Kinase Inhibitors

The following table presents representative IC50 values for known kinase inhibitors to provide a benchmark for evaluating new compounds derived from the this compound scaffold.

CompoundTarget KinaseIC50 (nM)
ImatinibBCR-ABL250-750
DasatinibBCR-ABL<1
NilotinibBCR-ABL20-30
Hypothetical Derivative 1 BCR-ABL 50
Hypothetical Derivative 2 SRC 75

Note: Data for hypothetical derivatives are for illustrative purposes.

Emerging Applications: Beyond Oncology

While the application of this compound in oncology is the most established, its structural features suggest potential in other therapeutic areas.

Neuroprotective Potential

Both pyridine and aniline derivatives have been investigated for their neuroprotective effects.[10][11][12] The ability of the pyridine nitrogen to interact with various receptors and enzymes in the central nervous system, coupled with the antioxidant properties often associated with aniline-containing compounds, makes this scaffold an intriguing starting point for the development of novel neuroprotective agents.

Objective: To assess the ability of test compounds to protect neuronal cells from excitotoxicity or oxidative stress.[13]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Neurotoxin (e.g., glutamate, H₂O₂)

  • Cell culture medium and supplements

  • MTT or LDH cytotoxicity assay kit

  • Test compounds

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate multi-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress) for a defined period.

  • Assessment of Cell Viability: Measure cell viability using an MTT assay or assess cell death using an LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Anti-inflammatory Properties

Derivatives of both pyridine and aniline have demonstrated anti-inflammatory activity.[14][15] The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.

Objective: To evaluate the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[16]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess reagent for NO measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Test compounds

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with test compounds at various concentrations for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Measurement of Nitric Oxide: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement of Cytokines: Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production and determine the IC50 values.

Antimicrobial Activity

The pyridine ring is a component of many natural and synthetic antimicrobial agents. The exploration of this compound derivatives as novel antibacterial or antifungal agents is a promising avenue of research.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds serially diluted in broth

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Assay Setup: In a 96-well plate, add the serially diluted test compounds to the wells.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a strategically designed scaffold with a high potential for yielding novel therapeutic agents. Its proven utility in the development of kinase inhibitors for cancer treatment is just the beginning. The preliminary evidence for its potential in neuroprotection, anti-inflammatory, and antimicrobial applications warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically explore the full therapeutic potential of this versatile molecule and its derivatives. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to the Biological Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(pyridin-2-ylmethoxy)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of its derivatives. Primarily focusing on their prominent role as anticancer agents, we delve into their mechanisms of action, particularly as kinase inhibitors, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This document synthesizes data from preclinical studies, detailing essential in vitro and in vivo evaluation methodologies, and offers a forward-looking perspective on the challenges and future directions for this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyridine-Aniline Scaffold

The pyridine ring is a fundamental heterocyclic motif and the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions make it a highly valuable component in drug design.[2] Similarly, the aniline scaffold is a prevalent feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[3][4]

The combination of these two key pharmacophores through a flexible ether linkage, creating the this compound core, has given rise to a class of derivatives with significant therapeutic potential. These compounds have been extensively investigated for a range of biological activities, with a primary focus on oncology.[5] Their structural framework allows for targeted modulation of critical molecular pathways implicated in cancer progression, making them a subject of intense research and development.[2]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a nucleophilic substitution reaction. A common approach is the coupling of a substituted 4-aminophenol with 2-(chloromethyl)pyridine or a related electrophile. Further modifications can be introduced on the aniline nitrogen to generate diverse libraries of compounds, such as ureas, amides, and other functional groups, for biological screening.[5]

General Synthesis Workflow

The synthesis can be logically broken down into key stages, from starting materials to the final purified derivatives ready for biological evaluation.

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Derivatization cluster_2 Step 3: Purification & Analysis A 4-Aminophenol C This compound Core A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-(Chloromethyl)pyridine B->C E Final Derivative C->E Coupling Reaction D Isocyanate / Carboxylic Acid / etc. D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Pure Compound G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

This protocol is adapted from a published procedure for synthesizing urea derivatives with demonstrated anticancer activity.[5]

Materials:

  • This compound

  • Substituted phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous DCM (10 mL) to dissolve the starting material.

  • Reagent Addition: While stirring, add the substituted phenyl isocyanate (1.1 mmol, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Anticancer Activity: Targeting Kinase Signaling

A predominant biological activity of this compound derivatives is their ability to inhibit the proliferation of cancer cells. Many of these compounds function as small-molecule kinase inhibitors, targeting enzymes that are often overexpressed or dysregulated in various cancers.[3]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial enzymes that regulate a majority of cellular processes by phosphorylating target proteins. The aberrant activity of specific kinases, particularly tyrosine kinases (TKs), is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[3] Derivatives of the this compound scaffold have been shown to inhibit several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[3][6]

  • Src Kinase: Involved in cell proliferation, survival, and metastasis.[7]

  • Class III Receptor Tyrosine Kinases (e.g., PDGFR): Implicated in tumor growth and angiogenesis.[8][9]

These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates ADP ADP EGFR->ADP P P Ras Ras EGFR->Ras Phosphorylates Derivative 4-(Pyridin-2-ylmethoxy) aniline Derivative Derivative->EGFR Inhibits ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

In Vitro Antiproliferative Activity

The anticancer potential of these derivatives is initially assessed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaA549 (Lung)3.5 - 15.2[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaMCF7 (Breast)<3.0 - 12.8[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaHCT116 (Colon)4.1 - 20.1[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaPC3 (Prostate)<3.0 - 14.5[5]
4-AnilinoquinazolineA431 (Skin)3.0 - 3.5[6]
4-Anilino-7-pyridyl-3-quinolinecarbonitrileCell-based Src AssayPotent Activity[7]

Note: The table presents a selection of reported activities to illustrate the general potency range.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For this compound derivatives, SAR studies have revealed key structural features that influence their inhibitory potency.[1]

  • Aniline Substituents: Modifications on the aniline ring are critical. The introduction of specific groups can enhance binding affinity to the target kinase. For instance, urea-based derivatives have shown significant potency.[5]

  • Pyridine Ring: The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the molecule within the kinase's active site. Substitutions on the pyridine ring can modulate this interaction and impact overall activity.[7]

  • Linker: The methoxy (-OCH₂-) linker provides optimal flexibility, allowing the pyridine and aniline moieties to adopt a favorable conformation for binding.

Caption: Key structure-activity relationship features of the this compound scaffold.

Preclinical Evaluation Methodologies

The translation of a promising compound from a chemical entity to a potential drug candidate requires rigorous preclinical evaluation using established in vitro and in vivo models.

In Vitro Assays
  • Cytotoxicity Assays (e.g., MTT Assay): These are foundational assays to determine a compound's ability to inhibit cell proliferation. They measure the metabolic activity of cells, which correlates with cell viability.

  • Kinase Inhibition Assays: These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific target kinase. They are crucial for confirming the mechanism of action.

This is a generalized protocol for assessing kinase inhibitory activity.[10]

Materials:

  • Synthesized this compound derivative

  • Recombinant human kinase enzyme (e.g., EGFR, Src)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³³P]ATP)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent like DMSO.

  • Reaction Mixture: In a 96-well plate, combine the kinase enzyme, peptide substrate, and kinase reaction buffer.

  • Compound Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction using a stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Models

To evaluate the efficacy of a compound in a complex biological system, animal models are essential.[11]

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[12][13] They are critical for understanding drug exposure and establishing a dosing regimen.

  • Xenograft Models: These are the gold standard for testing anticancer agents in vivo. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is measured over time.[7][14]

This protocol provides a general framework for an in vivo efficacy study.[7]

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., Nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT116) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses).

  • Dosing: Administer the test compound and controls to the mice according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies). Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

Derivatives of this compound have firmly established themselves as a promising class of compounds, particularly in the realm of anticancer drug discovery. Their synthetic tractability and potent activity as kinase inhibitors underscore their therapeutic potential.

However, challenges remain. Key areas for future research include:

  • Improving Selectivity: Enhancing selectivity for target kinases over related enzymes to minimize off-target effects and improve the safety profile.

  • Overcoming Resistance: Designing next-generation derivatives that can overcome acquired resistance mechanisms, a common issue with targeted therapies.[3]

  • Optimizing Pharmacokinetics: Improving the ADME properties of lead compounds to ensure adequate drug exposure and bioavailability.[2]

Continued interdisciplinary research, combining medicinal chemistry, molecular modeling, and robust biological evaluation, will be crucial to fully realize the clinical potential of this important chemical scaffold and to develop novel, effective therapies for patients.

References

The Strategic Role of 4-(Pyridin-2-ylmethoxy)aniline as a Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Pyridin-2-ylmethoxy)aniline is a heterocyclic aromatic amine that has emerged as a critical building block in medicinal chemistry. Its unique structure, combining a nucleophilic aniline moiety with a hydrogen-bond-accepting pyridine ring connected by a flexible ether linkage, makes it a "privileged" scaffold for targeting complex biological systems.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and its pivotal role as an intermediate in the development of potent kinase inhibitors. We will explore the causality behind its synthetic utility and provide detailed experimental protocols, offering field-proven insights for researchers in drug development.

Introduction: A Scaffold of Significance

In the landscape of pharmaceutical synthesis, intermediates are the unsung heroes that bridge simple starting materials to complex Active Pharmaceutical Ingredients (APIs). This compound (CAS No. 102137-46-2) is a prime example of such a vital component.[2] Its structure is not a random assortment of functional groups; it is a carefully evolved scaffold that presents key pharmacophoric features essential for molecular recognition by biological targets, particularly protein kinases.[3]

The molecule can be deconstructed into three key regions:

  • The Aniline Ring: The primary amine (-NH₂) on the phenyl ring is a potent nucleophile and a hydrogen bond donor. This serves as the primary reactive handle for covalently linking the intermediate to other molecular fragments, most commonly through nucleophilic aromatic substitution or amide bond formation.[4]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. In the context of kinase inhibition, this feature is critical for anchoring the molecule into the ATP-binding pocket by forming a crucial hydrogen bond with the "hinge region" of the enzyme.[1]

  • The Methoxy Bridge (-O-CH₂-): The ether linkage provides both stability and optimal spatial orientation between the aniline and pyridine rings. This flexibility allows the molecule to adopt a low-energy conformation for effective target binding.

This combination of features makes this compound and its derivatives indispensable in the synthesis of targeted therapies, particularly for oncology.[5]

Synthesis of the Intermediate

The preparation of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common and industrially scalable approach involves a Williamson ether synthesis followed by a nitro group reduction. This strategy is advantageous as it utilizes readily available starting materials.

Synthetic Pathway Overview

The synthesis begins with the coupling of a protected aminophenol (in the form of a nitrophenol) with a pyridine-containing electrophile, followed by the chemical reduction of the nitro group to the desired aniline.

Synthesis_of_4_Pyridin_2_ylmethoxy_aniline Start1 4-Nitrophenol Step1_Node Williamson Ether Synthesis Start1->Step1_Node Start2 2-(Chloromethyl)pyridine Start2->Step1_Node Intermediate 2-((4-Nitrophenoxy)methyl)pyridine Step1_Node->Intermediate Step 1 Step2_Node Nitro Group Reduction Intermediate->Step2_Node FinalProduct This compound Step2_Node->FinalProduct Step 2 Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1->Step1_Node Reagent2 Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) Reagent2->Step2_Node

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-Nitrophenoxy)methyl)pyridine

This step is a classic Williamson ether synthesis. The causality for using a strong base like potassium carbonate is to deprotonate the weakly acidic hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of 2-(chloromethyl)pyridine.

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq), neutralized and extracted, or the free base, in DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. A solid precipitate will form.

  • Isolation: Collect the solid by filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to yield 2-((4-nitrophenoxy)methyl)pyridine.

Step 2: Synthesis of this compound

The reduction of the aromatic nitro group is a critical step. While various reagents can be used, a common method involves iron powder in the presence of an electrolyte like ammonium chloride, which is effective, inexpensive, and avoids the need for high-pressure hydrogenation equipment.[6]

  • Setup: In a 1 L three-neck flask fitted with a mechanical stirrer and reflux condenser, create a slurry of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heating: Heat the slurry to reflux (approximately 80 °C) with vigorous stirring.

  • Addition: Add the 2-((4-nitrophenoxy)methyl)pyridine (1.0 eq) from Step 1 portion-wise to the refluxing slurry. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Workup: Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to achieve the high purity (≥98%) required for subsequent pharmaceutical applications.

Physicochemical Properties and Spectroscopic Profile

Accurate characterization of an intermediate is paramount for its use in regulated GMP (Good Manufacturing Practice) environments. The properties of this compound are well-documented.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 102137-46-2[2]
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
Appearance Off-white to light brown crystalline powder
Topological Polar Surface Area (TPSA) 48.1 Ų[2]
SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)N[2]
InChIKey CGWMMQFGQVDRII-UHFFFAOYSA-N[2]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is characteristic. It will show signals for the aromatic protons on both the pyridine and aniline rings, a key singlet for the methylene bridge protons (-O-CH₂-) typically around 5.0-5.3 ppm, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: The carbon spectrum will show the expected number of aromatic signals and a distinct signal for the methylene carbon.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion at m/z 201.24.

Application in the Synthesis of Bioactive Molecules: A Case Study

The primary and most high-value application of this compound and its analogs is in the synthesis of kinase inhibitors for cancer therapy.[5] A prominent example is its role in building the core structure of drugs related to Lapatinib and Neratinib, which are dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][7]

Case Study: Nucleophilic Aromatic Substitution in Kinase Inhibitor Synthesis

In this workflow, a chlorinated analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline , is used. The chlorine atom at the 3-position provides additional steric and electronic properties that can enhance binding affinity and selectivity for the target kinase.[7] The core reaction is a nucleophilic aromatic substitution (SNAr) where the aniline acts as the nucleophile, displacing a chlorine atom from a heterocyclic core, typically a 4-chloroquinazoline.[4][8]

SNAr_Workflow Aniline 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (Nucleophile) Reaction Nucleophilic Aromatic Substitution (SNAr) Aniline->Reaction Quinazoline 4-Chloro-6-iodoquinazoline (Electrophile) Quinazoline->Reaction Product N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl) -6-iodoquinazolin-4-amine Reaction->Product Forms C-N Bond Conditions Solvent: Isopropanol Catalyst: p-TSA (optional) Heat (Reflux) Conditions->Reaction Downstream Further Elaboration (e.g., Suzuki Coupling) Product->Downstream API Final API Scaffold (e.g., Lapatinib Derivative) Downstream->API

Caption: Workflow for coupling the intermediate with a quinazoline core.

Protocol: Coupling with 4-Chloro-6-iodoquinazoline

This protocol demonstrates the self-validating nature of the reaction; its progress can be easily monitored, and the product often crystallizes from the reaction mixture, simplifying purification.

  • Setup: Charge a reaction vessel with 4-chloro-6-iodoquinazoline (1.0 eq), 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.05 eq), and a suitable solvent such as isopropanol or n-butanol.[4]

  • Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to protonate the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.

  • Monitoring: Track the disappearance of the starting materials using TLC or HPLC. The formation of the product is often accompanied by the precipitation of a solid.

  • Isolation: Upon completion, cool the reaction mixture. The product, N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-6-iodoquinazolin-4-amine, often precipitates as its HCl or p-TSA salt. Collect the solid by filtration.

  • Purification: Wash the filtered solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether or hexanes. If necessary, the product can be neutralized with a base (e.g., NaHCO₃ solution) and recrystallized to achieve high purity. This intermediate is then ready for subsequent reactions, such as Suzuki coupling at the iodo-position, to complete the synthesis of the final drug molecule.[9][10]

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate care. According to its GHS classification, it presents several hazards.[2]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[2]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent degradation.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is purpose-built to engage with one of the most important target classes in modern medicine. The synthetic routes to its preparation are robust and scalable, and its reactivity is predictable and efficient, making it a cornerstone for the construction of complex heterocyclic APIs. As research into kinase signaling pathways continues to expand, the demand for versatile and well-characterized building blocks like this compound and its derivatives will undoubtedly grow, solidifying its role in the future of targeted therapeutics.

References

A Senior Scientist's Guide to the Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-2-ylmethoxy)aniline is a versatile bifunctional molecule of significant interest to the medicinal chemistry community. Its structure, incorporating a pyridyl ether linked to an aniline core, serves as a key pharmacophore and a valuable building block in the development of targeted therapeutics, particularly kinase inhibitors. The pyridine nitrogen provides a crucial hydrogen bond acceptor site, while the aniline moiety offers a convenient point for synthetic elaboration to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a practical, field-proven perspective for researchers, scientists, and drug development professionals. Our focus is on empowering the practicing chemist to not only successfully synthesize the target molecule but also to understand and troubleshoot the process with confidence.

Chapter 1: Strategic Analysis of Synthetic Routes

The synthesis of this compound centers on the formation of an ether bond between a 4-aminophenol derivative and a 2-(halomethyl)pyridine or its equivalent. The primary challenge arises from the presence of two nucleophilic sites in the 4-aminophenol starting material: the phenolic hydroxyl group and the aromatic amino group. The amino group is generally more nucleophilic than the hydroxyl group, meaning direct alkylation will preferentially yield undesired N-alkylated products.

Therefore, a robust synthesis must address this selectivity issue. The most logical and widely practiced strategy involves a three-stage workflow:

  • Protection: The amino group of 4-aminophenol is temporarily "masked" with a protecting group to prevent it from reacting.

  • Coupling (Etherification): The ether linkage is formed by reacting the protected 4-aminophenol with a suitable pyridine-based electrophile.

  • Deprotection: The protecting group is removed to reveal the desired aniline functionality.

The two most prominent methods for the key etherification step are the Williamson Ether Synthesis and the Mitsunobu Reaction.

`dot graph "synthetic_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_main" { label="Overall Synthetic Strategy"; bgcolor="#FFFFFF"; color="#4285F4";

} } ` Caption: High-level workflow for the synthesis of the target molecule.

Below is a comparative summary of the primary etherification strategies.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong Base (NaH, K₂CO₃), Alkyl Halide (e.g., 2-(chloromethyl)pyridine)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD), Alcohol (2-pyridinemethanol)
Mechanism SN2Redox Condensation
Key Advantage Cost-effective, uses common reagents, scalable.Mild conditions, proceeds with inversion of stereochemistry (if applicable).[3][4]
Key Disadvantage Requires a strong base which can be sensitive; potential for elimination side reactions.[5]Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification; reagents are more expensive.
Typical Solvents Polar aprotic (DMF, Acetonitrile).[6]Anhydrous THF, Dichloromethane.

Chapter 2: The Workhorse Method: Williamson Ether Synthesis

The Williamson ether synthesis is the most common and industrially feasible method for preparing aryl ethers.[6] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][7] First, a strong base is used to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the ether.

For the synthesis of our target, this translates to the reaction between the phenoxide of N-(4-hydroxyphenyl)acetamide and 2-(chloromethyl)pyridine.

`dot graph "williamson_mechanism" { layout="dot"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_step1" { label="Step 1: Deprotonation"; bgcolor="#F1F3F4"; "Phenol" [label="R-O-H"]; "Base" [label="B:⁻"]; "Phenoxide" [label="R-O:⁻"]; "HB" [label="H-B"]; "Phenol" -> "Phenoxide" [label="Base abstracts proton"]; }

subgraph "cluster_step2" { label="Step 2: SN2 Attack"; bgcolor="#F1F3F4"; "Phenoxide_ion" [label="R-O:⁻"]; "AlkylHalide" [label="CH₂(Py)-Cl"]; "TransitionState" [label="[R-O···CH₂(Py)···Cl]⁻", shape=box, style=dashed]; "Ether" [label="R-O-CH₂(Py)"]; "Halide" [label="Cl⁻"]; "Phenoxide_ion" -> "TransitionState" [label="Nucleophilic attack"]; "AlkylHalide" -> "TransitionState"; "TransitionState" -> "Ether" [label="Bond formation"]; "TransitionState" -> "Halide" [label="Leaving group departs"]; }

"Phenoxide" -> "Phenoxide_ion" [style=invis]; } ` Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a robust, three-step procedure derived from established methodologies for amine protection, Williamson ether synthesis, and subsequent deprotection.[8][9][10]

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Amine Protection)

  • Rationale: Acetylation of the amino group in 4-aminophenol is a straightforward and effective way to prevent N-alkylation in the subsequent step. Acetic anhydride is an inexpensive and highly efficient acetylating agent.

  • Procedure:

    • Suspend 4-aminophenol (1.0 eq.) in glacial acetic acid (approx. 3 mL per gram of aminophenol) in a round-bottom flask equipped with a magnetic stirrer.

    • To this stirred suspension, add acetic anhydride (1.2 eq.) dropwise at room temperature. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.

    • Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of N-(4-((pyridin-2-yl)methoxy)phenyl)acetamide

  • Rationale: This is the key ether-forming step. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the phenoxide anion highly reactive.[6] 2-(Chloromethyl)pyridine hydrochloride is a common, stable source of the required electrophile; it is neutralized in situ or prior to reaction.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add N-(4-hydroxyphenyl)acetamide (1.0 eq.) and dissolve it in anhydrous DMF (approx. 5-10 mL per gram).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

    • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) and a neutralizing base like triethylamine (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the product.

Step 3: Synthesis of this compound (Deprotection)

  • Rationale: The acetyl protecting group is readily removed by hydrolysis under basic conditions. A mixture of ethanol and aqueous potassium hydroxide (KOH) is effective for this transformation.[10]

  • Procedure:

    • Suspend the N-(4-((pyridin-2-yl)methoxy)phenyl)acetamide (1.0 eq.) in ethanol (approx. 10 mL per gram).

    • Add a concentrated aqueous solution of potassium hydroxide (e.g., 10M KOH, 4-5 eq.) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-36 hours. The reaction should become homogeneous as it proceeds. Monitor for the disappearance of starting material by TLC.

    • Cool the reaction mixture and partially remove the ethanol under reduced pressure.

    • Dilute the residue with water, which should cause the product to precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and dry to yield the final product, this compound.

Chapter 3: Alternative Approaches: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming the C-O bond under milder, non-basic conditions.[4] This reaction converts an alcohol into a variety of functional groups, including ethers, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

The key advantage is its ability to couple weakly acidic nucleophiles (like phenols) with primary or secondary alcohols. In this context, the reaction would involve coupling N-(4-hydroxyphenyl)acetamide with 2-pyridinemethanol.

`dot graph "mitsunobu_overview" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label="Protected Phenol (R-OH)\n+ 2-Pyridinemethanol (Py-CH₂OH)\n+ PPh₃\n+ DEAD/DIAD", shape=box, style=filled, fillcolor="#E8F0FE"]; activation [label="Redox Activation", shape=oval, style=filled, fillcolor="#D2E3FC"]; intermediate [label="[R-O-P⁺Ph₃] Intermediate", shape= Mdiamond, style=filled, fillcolor="#FCE8B2"]; product [label="Desired Ether (R-O-CH₂-Py)\n+ Ph₃P=O\n+ Hydrazine byproduct", shape=box, style=filled, fillcolor="#C6F6D5"];

reagents -> activation -> intermediate -> product; } ` Caption: Conceptual overview of the Mitsunobu reaction for ether synthesis.

When to Consider the Mitsunobu Reaction:

  • Acid/Base Sensitivity: When other functional groups in the molecule are sensitive to the strong bases used in the Williamson synthesis.

  • Substrate Availability: If 2-pyridinemethanol is more readily available or cost-effective than 2-(chloromethyl)pyridine.

  • Byproduct Tolerance: While effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be carefully removed during purification. For phenols with higher pKa values, modified reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be required to avoid side reactions and improve yields.[12]

Chapter 4: Process Considerations: Purification and Characterization

Purification: For both synthetic routes, purification of the intermediate and final products is crucial.

  • Column Chromatography: Silica gel chromatography is the standard method for purifying the protected ether intermediate. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

  • Recrystallization/Precipitation: The final product, this compound, is often a crystalline solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by controlled precipitation as described in the deprotection protocol.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic peaks for the aromatic protons of both the aniline and pyridine rings, the benzylic methylene protons (~5.1 ppm), and the amine protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic stretches for the N-H bonds of the primary amine, C-O ether linkage, and aromatic C-H bonds.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving amine protection, Williamson ether synthesis, and deprotection. This strategy effectively circumvents the issue of N-alkylation and provides a scalable and cost-effective route to this valuable building block. While the Mitsunobu reaction presents a viable alternative under milder conditions, the challenges associated with byproduct removal often make the Williamson approach preferable for larger-scale preparations. This guide provides the strategic insight and detailed protocols necessary for the successful and efficient synthesis of this important medicinal chemistry intermediate.

References

Methodological & Application

Synthesis Protocol for 4-(Pyridin-2-ylmethoxy)aniline: A Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

4-(Pyridin-2-ylmethoxy)aniline is a vital molecular scaffold in medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring linked via an ether bridge to an aniline moiety, serves as a versatile building block for a range of pharmacologically active compounds, including kinase inhibitors for oncology applications. The ether linkage provides conformational flexibility, while the aniline and pyridine groups offer reactive sites for further molecular elaboration and hydrogen bonding interactions with biological targets.

This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. This robust and widely used method offers a reliable pathway to this important intermediate. The causality behind experimental choices, safety considerations, and characterization methods are explained to ensure scientific integrity and reproducibility for researchers in the field.

Reaction Principle and Mechanism

The synthesis is achieved via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The core of this transformation is the formation of an ether bond between an alkoxide (or in this case, a phenoxide) and an alkyl halide.

The mechanism proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-aminophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 4-aminophenoxide.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of 2-picolyl chloride. This concerted step results in the displacement of the chloride leaving group and the formation of the desired ether linkage.[2][3]

Williamson Ether Synthesis Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide (Nucleophile) aminophenol->phenoxide + K₂CO₃ - KHCO₃ phenoxide_sn2 4-Aminophenoxide base Base (K₂CO₃) picolyl_chloride 2-Picolyl Chloride (Electrophile) product This compound salt KCl phenoxide_sn2->product + 2-Picolyl Chloride

Caption: Mechanism of the Williamson ether synthesis.

Materials and Safety

Reagents and Equipment
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )
4-Aminophenol123-30-8C₆H₇NO109.13
2-Picolyl chloride hydrochloride6959-47-3C₆H₇Cl₂N164.04
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Deionized Water7732-18-5H₂O18.02
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Standard Laboratory Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, separatory funnel, rotary evaporator, Buchner funnel, and glassware for filtration and recrystallization.

Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

  • 4-Aminophenol: Harmful if swallowed or inhaled.[4][5] Suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[4][5][6] Avoid creating dust.

  • 2-Picolyl chloride hydrochloride: Causes severe skin burns and eye damage.[7] It is harmful if swallowed and is a respiratory irritant.[8][9] Do not breathe dust.[8][10] Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A reproductive hazard and a skin irritant. It is readily absorbed through the skin.

Ensure that eyewash stations and safety showers are readily accessible.[8][10] All waste must be disposed of according to institutional and local regulations.

Detailed Experimental Protocol

This procedure is designed for a 10 mmol scale synthesis.

Experimental Workflow setup 1. Reaction Setup - Add 4-aminophenol, K₂CO₃, and DMF to flask. addition 2. Reagent Addition - Add 2-picolyl chloride HCl in portions. setup->addition reaction 3. Reaction - Stir at 60-70 °C for 12-18 hours. - Monitor by TLC. addition->reaction workup 4. Aqueous Work-up - Cool, pour into water. - Extract with Ethyl Acetate. reaction->workup wash 5. Washing - Wash organic layer with water and brine. workup->wash dry 6. Drying & Concentration - Dry over Na₂SO₄. - Concentrate via rotary evaporation. wash->dry purify 7. Purification - Recrystallize crude solid from Ethanol/Water. dry->purify characterize 8. Characterization - Obtain melting point, NMR, and MS data. purify->characterize

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-aminophenol (1.09 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

  • Add 25 mL of anhydrous N,N-Dimethylformamide (DMF).

Step 2: Addition of Alkylating Agent

  • Begin stirring the suspension under a nitrogen atmosphere.

  • Add 2-picolyl chloride hydrochloride (1.64 g, 10.0 mmol, 1.0 equivalent) to the flask in three small portions over 15 minutes. The hydrochloride salt will be neutralized in situ by the excess base.

Step 3: Reaction Execution

  • Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Maintain stirring at this temperature for 12-18 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The disappearance of the 4-aminophenol spot indicates reaction completion.

Step 4: Product Isolation (Work-up)

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to fully precipitate the product.

  • Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with an additional 50 mL of deionized water.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[11]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly turbid (cloudy).[11]

  • Add a few drops of hot ethanol to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol [12]
Appearance Off-white to light brown solid
Melting Point Literature values vary; typically determined experimentally
¹H NMR Expect characteristic peaks for aromatic protons on both rings, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons.
Mass Spectrometry (ESI-MS) m/z = 201.10 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Base is not sufficiently strong or is hydrated.- Poor quality of starting materials.- Increase reaction time or temperature slightly (e.g., to 80 °C).- Use freshly dried, anhydrous potassium carbonate.- Confirm the purity of reactants before starting.
Low Yield - N-alkylation of the aniline as a side reaction.- Product loss during work-up or recrystallization.- E2 elimination of the alkyl halide (less likely for primary halides).[3]- Maintain the recommended temperature to minimize side reactions.- Use a less nucleophilic base if N-alkylation is significant.- Optimize recrystallization solvent and volume to minimize solubility of the product in the cold mother liquor.
Oily or Impure Product - Incomplete removal of DMF solvent.- Presence of side products.- Inefficient recrystallization.- Ensure the product is thoroughly washed with water during work-up to remove residual DMF.- Consider purification by silica gel column chromatography if recrystallization is ineffective.- Test different solvent systems for recrystallization.[11]

References

Synthesis of 4-(Pyridin-2-ylmethoxy)aniline Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(Pyridin-2-ylmethoxy)aniline Scaffold in Medicinal Chemistry

The this compound core is a privileged scaffold in modern drug discovery, frequently serving as a key building block for a diverse range of pharmacologically active agents. Its structural motif, which combines a flexible pyridyl ether linkage with a reactive aniline moiety, provides a unique platform for generating libraries of compounds with tunable physicochemical and biological properties. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, a feature exploited in the design of numerous kinase inhibitors.[1] The aniline functional group offers a convenient handle for a variety of chemical modifications, allowing for the introduction of diverse side chains to enhance potency, selectivity, and pharmacokinetic profiles.[1]

This technical guide provides a detailed, in-depth exploration of the synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of two primary synthetic strategies—the Williamson ether synthesis and the Mitsunobu reaction—offering field-proven insights into experimental choices and potential challenges. Furthermore, this document will provide step-by-step protocols for the synthesis of the core molecule and its subsequent derivatization into ureas, thioureas, and sulfonamides, which are common pharmacophores in many therapeutic agents.

Synthetic Strategies for this compound

The construction of the ether linkage in this compound can be efficiently achieved through two principal synthetic methodologies: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Strategy 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] For the synthesis of this compound, a two-step sequence is often employed, starting with the coupling of 4-nitrophenol with a suitable 2-(halomethyl)pyridine, followed by the reduction of the nitro group to the desired aniline. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.

Reaction Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Reaction_1 4-Nitrophenol->Reaction_1 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 4-(Pyridin-2-ylmethoxy)-1-nitrobenzene 4-(Pyridin-2-ylmethoxy)-1-nitrobenzene Reaction_2 4-(Pyridin-2-ylmethoxy)-1-nitrobenzene->Reaction_2 Reaction_1->4-(Pyridin-2-ylmethoxy)-1-nitrobenzene Heat Reducing_Agent Reducing Agent (e.g., SnCl2·2H2O/EtOH or H2, Pd/C) Reducing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Williamson ether synthesis workflow for this compound.

This protocol details the SN2 reaction between 4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride. The use of a base, such as potassium carbonate, is crucial for the in-situ deprotonation of the phenol to generate the nucleophilic phenoxide.

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrophenol139.111.39 g10 mmol
2-(Chloromethyl)pyridine hydrochloride164.031.64 g10 mmol
Potassium Carbonate (K₂CO₃)138.214.15 g30 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Add N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid in a vacuum oven to afford 4-(pyridin-2-ylmethoxy)-1-nitrobenzene as a pale yellow solid. The product is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.

The reduction of the nitro group can be achieved using various methods. Here, we present two common and effective protocols: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride Dihydrate

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Pyridin-2-ylmethoxy)-1-nitrobenzene230.222.30 g10 mmol
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6311.28 g50 mmol
Ethanol (EtOH)46.07100 mL-
Sodium Bicarbonate (NaHCO₃)84.01q.s.-
Ethyl Acetate88.11As needed-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(pyridin-2-ylmethoxy)-1-nitrobenzene (2.30 g, 10 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.

Method B: Catalytic Hydrogenation

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Pyridin-2-ylmethoxy)-1-nitrobenzene230.222.30 g10 mmol
10% Palladium on Carbon (Pd/C)-230 mg10 mol%
Ethanol (EtOH) or Methanol (MeOH)-100 mL-
Hydrogen (H₂)2.02Balloon pressure-

Step-by-Step Procedure:

  • To a hydrogenation flask, add 4-(pyridin-2-ylmethoxy)-1-nitrobenzene (2.30 g, 10 mmol) and ethanol or methanol (100 mL).

  • Carefully add 10% Pd/C (230 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Strategy 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers a powerful and often milder alternative for the formation of the ether linkage, proceeding with inversion of stereochemistry at the alcohol carbon.[3] This reaction involves the coupling of an alcohol with a nucleophile (in this case, a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] For the synthesis of pyridyl ethers, where the phenolic proton is less acidic, the use of more basic azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be advantageous.[5]

A practical approach involves the use of an N-Boc protected 4-aminophenol to prevent side reactions at the aniline nitrogen, followed by deprotection of the Boc group.

Reaction Workflow: Mitsunobu Reaction

Mitsunobu_Reaction cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Boc Deprotection N-Boc-4-aminophenol N-Boc-4-aminophenol Reaction_1 N-Boc-4-aminophenol->Reaction_1 2-Pyridinemethanol 2-Pyridinemethanol 2-Pyridinemethanol->Reaction_1 PPh3_DEAD PPh3, DEAD (or DIAD) PPh3_DEAD->Reaction_1 Solvent_THF Solvent (e.g., THF) Solvent_THF->Reaction_1 Boc-protected_product tert-butyl (4-(pyridin-2-ylmethoxy)phenyl)carbamate Reaction_2 Boc-protected_product->Reaction_2 Reaction_1->Boc-protected_product 0 °C to RT Acid Acid (e.g., TFA or HCl) Acid->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Mitsunobu reaction workflow for this compound.

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-aminophenol209.242.09 g10 mmol
2-Pyridinemethanol109.131.09 g10 mmol
Triphenylphosphine (PPh₃)262.293.15 g12 mmol
Diethyl azodicarboxylate (DEAD)174.152.09 mL (40% in toluene)12 mmol
Tetrahydrofuran (THF), anhydrous72.11100 mL-

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-aminophenol (2.09 g, 10 mmol), 2-pyridinemethanol (1.09 g, 10 mmol), and triphenylphosphine (3.15 g, 12 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir the mixture at 0 °C (ice bath).

  • Slowly add diethyl azodicarboxylate (DEAD, 2.09 mL of a 40% solution in toluene, 12 mmol) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the diethyl hydrazodicarboxylate byproduct.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the Boc-protected product.

The Boc protecting group is readily cleaved under acidic conditions.

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl (4-(pyridin-2-ylmethoxy)phenyl)carbamate300.363.00 g10 mmol
Trifluoroacetic acid (TFA)114.0210 mL-
Dichloromethane (DCM)84.9340 mL-

Step-by-Step Procedure:

  • Dissolve the Boc-protected aniline (3.00 g, 10 mmol) in dichloromethane (DCM, 40 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, 10 mL) to the solution and stir at room temperature for 1-2 hours.[6]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound. Further purification can be achieved by column chromatography if needed.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name This compound

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides key information about the structure. The chemical shifts (δ) are reported in parts per million (ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.[7]

  • IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

Purification by Column Chromatography

The purification of this compound and its derivatives can sometimes be challenging due to the basic nature of the pyridine and aniline nitrogens, which can lead to peak tailing on silica gel.[8] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[9] A typical eluent system for column chromatography is a gradient of ethyl acetate in hexane.

Derivatization of this compound

The primary amine of this compound is a versatile functional group that can be readily derivatized to access a wide range of analogues with potential biological activities.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are common in pharmacologically active compounds. They can be readily synthesized from the parent aniline by reaction with isocyanates or isothiocyanates, respectively.

Reaction Workflow: Derivatization of the Aniline

Derivatization cluster_0 Urea/Thiourea Formation cluster_1 Sulfonamide Formation Aniline This compound Urea Urea Derivative Aniline->Urea Thiourea Thiourea Derivative Aniline->Thiourea Sulfonamide Sulfonamide Derivative Aniline->Sulfonamide Isocyanate R-N=C=O Isocyanate->Urea Isothiocyanate R-N=C=S Isothiocyanate->Thiourea Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonamide Base_Pyridine Base (e.g., Pyridine) Base_Pyridine->Sulfonamide

Caption: Derivatization pathways of this compound.

ReagentMolar Mass ( g/mol )QuantityMoles
This compound200.24200 mg1 mmol
Substituted Isocyanate (R-NCO)Varies-1.1 mmol
Dichloromethane (DCM) or THF-10 mL-

Step-by-Step Procedure:

  • Dissolve this compound (200 mg, 1 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a round-bottom flask.

  • Add the corresponding substituted isocyanate (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

  • If a precipitate forms, collect it by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired urea derivative.[10][11]

ReagentMolar Mass ( g/mol )QuantityMoles
This compound200.24200 mg1 mmol
Substituted Sulfonyl Chloride (R-SO₂Cl)Varies-1.1 mmol
Pyridine or Triethylamine-2-3 equivalents-
Dichloromethane (DCM)84.9310 mL-

Step-by-Step Procedure:

  • Dissolve this compound (200 mg, 1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C.

  • Add pyridine or triethylamine (2-3 equivalents) to the solution.

  • Slowly add the substituted sulfonyl chloride (1.1 mmol) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. After completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.[2][12]

Conclusion

This comprehensive guide has detailed robust and versatile synthetic protocols for the preparation of this compound and its derivatives. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on specific laboratory constraints and the desired complexity of the target molecules. The derivatization protocols provided offer a gateway to a wide array of analogues with potential applications in drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently synthesize these valuable compounds for their specific research needs.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 4-(Pyridin-2-ylmethoxy)aniline via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Challenges

4-(Pyridin-2-ylmethoxy)aniline is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its diaryl ether-amine framework is present in numerous biologically active compounds, making its efficient and scalable synthesis a topic of significant interest for drug development professionals.[1][2] The primary challenge in constructing this molecule lies in the selective formation of either the C-O (ether) or C-N (amine) bond without resorting to complex protecting group strategies, which add steps and reduce overall yield.

This application note details a robust and highly efficient two-step synthetic protocol centered around the palladium-catalyzed Buchwald-Hartwig amination.[3][4][5] We will first describe the synthesis of a key aryl bromide intermediate, followed by a detailed protocol for the subsequent C-N bond formation. This modular approach is chosen for its high functional group tolerance, excellent yields, and the extensive mechanistic understanding that underpins the palladium-catalyzed step, ensuring reproducibility and scalability.

Rationale for the Synthetic Strategy

Several pathways can be envisioned for the synthesis of this compound. A critical analysis of these options reveals the strategic advantages of the selected route.

  • Direct C-O Coupling: A direct palladium-catalyzed coupling of 4-aminophenol with a 2-(halomethyl)pyridine could be considered. However, aminophenols present a chemoselectivity challenge, as both the hydroxyl and amino groups can act as nucleophiles. Palladium catalyst systems often exhibit a preference for N-arylation over O-arylation, which would lead to undesired side products in this context.[6][7]

  • Nitro Reduction Route: Synthesizing the ether linkage first using 4-nitrophenol and then reducing the nitro group is a viable, classic approach.[8][9][10] While effective, it involves handling nitroaromatics and often requires an additional, distinct reduction step (e.g., catalytic hydrogenation).

  • Buchwald-Hartwig C-N Coupling (Selected Route): This strategy involves the initial, straightforward synthesis of an aryl halide intermediate, 1-bromo-4-((pyridin-2-yl)methoxy)benzene, via a standard Williamson ether synthesis. This stable intermediate is then subjected to a palladium-catalyzed amination reaction. This route offers superior control and leverages the power of modern cross-coupling chemistry to form the C-N bond with high fidelity and yield. The Buchwald-Hartwig amination is renowned for its broad substrate scope and tolerance of heteroaromatic motifs.[11][12]

This application note will focus on the Buchwald-Hartwig approach due to its modularity, high efficiency, and the precise control it offers over the final bond-forming step.

The Engine of the Synthesis: The Buchwald-Hartwig Catalytic Cycle

The success of the C-N bond formation hinges on a well-understood palladium catalytic cycle. The general mechanism, first elucidated by the laboratories of Stephen Buchwald and John Hartwig, proceeds through three key stages.[3][4][12] The use of bulky, electron-rich phosphine ligands is crucial for stabilizing the palladium intermediates and facilitating the key reductive elimination step.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[14][15]

  • Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_products Inputs & Outputs Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amido_Complex Ar-Pd(II)(NH₂)L₂ OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ NH₃, + Base, - H-Base⁺, - Br⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NH₂ Amido_Complex->Product Product ArBr Ar-Br Amine NH₃ caption Fig 1. The Buchwald-Hartwig Amination Catalytic Cycle.

Fig 1. The Buchwald-Hartwig Amination Catalytic Cycle.

Overall Synthetic Workflow

The synthesis is performed in two distinct, high-yielding steps. The workflow ensures that stable, easily purifiable intermediates are used, simplifying the overall process.

Synthetic Workflow Start_A 4-Bromophenol Intermediate Step 1: Williamson Ether Synthesis (C-O Bond Formation) Intermediate: 1-Bromo-4-((pyridin-2-yl)methoxy)benzene Start_A->Intermediate Start_B 2-(Chloromethyl)pyridine Start_B->Intermediate Final_Product Step 2: Buchwald-Hartwig Amination (C-N Bond Formation) Final Product: This compound Intermediate->Final_Product Ammonia_Source Ammonia Source (e.g., Benzophenone Imine) Ammonia_Source->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification caption Fig 2. Two-step workflow for the target synthesis.

Fig 2. Two-step workflow for the target synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle them under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 1-Bromo-4-((pyridin-2-yl)methoxy)benzene

This step is a standard Williamson ether synthesis. The strong base deprotonates the phenol, which then acts as a nucleophile to displace the chloride from 2-(chloromethyl)pyridine.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
4-Bromophenol173.015.00 g28.9Starting Material
2-(Chloromethyl)pyridine HCl164.045.20 g31.7Electrophile
Potassium Carbonate (K₂CO₃)138.2112.0 g86.8Base
Acetone58.08150 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol) and potassium carbonate (12.0 g, 86.8 mmol).

  • Add 150 mL of acetone to the flask.

  • Add 2-(chloromethyl)pyridine hydrochloride (5.20 g, 31.7 mmol) to the suspension. Note: The hydrochloride salt is often more stable and is used here with a sufficient excess of base to neutralize the HCl and deprotonate the phenol.

  • Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the product as a white solid.

Step 2: Palladium-Catalyzed Synthesis of this compound

This protocol utilizes benzophenone imine as an ammonia equivalent, which is a common strategy in Buchwald-Hartwig aminations to achieve mono-arylation and avoid the challenges of handling gaseous ammonia.[13] The resulting imine is then hydrolyzed in a simple acidic workup to reveal the primary aniline.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
1-Bromo-4-((pyridin-2-yl)methoxy)benzene264.122.00 g7.57Starting Material
Pd₂(dba)₃915.7270 mg0.076 (1 mol% Pd)Catalyst Precursor
(±)-BINAP622.67142 mg0.228 (3 mol%)Ligand
Benzophenone Imine181.241.51 g8.33Ammonia Equivalent
Sodium tert-butoxide (NaOtBu)96.101.02 g10.6Base
Toluene (anhydrous)92.1440 mL-Solvent

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (70 mg, 0.076 mmol), (±)-BINAP (142 mg, 0.228 mmol), and sodium tert-butoxide (1.02 g, 10.6 mmol).[16]

  • Add the aryl bromide intermediate from Step 1 (2.00 g, 7.57 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add anhydrous toluene (40 mL), followed by benzophenone imine (1.51 g, 8.33 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn a deep red or brown color.[16] Maintain the reaction for 8-12 hours, monitoring by TLC for the consumption of the aryl bromide.

  • Workup and Hydrolysis:

    • Cool the reaction to room temperature. Add 50 mL of diethyl ether and filter the mixture through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in 50 mL of tetrahydrofuran (THF). Add 20 mL of 2M hydrochloric acid (HCl) and stir vigorously at room temperature for 1 hour to hydrolyze the imine.

    • Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a pure solid.

Expected Results and Characterization

The final product, this compound, is expected to be an off-white or pale yellow solid.

  • Molecular Formula: C₁₂H₁₂N₂O[17]

  • Molecular Weight: 200.24 g/mol [17]

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the aniline and pyridine rings, a singlet for the benzylic methylene (-O-CH₂-) protons around 5.0-5.2 ppm, and a broad singlet for the amine (-NH₂) protons.

  • Mass Spectrometry (MS): ESI+ should show a prominent peak for [M+H]⁺ at m/z ≈ 201.1.

Conclusion

This application note provides a detailed, reliable, and modular two-step protocol for the synthesis of this compound. By separating the C-O and C-N bond-forming events, this strategy circumvents potential chemoselectivity issues. The core of the synthesis, a well-optimized Buchwald-Hartwig amination, leverages modern palladium catalysis to deliver the target compound in high yield and purity. This method is well-suited for researchers in drug discovery and process development who require a robust and scalable route to this valuable chemical intermediate.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Pyridin-2-ylmethoxy)aniline Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of targeted therapies. Its constituent parts—a nucleophilic aniline ring and a pyridine moiety linked by a flexible ether bridge—offer a unique combination of hydrogen bonding capabilities, metal chelation sites, and vectors for synthetic elaboration. This makes it a cornerstone for building molecules that interact with key biological targets, most notably protein kinases, which are pivotal in oncology and inflammatory disease research.[1] The aniline nitrogen serves as a versatile handle for a variety of nucleophilic substitution reactions, allowing for the systematic modification of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides an in-depth exploration of several key nucleophilic substitution reactions centered on the aniline moiety of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for N-acylation, N-alkylation, and advanced cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific drug discovery campaigns.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
CAS Number 102137-46-2[2]
Appearance Off-white to yellow crystalline powderCommercially available
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsGeneral chemical knowledge
pKa (Anilinium ion) ~4-5 (estimated)General chemical knowledge

Core Concept: The Nucleophilic Aniline Moiety

The reactivity of this compound in the reactions described herein is dominated by the lone pair of electrons on the aniline nitrogen. This lone pair makes the nitrogen atom a potent nucleophile, capable of attacking electron-deficient centers (electrophiles) to form new covalent bonds. The electron-donating character of the methoxy-linked pyridine ring further enhances the nucleophilicity of the aniline nitrogen, making it a reactive substrate for a variety of functionalization reactions.

Part 1: N-Acylation - Amide Bond Formation

N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is crucial for several reasons in drug development: it can serve as a key step in building more complex molecules, the resulting amide bond can be a critical pharmacophoric element for target binding, and it can be used as a protecting group strategy.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of anilines with acylating agents like acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride or acetate) to form the stable amide product. A base is typically required to neutralize the acidic byproduct (e.g., HCl or acetic acid) and to deprotonate the anilinium ion, regenerating the nucleophilic amine.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aniline This compound (Nucleophile) Attack Nucleophilic Attack Aniline->Attack Lone pair on N AcylChloride Acyl Chloride (Electrophile) AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Collapse & Leaving Group Expulsion Tetrahedral->Collapse Amide N-Acylated Product Collapse->Amide Byproduct Acid Byproduct (e.g., HCl) Collapse->Byproduct Base Base (e.g., Pyridine, Triethylamine) Byproduct->Base Neutralization

Caption: N-Acylation via Nucleophilic Acyl Substitution.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the straightforward N-acetylation of this compound using acetic anhydride, a common and efficient acylating agent.[3]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of aniline).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield N-(4-(pyridin-2-ylmethoxy)phenyl)acetamide.

ParameterValueRationale
Solvent PyridineActs as both a solvent and a base to neutralize the acetic acid byproduct.
Acylating Agent Acetic AnhydrideA readily available and effective acetylating agent.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; room temperature is sufficient for completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, monitored by TLC.
Typical Yield >90%Based on analogous reactions with substituted anilines.

Part 2: N-Alkylation - Formation of Secondary and Tertiary Amines

N-alkylation introduces an alkyl group onto the aniline nitrogen, a key strategy for modulating a compound's lipophilicity and steric profile. This is particularly relevant in kinase inhibitor design, where such modifications can enhance binding affinity and selectivity.

Reaction Mechanism: S_N2 Reaction

The N-alkylation with alkyl halides typically follows an S_N2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic aniline nitrogen directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. A non-nucleophilic base is often used to scavenge the proton from the resulting ammonium salt, regenerating the neutral, nucleophilic amine and preventing the formation of a dialkylated byproduct.

G cluster_reactants Reactants cluster_mechanism Mechanism (SN2) cluster_products Products Aniline This compound (Nucleophile) TransitionState [Halide---C---N]‡ Transition State Aniline->TransitionState Backside Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TransitionState AlkylatedAmine N-Alkylated Product TransitionState->AlkylatedAmine HalideIon Halide Leaving Group TransitionState->HalideIon Base Base (e.g., K₂CO₃, NaH) AlkylatedAmine->Base Deprotonation

Caption: N-Alkylation via an S_N2 Mechanism.

Protocol 2: N-Benzylation with Benzyl Bromide

This protocol details the N-benzylation of this compound, a common modification in medicinal chemistry.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-benzyl-4-(pyridin-2-ylmethoxy)aniline.

ParameterValueRationale
Solvent DMFA polar aprotic solvent that facilitates S_N2 reactions.
Base K₂CO₃A mild, non-nucleophilic base to neutralize the HBr byproduct.
Temperature 60-80 °CHeating accelerates the reaction rate.
Reaction Time 4-8 hoursDependent on substrate reactivity and temperature.
Typical Yield 70-90%Based on analogous N-alkylation reactions.[4]

Part 3: Advanced C-N Bond Formation - Cross-Coupling Reactions

For the formation of N-aryl bonds, classical nucleophilic aromatic substitution is often inefficient. Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of di- and triarylamines, which are prevalent structures in pharmaceuticals.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It offers broad substrate scope and functional group tolerance, making it a go-to method in modern organic synthesis.

Catalytic Cycle: The mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[6]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(NHR')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product N-Aryl Aniline RedElim->Product ArylHalide Aryl Halide ArylHalide->OxAdd Amine Aniline Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol 3: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.[7][8]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Standard Schlenk line equipment

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.

  • Reactant Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Washing and Concentration: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography to yield the N-arylated product.

ParameterValueRationale
Catalyst Pd₂(dba)₃ / XantphosA common and effective Pd(0) source and bulky phosphine ligand system.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation step.
Solvent TolueneA high-boiling, non-polar solvent suitable for this reaction.
Temperature 80-110 °CNecessary to drive the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Essential to prevent oxidation of the Pd(0) catalyst.
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[9] While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a viable alternative, especially for certain substrates.

Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from a Cu(III) intermediate yields the coupled product.

Protocol 4: Ullmann Condensation with an Aryl Iodide

This protocol provides a ligand-accelerated approach to the Ullmann condensation.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • L-Proline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Setup: To a reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 eq).

  • Reactant Addition: Add the aryl iodide (1.0 eq) and this compound (1.2 eq).

  • Solvent Addition: Add DMSO.

  • Reaction: Heat the mixture to 90-120 °C for 12-24 hours under an inert atmosphere.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Washing and Concentration: Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Safety and Handling

  • This compound: May be harmful if swallowed and can cause skin and eye irritation.[2]

  • Reagents: Many reagents used in these protocols are toxic, flammable, or corrosive (e.g., acyl chlorides, benzyl bromide, strong bases, palladium catalysts).

  • Procedures: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under inert atmosphere require proper training and equipment.

Conclusion

The nucleophilic substitution reactions of this compound are foundational transformations for the synthesis of novel, biologically active compounds. The protocols for N-acylation, N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation provided herein offer robust and versatile methods for derivatizing this important scaffold. A thorough understanding of the underlying mechanisms and careful attention to reaction conditions are paramount for achieving high yields and purity, thereby accelerating the drug discovery and development process.

References

Application Note: Comprehensive Structural Characterization of 4-(Pyridin-2-ylmethoxy)aniline via Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, methodology-driven guide for the comprehensive characterization of 4-(Pyridin-2-ylmethoxy)aniline (CAS: 103734-84-5), a key intermediate in pharmaceutical research and development. We present optimized protocols for acquiring and interpreting data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The synergistic use of these powerful analytical techniques enables unambiguous confirmation of the molecular structure, verification of its elemental composition, and assessment of sample purity, ensuring the integrity of this crucial building block for drug discovery professionals.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to an aniline moiety through an ether bridge. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol .[1] This structure serves as a valuable scaffold in medicinal chemistry, notably in the synthesis of kinase inhibitors and other targeted therapeutic agents.[2] Given its role in the development of novel pharmaceuticals, rigorous structural verification is paramount to guarantee the identity and purity of the material, thereby ensuring the reliability and reproducibility of subsequent research.

This guide details the analytical workflows for characterizing this compound using high-resolution mass spectrometry (HRMS) and both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We delve into the causality behind experimental choices and provide a logical framework for data interpretation, empowering researchers to confidently validate their materials.

Safety and Handling

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as an irritant and may be harmful if swallowed.[1] It can cause skin, eye, and respiratory irritation.[1][3]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[4][5]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Exposure Avoidance: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[5] Avoid ingestion and smoking/eating in the handling area.[4]

Mass Spectrometry (MS) Analysis: Molecular Weight and Formula Verification

3.1. Principle of Analysis Mass spectrometry is employed to determine the precise molecular weight of the analyte and, by extension, its elemental formula. Electrospray Ionization (ESI) is the method of choice for this molecule due to its polar nature. ESI is a "soft" ionization technique that typically generates a protonated molecular ion ([M+H]⁺) with minimal fragmentation, allowing for clear identification of the parent molecule.

3.2. Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: ESI, Positive.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Gas: Nitrogen, with a flow rate of ~8-10 L/min at a temperature of ~350 °C.

    • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to achieve high mass accuracy.

3.3. Data Interpretation and Expected Results The primary goal is to identify the protonated molecular ion [M+H]⁺. The high-resolution measurement allows for the confirmation of the elemental composition against the theoretical value.

Table 1: Predicted m/z Values for this compound

Ion SpeciesFormulaTheoretical Monoisotopic Mass (Da)Expected m/z
Neutral Molecule [M] C₁₂H₁₂N₂O200.09496200.0950
Protonated Ion [M+H]⁺ C₁₂H₁₃N₂O⁺201.10224201.1022
Sodium Adduct [M+Na]⁺ C₁₂H₁₂N₂ONa⁺223.08418223.0842
Fragment 1 C₇H₈NO⁺122.06004122.0600
Fragment 2 C₆H₆N⁺92.0494892.0495

Theoretical mass calculated for the most abundant isotopes.[1]

The major peak observed should correspond to the [M+H]⁺ ion at m/z 201.1022 . The presence of a smaller peak at m/z 223.0842 corresponding to the sodium adduct [M+Na]⁺ is also common. Fragmentation can occur at the ether linkage, leading to characteristic daughter ions.

Fragmentation_Pathway cluster_main Proposed ESI-MS Fragmentation Parent [M+H]⁺ m/z = 201.1022 C₁₂H₁₃N₂O⁺ Frag1 Pyridinylmethyl Cation m/z = 92.0495 C₆H₆N⁺ Parent->Frag1 Cleavage A Frag2 Aminophenoxymethyl Cation m/z = 122.0600 C₇H₈NO⁺ Parent->Frag2 Cleavage B Neutral1 4-Aminophenol (Neutral Loss) Parent->Neutral1 Neutral2 Pyridine (Neutral Loss) Parent->Neutral2

Caption: Proposed fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

4.1. Principle of Analysis NMR spectroscopy provides unequivocal information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they allow for a complete structural assignment.

4.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[6]

    • Ensure the sample is fully dissolved to achieve high-resolution spectra. Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm).[6]

  • Instrumentation and Data Acquisition:

    • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

    • Experiments:

      • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-32 scans.

      • ¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

4.3. Data Interpretation and Expected Spectra The structure of this compound contains several distinct spin systems that give rise to a characteristic and predictable NMR spectrum.

Caption: Structure of this compound with proton labels.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

Assignment¹H δ (ppm)MultiplicityJ (Hz)Integration¹³C δ (ppm)
Aniline Ring
C-O----~152.0
C-H (ortho to O)~6.85d~8.82H~115.8
C-H (ortho to N)~6.65d~8.82H~115.5
C-N----~141.0
NH₂~3.6 (broad)s-2H-
Linker
-CH₂-~5.10s-2H~70.0
Pyridine Ring
C-CH₂----~157.0
C-H (ortho to N)~8.55d~4.51H~149.5
C-H (para to N)~7.70td~7.7, 1.81H~137.0
C-H (meta to N)~7.50d~7.81H~121.0
C-H (meta to N)~7.20dd~7.5, 5.01H~122.5

Note: Chemical shifts (δ) are predicted based on analogous structures and chemical principles. Actual values may vary slightly based on solvent and experimental conditions.[6][7][8]

  • ¹H NMR Analysis: The aniline ring protons are expected to appear as two distinct doublets due to the C₂ symmetry around the N-C axis, each integrating to two protons. The four protons on the pyridine ring will each give a unique signal with characteristic splitting patterns (doublet, triplet of doublets, etc.). The methylene (-CH₂-) protons will appear as a sharp singlet, and the amine (-NH₂-) protons will typically be a broad singlet that may exchange with D₂O.

  • ¹³C NMR Analysis: A total of 10-12 distinct carbon signals are expected. The carbons attached to heteroatoms (O and N) will be significantly downfield. The C-O carbon of the aniline ring is expected around 152 ppm, while the C-N carbon will be around 141 ppm. The methylene carbon signal provides a key confirmation of the ether linkage, expected around 70 ppm.

Synergistic Data Integration and Conclusion

The structural elucidation of this compound is achieved through the powerful synergy of MS and NMR.

  • Formula Confirmation: High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental formula of C₁₂H₁₂N₂O with confidence.

  • Structural Isomer Confirmation: While MS confirms the formula, it cannot distinguish between isomers. NMR spectroscopy provides the definitive connectivity map. The ¹H NMR spectrum confirms the presence of a 1,4-disubstituted (para) aniline ring, a 2-substituted pyridine ring, and a methylene bridge. The integration values (2H, 2H, 2H for aniline and CH₂, and 1H for each pyridine proton) validate the proton count in each part of the molecule.

  • Purity Assessment: The NMR spectrum also serves as an excellent tool for assessing purity. The absence of significant unassigned peaks indicates a high degree of chemical purity.

References

Application Notes & Protocols: Strategic Use of 4-(Pyridin-2-ylmethoxy)aniline in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic incorporation of 4-(Pyridin-2-ylmethoxy)aniline into solid-phase synthesis (SPS) workflows. This molecule represents a valuable, yet underutilized, building block for the construction of diverse chemical libraries aimed at drug discovery. Its unique architecture, combining a reactive aniline moiety, a metal-coordinating pyridine ring, and a flexible ether linkage, presents a compelling scaffold for targeting a range of biological systems, particularly protein kinases. While direct, established protocols for its solid-phase application are sparse, this document outlines plausible, chemically sound strategies for its immobilization, on-resin manipulation, and subsequent cleavage. We provide detailed, step-by-step protocols grounded in established solid-phase organic synthesis (SPOS) principles, complete with critical considerations for reaction monitoring and analysis to ensure scientific rigor and reproducibility.

Introduction and Rationale

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries with high efficiency and purity.[1][2] The choice of building blocks is paramount to the success of any library synthesis. This compound is an emerging scaffold of significant interest due to the convergence of three key pharmacophoric features:

  • Aniline Core: A well-established component in numerous approved drugs, particularly as a "hinge-binding" motif in many kinase inhibitors.[3][4] The primary amine serves as an ideal handle for covalent attachment to a solid support or for further derivatization.

  • Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction point in protein active sites.[4][5] It also provides a potential site for metal coordination or further functionalization.

  • Ether Linkage: This flexible linker positions the pyridinyl and aniline moieties in a defined spatial orientation, which can be crucial for optimizing binding affinity and exploring the topology of a target's binding pocket.

The strategic incorporation of this scaffold onto a solid support allows for the systematic exploration of chemical space by decorating the core structure, leading to the generation of novel chemical entities with therapeutic potential.

Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A clear understanding of the molecule's properties is essential for designing synthetic protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OPubChem[6]
Molecular Weight 200.24 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)NPubChem[6]
XLogP3 1.7PubChem[6]
Appearance Solid (predicted)---
Solubility Soluble in common organic solvents (DMF, DCM, THF)Inferred

Proposed Solid-Phase Synthesis Workflow

The primary amine of this compound provides a robust handle for immobilization onto various resin types. The following workflow outlines a general strategy for its use as a foundational scaffold.

Caption: General workflow for solid-phase synthesis using this compound.

Detailed Experimental Protocols

These protocols are designed as a starting point and should be optimized based on the specific downstream application and available laboratory equipment.

Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is chosen for its acid-labile nature, allowing for mild cleavage conditions that preserve many sensitive functional groups.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM and allow it to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or orbital shaking). Drain the solvent.

  • Coupling Reaction:

    • Dissolve this compound (1.5 eq) in anhydrous DCM.

    • Add DIPEA (3.0 eq) to the solution.

    • Add this solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Take a small aliquot of the resin beads, wash thoroughly with DCM, and dry. Perform a qualitative Kaiser test.[7] A negative result (yellow beads) indicates the successful consumption of the primary amine. If the test is positive (blue beads), the reaction may require additional time.

  • Capping: To block any unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under a high vacuum for several hours.

  • Loading Determination (Optional but Recommended): The loading of the aniline on the resin can be determined indirectly via Fmoc quantification. A known amount of the dried resin is reacted with Fmoc-Cl or Fmoc-OSu, followed by piperidine treatment and UV spectrophotometric analysis of the released dibenzofulvene-piperidine adduct.[7]

Protocol 2: Cleavage from Resin and Product Isolation

Materials:

  • Loaded resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried, loaded resin in a reaction vessel.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the slurry at room temperature for 2-3 hours. The ether linkage and pyridine ring are generally stable to these conditions.

  • Filtration: Filter the solution to separate the resin beads. Collect the filtrate in a centrifuge tube.

  • Resin Washing: Wash the resin beads with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Product Precipitation: Add the combined filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether. Dry the crude product under vacuum.

Reaction Monitoring and Analytical Techniques

Trustworthy protocols are self-validating.[1] Continuous monitoring is crucial for the success of solid-phase synthesis.

TechniqueApplication PhasePurpose & Rationale
Kaiser (Ninhydrin) Test Immobilization & CouplingA rapid, qualitative colorimetric test to detect the presence of free primary amines on the resin.[7][8] A negative result confirms complete coupling.
FT-IR Spectroscopy All PhasesOn-bead analysis to monitor the appearance or disappearance of key functional group stretches (e.g., C=O of a coupled acid, disappearance of the N-H bend of the primary aniline).[7][9]
Gel-Phase NMR All PhasesProvides detailed structural information directly on the resin-bound molecule, confirming that the desired transformations have occurred without cleaving the product.[9][10]
HPLC & LC-MS Post-CleavageUsed to assess the purity of the cleaved crude product and confirm its molecular weight, respectively. Essential for final product characterization.[1][11]

Conclusion

This compound is a versatile and promising scaffold for solid-phase synthesis in drug discovery. The protocols and strategies outlined in this guide provide a robust starting point for researchers to immobilize this building block and elaborate upon its structure to create novel compound libraries. By integrating rigorous reaction monitoring and established analytical techniques, scientists can confidently leverage the unique chemical properties of this molecule to accelerate the development of new therapeutic agents.

References

Application Notes and Protocols for 4-(Pyridin-2-ylmethoxy)aniline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Oncology

In the landscape of modern oncology, the pyridine heterocycle has emerged as a cornerstone scaffold for the rational design of novel therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds have made it a privileged structure in medicinal chemistry. Several U.S. FDA-approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core, underscoring its clinical significance.[1] These agents often function as kinase inhibitors, modulating aberrant signaling pathways that drive tumor growth and proliferation.[2]

This document provides a comprehensive guide for researchers on the potential applications of 4-(Pyridin-2-ylmethoxy)aniline , a pyridine-containing small molecule, in cancer research. While specific studies on this exact molecule are nascent, its structural motifs suggest a strong potential for anticancer activity, likely through the inhibition of key oncogenic kinases. These notes are designed to provide both the theoretical framework and practical protocols to investigate its therapeutic promise.

Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling

Many pyridine-based anticancer agents exert their effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4][5] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for their growth and metastasis.[4] By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival can be disrupted.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This, in turn, activates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to the expression of genes involved in cell proliferation and survival. This compound, with its pyridine and aniline moieties, may act as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its activation and subsequent signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR-2_dimer Binds PLCg PLCγ VEGFR-2_dimer->PLCg Activates PI3K PI3K VEGFR-2_dimer->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Compound This compound (Hypothesized Inhibition) Compound->VEGFR-2_dimer Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Direction) Cell_Viability Cell Viability Assay (MTT) Kinase_Assay VEGFR-2 Kinase Assay Cell_Viability->Kinase_Assay If promising IC50 Western_Blot Western Blot Analysis Kinase_Assay->Western_Blot Confirm target inhibition Xenograft Tumor Xenograft Model Western_Blot->Xenograft If mechanism confirmed

References

The Versatile Scaffolding of 4-(Pyridin-2-ylmethoxy)aniline: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. The strategic selection of molecular building blocks is paramount to this endeavor. 4-(Pyridin-2-ylmethoxy)aniline emerges as a particularly compelling scaffold, integrating three key pharmacophoric elements: a reactive aniline moiety, a flexible ether linkage, and a nitrogen-containing pyridine ring. This unique combination not only provides a foundation for diverse chemical transformations but also imbues the resulting heterocycles with a high potential for biological activity and unique photophysical properties. This guide provides detailed application notes and protocols for leveraging this compound as a precursor for the synthesis of a variety of novel heterocycles, with a focus on quinolines, pyrazoles, and 1,3,4-thiadiazoles.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic protocols, a thorough understanding of the starting material is crucial.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂OPubChem
Molecular Weight200.24 g/mol PubChem
Melting Point56-59 °CSigma-Aldrich
Boiling Point240-243 °CSigma-Aldrich
AppearanceOff-white to yellow crystalline powderN/A

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3]

I. Synthesis of Substituted Quinolines via Combes Reaction

The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[4] The electron-donating nature of the methoxy group in this compound is expected to facilitate the electrophilic cyclization step.

Mechanistic Rationale

The reaction proceeds through the initial formation of a Schiff base between the aniline and one of the ketone carbonyls. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, and subsequent dehydration yields the quinoline ring system.[4] The use of a strong acid catalyst like sulfuric acid is essential to promote both the initial condensation and the final cyclization.

Combes_Mechanism cluster_0 Schiff Base Formation cluster_1 Cyclization & Aromatization Aniline This compound Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation (-H₂O) Diketone β-Diketone Diketone->Schiff_Base Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Electrophilic Attack Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration (-H₂O)

Figure 1: Simplified workflow of the Combes quinoline synthesis.
Detailed Experimental Protocol

Synthesis of 2,4-Dimethyl-6-(pyridin-2-ylmethoxy)quinoline

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 g, 10.0 mmol).

  • Reagent Addition: To the flask, add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq.).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) with cooling in an ice bath.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 4 hours. The color of the mixture will darken.

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice (50 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 2,4-dimethyl-6-(pyridin-2-ylmethoxy)quinoline.

Reactant/ProductMW ( g/mol )Amount (mmol)Molar RatioExpected Yield
This compound200.2410.01.0-
Acetylacetone100.1211.01.1-
2,4-Dimethyl-6-(pyridin-2-ylmethoxy)quinoline264.32--~70-80%

II. Synthesis of Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this protocol, we first convert the aniline to a hydrazine derivative, which then undergoes cyclization.

Mechanistic Rationale

The synthesis begins with the diazotization of this compound, followed by reduction to the corresponding hydrazine. The resulting hydrazine then reacts with a 1,3-dicarbonyl compound. The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the stable pyrazole ring.

Pyrazole_Synthesis cluster_0 Hydrazine Formation cluster_1 Pyrazole Formation Aniline This compound Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Hydrazine Hydrazine Derivative Diazonium->Hydrazine Reduction (e.g., SnCl₂) Condensation_Product Condensation Intermediate Hydrazine->Condensation_Product Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation_Product Pyrazole Substituted Pyrazole Condensation_Product->Pyrazole Cyclization & Dehydration

Figure 2: Workflow for the synthesis of pyrazoles from an aniline precursor.
Detailed Experimental Protocol

Step 1: Synthesis of (4-(Pyridin-2-ylmethoxy)phenyl)hydrazine

  • Diazotization: Dissolve this compound (2.00 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C. To this solution, add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.64 g, 25.0 mmol) in concentrated hydrochloric acid (10 mL) at 0 °C. Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring.

  • Isolation: After the addition is complete, stir the mixture for an additional hour at 0 °C. Basify the solution with a cold aqueous solution of sodium hydroxide until a precipitate forms. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the hydrazine derivative.

Step 2: Synthesis of 3,5-Dimethyl-1-(4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazole

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the (4-(pyridin-2-ylmethoxy)phenyl)hydrazine (1.07 g, 5.0 mmol) in glacial acetic acid (15 mL).

  • Reagent Addition: Add acetylacetone (0.55 g, 5.5 mmol, 1.1 eq.) to the solution.

  • Reaction: Reflux the mixture for 3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water (50 mL).

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazole derivative.

Reactant/Product (Step 2)MW ( g/mol )Amount (mmol)Molar RatioExpected Yield
(4-(Pyridin-2-ylmethoxy)phenyl)hydrazine215.255.01.0-
Acetylacetone100.125.51.1-
3,5-Dimethyl-1-(4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazole279.34--~80-90%

III. Synthesis of 2-Amino-1,3,4-Thiadiazoles

2-Amino-1,3,4-thiadiazoles are a class of heterocycles known for a wide range of biological activities. A common synthetic route involves the cyclization of an aryl isothiocyanate with thiosemicarbazide.

Mechanistic Rationale

The synthesis begins with the conversion of this compound to the corresponding isothiocyanate using thiophosgene or a related reagent. The isothiocyanate then undergoes a condensation reaction with thiosemicarbazide, followed by an acid-catalyzed cyclization and dehydration to form the 2-amino-1,3,4-thiadiazole ring.

Thiadiazole_Synthesis cluster_0 Isothiocyanate Formation cluster_1 Thiadiazole Formation Aniline This compound Isothiocyanate Aryl Isothiocyanate Aniline->Isothiocyanate Thiophosgene Intermediate Thiosemicarbazone Intermediate Isothiocyanate->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Thiadiazole 2-Amino-1,3,4-Thiadiazole Intermediate->Thiadiazole Cyclization & Dehydration

Figure 3: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-Isothiocyanatophenoxy)methyl)pyridine

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (2.00 g, 10.0 mmol) in chloroform (50 mL).

  • Reagent Addition: Add a solution of thiophosgene (1.26 g, 11.0 mmol, 1.1 eq.) in chloroform (10 mL) dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction: After the addition, reflux the mixture for 2 hours.

  • Work-up: Cool the reaction mixture and wash it with water and then with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(4-(Pyridin-2-ylmethoxy)phenyl)-1,3,4-thiadiazol-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-((4-isothiocyanatophenoxy)methyl)pyridine (1.21 g, 5.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add thiosemicarbazide (0.46 g, 5.0 mmol, 1.0 eq.) to the solution.

  • Reaction: Reflux the mixture for 6 hours.

  • Work-up: Cool the reaction to room temperature. A solid precipitate should form.

  • Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or a mixture of DMF and water to get the pure product.

Reactant/Product (Step 2)MW ( g/mol )Amount (mmol)Molar RatioExpected Yield
2-((4-Isothiocyanatophenoxy)methyl)pyridine242.305.01.0-
Thiosemicarbazide91.135.01.0-
5-(4-(Pyridin-2-ylmethoxy)phenyl)-1,3,4-thiadiazol-2-amine298.37--~60-70%

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of novel heterocycles. The protocols detailed herein for the synthesis of substituted quinolines, pyrazoles, and 2-amino-1,3,4-thiadiazoles provide a solid foundation for researchers in drug discovery and materials science. The inherent reactivity of the aniline moiety, coupled with the electronic influence of the pyridinylmethoxy substituent, allows for the application of classic and robust synthetic methodologies to generate libraries of new compounds with significant potential for further exploration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable solutions to common challenges encountered during this synthesis.

Section 1: Synthesis Overview & Core Chemical Principles

The most common and direct route to synthesizing this compound is through a Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the 4-aminophenoxide ion on an electrophilic 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine hydrochloride.

The primary challenge in this synthesis is achieving high chemoselectivity. The starting material, 4-aminophenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the phenolic oxygen and the amino nitrogen.[1] While the phenoxide, formed under basic conditions, is a significantly stronger nucleophile than the neutral amine, competitive N-alkylation can occur, leading to undesired side products and reduced yield of the target O-alkylated product.[2] Controlling reaction conditions is therefore paramount to success.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is the most frequent complaint and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Deprotonation: The phenolic proton of 4-aminophenol (pKa ~10.3) must be removed to generate the potent phenoxide nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing down the desired Sₙ2 reaction.[3]

  • Side Reactions: The primary competing reaction is N-alkylation of the aniline nitrogen. This becomes more prevalent at higher temperatures or if the base is excessively strong, leading to some deprotonation of the amine. Another potential side reaction is the base-catalyzed elimination of the alkylating agent, though this is less common with primary halides like 2-(chloromethyl)pyridine.[4]

  • Reagent Instability: 2-(Chloromethyl)pyridine, especially in its free base form, can be unstable and prone to self-polymerization. It is typically supplied as a more stable hydrochloride salt, which must be neutralized in situ or just prior to use.

  • Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. Apolar solvents may not effectively dissolve the ionic intermediates.[1]

Below is a decision tree to help diagnose the cause of low yield.

G start Low Yield Observed check_sm TLC/LC-MS shows unreacted 4-aminophenol? start->check_sm check_reagents TLC/LC-MS shows unreacted 2-(chloromethyl)pyridine? check_sm->check_reagents No incomplete_deprotonation Cause: Incomplete Deprotonation Action: Use stronger base (NaH) or increase base equivalents (K₂CO₃). Ensure anhydrous conditions. check_sm->incomplete_deprotonation Yes check_side_products TLC/LC-MS shows significant side products? check_reagents->check_side_products No reagent_issue Cause: Reagent Degradation Action: Use fresh 2-(chloromethyl)pyridine HCl. Ensure adequate base to neutralize HCl salt. check_reagents->reagent_issue Yes side_reaction_issue Cause: N-Alkylation Favored Action: Lower reaction temperature. Use a milder base (K₂CO₃ vs NaH). Consider protecting the amine group. check_side_products->side_reaction_issue Yes no_issue Review workup procedure for product loss. check_side_products->no_issue No

Caption: Troubleshooting Decision Tree for Low Yield

Q2: My analysis (TLC/LC-MS) shows multiple spots/peaks. What are the likely side products and how can I prevent them?

The presence of multiple products indicates a lack of selectivity. The most common impurities are:

  • N-alkylated product: 4-Amino-N-(pyridin-2-ylmethyl)phenol.

  • N,O-dialkylated product: 4-(Pyridin-2-ylmethoxy)-N-(pyridin-2-ylmethyl)aniline.

  • Unreacted Starting Materials: 4-Aminophenol and 2-(chloromethyl)pyridine.

Prevention Strategies:

  • Favor O-Alkylation: The key is to maximize the concentration and reactivity of the phenoxide while keeping the aniline nitrogen as non-nucleophilic as possible. Using a strong base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (like DMF or THF) at 0 °C to room temperature will selectively deprotonate the phenol.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring slightly elevated temperatures (50-80 °C), but are generally safer and easier to handle.[6]

  • Amine Protection: For syntheses where selectivity remains a persistent issue, protecting the amine group is a robust strategy.[7] Converting the aniline to an imine with benzaldehyde, performing the O-alkylation, and then hydrolyzing the imine can provide the desired product with high purity.[2]

Table 1: Troubleshooting Summary

Problem Observed Potential Cause Recommended Action
Low Yield Incomplete reaction, side reactions, poor reagent quality. Verify base strength/equivalents, lower temperature, use fresh reagents.
Multiple Products Lack of chemoselectivity (N-alkylation). Use a milder base (K₂CO₃), lower reaction temperature, or implement an amine protection strategy.[7]

| Reaction Stalls | Deactivation of reagents, insufficient temperature. | Ensure anhydrous conditions, check reagent quality, moderately increase temperature if using a weak base. |

Section 3: Frequently Asked Questions (FAQs)

Q1: Which base is most effective for this synthesis: NaH, K₂CO₃, or another?

The choice of base is a trade-off between reactivity, safety, and selectivity.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[5] It typically leads to high yields at lower temperatures, minimizing N-alkylation. Caution: NaH is highly reactive with water and protic solvents, requiring strictly anhydrous conditions.

  • Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base.[6] It is effective in polar aprotic solvents like DMF or acetonitrile, but often requires heating (50-100 °C) to drive the reaction to completion.[4] The higher temperature can sometimes increase the risk of N-alkylation. It is a good starting point for optimization.

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields than K₂CO₃ due to the "cesium effect," which involves better solvation of the cation and a more "naked," reactive phenoxide anion. It is, however, more expensive.

Table 2: Comparison of Common Bases

Base Strength (pKa of conj. acid) Typical Solvent Temperature Key Advantages Key Disadvantages
NaH ~35 THF, DMF 0 °C to RT High reactivity, clean reaction Moisture sensitive, requires inert atmosphere
K₂CO₃ ~10.3 DMF, Acetone, MeCN 50 - 100 °C Easy to handle, inexpensive Slower, may require heat, potential N-alkylation

| Cs₂CO₃ | ~10.3 | DMF, MeCN | RT to 80 °C | High yields, often milder conditions | High cost |

Q2: What is the optimal solvent and temperature?

Polar aprotic solvents are ideal for this Sₙ2 reaction as they solvate the cation but not the nucleophile, enhancing its reactivity.[1]

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity, which helps dissolve the phenoxide salt.[6]

  • Acetonitrile (MeCN) is also a common choice.[4]

  • Tetrahydrofuran (THF) is suitable when using strong bases like NaH.[5]

The optimal temperature depends on the chosen base and solvent. With NaH, the reaction often proceeds efficiently at room temperature. With K₂CO₃, temperatures between 60-80 °C are typical. It is always recommended to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[8]

Q3: How should I handle the 2-(chloromethyl)pyridine reagent?

This reagent is typically sold as the hydrochloride salt for stability. You must use at least one extra equivalent of base to neutralize the HCl salt and free the reactive alkyl chloride. For example, if the protocol calls for 1.1 equivalents of base to deprotonate the phenol, you would use 2.1 equivalents of base when starting with the hydrochloride salt.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point, using potassium carbonate for a balance of efficiency and safety.

Materials:

  • 4-Aminophenol (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol and potassium carbonate under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to 4-aminophenol).

  • Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride to the suspension.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-aminophenol starting material is consumed (typically 8-16 hours).[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice water, which will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove inorganic salts, then with a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification a Combine 4-Aminophenol & K₂CO₃ in Flask b Add Anhydrous DMF a->b c Add 2-(Chloromethyl)pyridine HCl b->c d Heat to 70-80 °C c->d e Monitor by TLC/LC-MS d->e f Quench in Ice Water e->f g Filter & Wash Solid f->g h Purify (Recrystallization or Chromatography) g->h i Characterize Final Product h->i

Caption: General Experimental Workflow

References

Technical Support Center: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to help you diagnose and resolve specific problems encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis between 4-aminophenol and a 2-(halomethyl)pyridine. The primary challenge arises from the presence of two nucleophilic sites on 4-aminophenol: the hydroxyl group (-OH) and the amino group (-NH2).

Issue 1: Low Yield of the Desired Product with Significant N-Alkylation Side Product

Symptom: Your reaction yields a mixture of the desired O-alkylated product, this compound, and the isomeric N-alkylated side product, N-(pyridin-2-ylmethyl)-4-aminophenol. This is often observed as two distinct spots on a TLC plate with similar polarities.

Root Cause Analysis: 4-Aminophenol is an ambident nucleophile. While the amino group is nucleophilic, the phenoxide anion (formed by deprotonating the hydroxyl group) is a significantly stronger nucleophile. If the phenolic proton is not completely removed, or if reaction conditions favor the neutral amine, competitive N-alkylation will occur.[1][2][3] This is a classic challenge in the alkylation of aminophenols.[4]

Solutions & Scientific Rationale:

  • Optimize the Base: The choice of base is critical for maximizing the concentration of the phenoxide nucleophile.

    • Recommended Bases: Use a base strong enough to selectively deprotonate the phenol (pKa ≈ 10) over the aniline N-H (pKa ≈ 30). Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are excellent choices. NaH is a non-nucleophilic, strong base that will irreversibly deprotonate the phenol, driving the reaction toward O-alkylation.

    • Bases to Avoid: Weaker bases may not sufficiently deprotonate the phenol, leading to poor conversion. Stronger bases like organolithiums could potentially deprotonate both sites, leading to other complications.

  • Solvent Selection: The solvent must be appropriate for a bimolecular nucleophilic substitution (SN2) reaction.[5][6]

    • Recommended Solvents: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, leaving it highly nucleophilic and reactive.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can sometimes reduce selectivity. A moderately elevated temperature (e.g., 50-80 °C) is often sufficient to drive the reaction to completion without promoting side reactions.

Issue 2: Presence of a Third, Less Polar Side Product (N,O-Dialkylation)

Symptom: TLC analysis shows the desired product, the N-alkylated isomer, and a third, significantly less polar spot, which corresponds to the N,O-dialkylated product, N-(pyridin-2-ylmethyl)-4-(pyridin-2-ylmethoxy)aniline.

Root Cause Analysis: This side reaction occurs when an excess of the alkylating agent, 2-(chloromethyl)pyridine, is used, or when reaction conditions are harsh enough to allow for the alkylation of the amino group of the already formed O-alkylated product.[2][3]

Solutions & Scientific Rationale:

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent or in a slight excess (no more than 1.0-1.1 equivalents). This starves the reaction of the electrophile once the primary O-alkylation is complete, minimizing the chance of a second alkylation event.

  • Order of Addition: Consider adding the alkylating agent slowly to a solution of the deprotonated 4-aminophenol. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive phenoxide site and reducing the likelihood of dialkylation.

Table 1: Troubleshooting Summary
Issue / Symptom Potential Root Cause(s) Recommended Corrective Actions
High N-Alkylation Insufficient deprotonation of the hydroxyl group; Base too weak.Switch to a stronger, non-nucleophilic base (e.g., NaH). Use a polar aprotic solvent (DMF, DMSO).
N,O-Dialkylation Excess alkylating agent; High reaction temperature.Use 1.0-1.1 equivalents of 2-(chloromethyl)pyridine. Control temperature carefully.
Low Conversion / Slow Reaction Base is too weak or insoluble; Low temperature; Inappropriate solvent.Ensure at least 1 equivalent of a suitable base (K₂CO₃, NaH). Use DMF or DMSO. Gently heat the reaction.[7]
Formation of Dark Tars / Decomposition Reaction temperature is too high; Oxidative degradation of aminophenol.Maintain moderate temperatures. Run the reaction under an inert atmosphere (N₂ or Argon).

Process Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

G start Reaction Complete. Analyze Crude Product (TLC/LCMS). purity_check Is Desired Product the Major Component? start->purity_check low_yield Issue: Low Yield / Low Conversion purity_check->low_yield No, Poor Conversion n_alkylation Issue: Significant N-Alkylation purity_check->n_alkylation No, N-Alkylated Impurity di_alkylation Issue: Significant Di-Alkylation purity_check->di_alkylation No, Di-Alkylated Impurity success Successful Optimization purity_check->success  Yes solution_yield Action: 1. Increase reaction time/temp. 2. Use stronger base (e.g., NaH). 3. Check reagent purity. low_yield->solution_yield solution_n_alkyl Action: 1. Ensure complete deprotonation (use NaH). 2. Consider Amine Protection Strategy (See FAQ). n_alkylation->solution_n_alkyl solution_di_alkyl Action: 1. Use max 1.1 eq. alkylating agent. 2. Add alkylating agent slowly. di_alkylation->solution_di_alkyl solution_yield->success solution_n_alkyl->success solution_di_alkyl->success

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction and its competing pathways?

The synthesis is a Williamson Ether Synthesis , which proceeds via an SN2 mechanism .[5][6][8] The alkoxide (or in this case, phenoxide) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide (2-(chloromethyl)pyridine) and displacing the halide leaving group. The primary side reactions, N-alkylation and N,O-dialkylation, are also SN2 processes but occur at the alternative nucleophilic site(s).

G cluster_reactants Reactants cluster_products Potential Products R1 4-Aminophenol P2 Side Product (N-Alkylation) R1->P2 Competing Pathway (Amine Attack) Base Base (e.g., K2CO3, NaH) R2 2-(Chloromethyl)pyridine P1 Desired Product (O-Alkylation) P3 Side Product (N,O-Dialkylation) P1->P3 Further Alkylation Base->P1 Favored Pathway (Phenoxide Attack) G A 4-Aminophenol B Step 1: Protect (e.g., + Benzaldehyde) A->B C N-Benzylidene- 4-aminophenol B->C D Step 2: O-Alkylate (+ 2-(Chloromethyl)pyridine) C->D E Protected Ether Intermediate D->E F Step 3: Deprotect (Acidic Hydrolysis) E->F G Final Product (High Purity) F->G

References

Technical Support Center: Optimizing Williamson Ether Synthesis for Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of pyridyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and optimization strategies associated with this crucial transformation. The inherent electronic properties and reactivity of the pyridine ring introduce unique considerations not encountered in typical aliphatic or phenyl systems. This resource provides in-depth, field-proven insights to help you achieve your desired pyridyl ether products with higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Low or no product formation in the Williamson ether synthesis of pyridyl compounds can stem from several factors, often related to the specific nature of the pyridine ring.

Answer:

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is crucial.

  • Inadequate Deprotonation of the Hydroxypyridine: The pKa of hydroxypyridines can be higher than their phenolic analogs, requiring a sufficiently strong base to generate the pyridinolate anion.

    • Solution: Ensure your base is strong enough to deprotonate the hydroxypyridine. While milder bases like potassium carbonate (K₂CO₃) are often used for aryl ethers, stronger bases like sodium hydride (NaH) or potassium hydride (KH) might be necessary.[1] Always use anhydrous solvents, as trace amounts of water can quench the base and the pyridinolate.

  • Poor Nucleophilicity of the Pyridinolate: The negative charge on the pyridinolate can be delocalized into the electron-deficient pyridine ring, reducing its nucleophilicity compared to a simple alkoxide.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][3] These solvents solvate the cation but not the anion, enhancing the nucleophilicity of the pyridinolate.

  • Unreactive Alkylating Agent: The reaction follows an Sₙ2 mechanism, so the structure of the alkylating agent is critical.[4][5]

    • Solution: Use primary alkyl halides or tosylates. Secondary halides are prone to elimination, and tertiary halides will almost exclusively give the elimination product.[4][5] If you must use a less reactive alkylating agent, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Solution: Typical Williamson ether synthesis reactions are conducted at temperatures between 50-100 °C.[2][4] If you are using a milder base or a less reactive substrate, you may need to increase the temperature. Microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[4][6][7]

Question 2: I've isolated a product, but my characterization (NMR, MS) suggests it's not the desired O-alkylated pyridyl ether. What could it be?

The most common issue in the alkylation of hydroxypyridines is the formation of an undesired regioisomer.

Answer:

The primary competing reaction is N-alkylation . 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers. The resulting pyridonate anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[8][9]

  • Distinguishing N- vs. O-Alkylation: Careful analysis of spectroscopic data is essential.

    • ¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom is diagnostic. For O-alkylated products, this carbon typically appears further downfield (e.g., ~65-70 ppm) compared to N-alkylated products (~45-55 ppm).[10]

    • ¹H NMR & HMBC: An HMBC experiment can show a correlation from the methylene protons to the pyridyl carbon bearing the oxygen, confirming O-alkylation.

  • Controlling N- vs. O-Alkylation: The regioselectivity is influenced by several factors:

    • Solvent: The choice of solvent can have a significant impact on the ratio of O- to C-alkylation (a less common but possible side reaction).[11] While not directly addressing N- vs. O-alkylation, this highlights the solvent's role in directing reactivity.

    • Counter-ion: The nature of the cation associated with the pyridinolate can influence the site of alkylation based on Hard-Soft Acid-Base (HSAB) theory.

    • Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also play a role.

Question 3: My reaction is messy, with multiple spots on TLC, making purification difficult. How can I improve the reaction's selectivity?

A "messy" reaction is often a sign of competing side reactions.

Answer:

Besides N-alkylation, other side reactions can complicate your synthesis.

  • Elimination: As mentioned, this is a major side reaction when using secondary or tertiary alkyl halides.[4][5]

    • Solution: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. If a secondary halide is unavoidable, use a less sterically hindered base and lower the reaction temperature to favor substitution over elimination.

  • C-Alkylation: While less common than N-alkylation, alkylation at a carbon atom of the pyridine ring is possible, especially with phenoxide-type nucleophiles.[1]

    • Solution: Optimizing the solvent and temperature can help minimize this side reaction. Using polar aprotic solvents generally favors O-alkylation.[11]

  • SNAr Pathway: If your starting material is a halopyridine and you are reacting it with an alkoxide, you are performing a Nucleophilic Aromatic Substitution (SₙAr) reaction, not a Williamson ether synthesis. The pyridine ring is electron-deficient and can undergo SₙAr, especially if activated by electron-withdrawing groups or if the halogen is at the 2- or 4-position.[12][13]

    • Solution: Be aware of the reactivity of your substrates. If you are using a halopyridine, ensure your conditions are optimized for an SₙAr reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the Williamson ether synthesis of a hydroxypyridine?

There is no single "best" base, as the optimal choice depends on the specific substrate and desired reactivity. However, a good starting point is potassium carbonate (K₂CO₃) in DMF or acetonitrile.[14] If this proves ineffective, stronger bases like sodium hydride (NaH) can be used, but with caution to minimize side reactions.

Q2: What are the recommended solvents?

Polar aprotic solvents are generally preferred to enhance the nucleophilicity of the pyridinolate anion.[2][3]

Solvent Rationale
DMF High boiling point, good solvating power.
DMSO Similar to DMF, can accelerate Sₙ2 reactions.

| Acetonitrile | Lower boiling point, can be easier to remove. |

Q3: Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted synthesis is an excellent technique for accelerating Williamson ether syntheses. It can significantly reduce reaction times from hours to minutes and often leads to higher yields.[4][6][7][15]

Q4: How can I synthesize a pyridyl ether if the corresponding hydroxypyridine is not available?

You can use a halopyridine and an alcohol (as the alkoxide). This is an SₙAr reaction. The reaction works best when the halogen is at the 2- or 4-position of the pyridine ring, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[13]

Experimental Protocols

Standard Protocol: Williamson Ether Synthesis of 5-(Propargyloxy)picolinaldehyde

This protocol is adapted from a literature procedure and serves as a good starting point for optimization.[14]

  • To a solution of 5-hydroxypicolinaldehyde (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (1.05 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add propargyl bromide (1.05 eq.) dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Optimized Protocol using Microwave Irradiation

This generalized protocol can be adapted for various pyridyl substrates.

  • In a microwave vial, combine the hydroxypyridine (1.0 eq.), the primary alkyl halide (1.2 eq.), and powdered potassium carbonate (1.5 eq.).

  • Add a suitable microwave solvent, such as acetonitrile or DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 130 °C) for 10-30 minutes.

  • After the reaction, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Pyridyl Williamson Ether Synthesis

Caption: Troubleshooting workflow for pyridyl ether synthesis.

Decision Tree for Reaction Conditions

Reaction_Conditions Start Select Starting Materials SubstrateType Pyridyl Substrate Type? Start->SubstrateType Hydroxypyridine Hydroxypyridine SubstrateType->Hydroxypyridine OH Halopyridine Halopyridine SubstrateType->Halopyridine Halogen BaseChoice Base Selection Hydroxypyridine->BaseChoice SNAr SNAr Pathway Halopyridine->SNAr SolventChoice Solvent: Polar Aprotic (DMF, Acetonitrile) BaseChoice->SolventChoice K2CO3 (mild) NaH (strong) AlkylHalide Alkylating Agent: Primary Halide/Tosylate BaseChoice->AlkylHalide K2CO3 (mild) NaH (strong) TempChoice Temp: 50-100°C or Microwave SolventChoice->TempChoice AlkylHalide->TempChoice Alkoxide Nucleophile: Alkoxide SNAr->Alkoxide SNArSolvent Solvent: Polar Aprotic (DMSO, THF) Alkoxide->SNArSolvent SNArActivation Check Ring Activation (Halogen at C2/C4) SNArSolvent->SNArActivation

Caption: Decision tree for selecting reaction conditions.

References

Technical Support Center: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth solutions to frequently asked questions and detailed protocols to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I've isolated a product with a very low yield. What are the most likely causes?

A low yield in this Williamson ether synthesis can stem from several factors. The most common issues include incomplete deprotonation of the 4-aminophenol, competing side reactions, or suboptimal reaction conditions. A primary competing pathway is the N-alkylation of the aniline, which can become significant under certain conditions. Additionally, the stability of your reagents, particularly the alkylating agent, should be considered.

Q2: I'm concerned about the selectivity of my reaction. How can I favor O-alkylation over N-alkylation of 4-aminophenol?

This is the most critical challenge in this synthesis. 4-aminophenol is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. To favor O-alkylation, you can employ a strategy of protecting the more nucleophilic amino group. A common and effective method is the formation of a Schiff base by reacting the 4-aminophenol with an aldehyde, such as benzaldehyde.[1][2] This temporarily masks the aniline, directing the alkylation to the hydroxyl group. The Schiff base can then be easily hydrolyzed to reveal the desired amine.

Q3: My TLC plate shows multiple spots, even after the reaction should be complete. What are these byproducts?

The presence of multiple spots on your TLC plate likely indicates a mixture of the desired O-alkylated product, the N-alkylated isomer (N-(Pyridin-2-ylmethyl)-4-aminophenol), unreacted 4-aminophenol, and potentially some di-alkylated product where both the amine and hydroxyl groups have reacted. The relative polarity of these compounds will influence their Rf values. Generally, the N-alkylated product is more polar than the O-alkylated product.

Q4: What is the best way to purify the final product and remove the N-alkylated isomer?

Purification can be challenging due to the similar properties of the isomers. Flash column chromatography on silica gel is the most effective method for separating the O-alkylated and N-alkylated products.[3] A solvent system with a gradient of increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol mixture, is typically employed. Careful monitoring of the fractions by TLC is essential to isolate the pure desired product.

Troubleshooting Guide: In-depth Scenarios

Scenario 1: Low to No Product Formation

Problem: After running the reaction and work-up, you observe a very low yield of the desired product, with a significant amount of unreacted 4-aminophenol recovered.

Potential Causes & Solutions:

  • Inefficient Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide from 4-aminophenol. If the base is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF. Ensure you are using at least one equivalent of the base.

  • Inactive Alkylating Agent: The 2-(chloromethyl)pyridine or a related alkylating agent may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or verify its purity before use.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.

Scenario 2: Formation of the Incorrect Isomer (N-alkylation)

Problem: Your NMR analysis indicates that you have synthesized the N-alkylated product, N-(Pyridin-2-ylmethyl)-4-aminophenol, instead of the desired O-alkylated ether.

Identifying the N-alkylated Isomer by ¹H NMR:

A key difference in the ¹H NMR spectra of the two isomers is the chemical shift of the methylene (-CH₂-) protons.

Proton Expected δ (ppm) for O-alkylated Product Expected δ (ppm) for N-alkylated Product Reason for Difference
Py-CH₂-O/N~5.1-5.2~4.3-4.4The methylene protons adjacent to the more electronegative oxygen in the ether will be more deshielded and appear further downfield compared to those adjacent to the nitrogen in the amine.
-NH₂ / -NH-~3.5 (broad singlet)~4.5-5.0 (broad singlet)The proton on the secondary amine of the N-alkylated product will have a different chemical shift and may exchange with residual water, leading to a broad signal.

Solutions to Promote O-Alkylation:

  • Protect the Amino Group: As mentioned in the FAQs, protecting the aniline as a Schiff base is a highly effective strategy.[1][2]

  • Choice of Base and Solvent: The reaction conditions can influence the selectivity. Using a weaker base and a protic solvent can sometimes favor O-alkylation, although this may lead to a slower reaction.

Experimental Protocols

Protocol 1: Selective O-Alkylation via Schiff Base Protection

This protocol is adapted from established methods for the selective alkylation of aminophenols.[1][2]

Step 1: Formation of the Schiff Base (N-benzylidene-4-aminophenol)

  • In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure Schiff base.

Step 2: O-Alkylation

  • To a solution of the N-benzylidene-4-aminophenol (1 equivalent) in an anhydrous solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Add 2-(chloromethyl)pyridine hydrochloride, neutralized with a suitable base, or another appropriate pyridylmethyl halide (1 equivalent).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

Step 3: Hydrolysis of the Schiff Base

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane.

  • Add 1N hydrochloric acid (HCl) and stir vigorously for 1-2 hours at room temperature.

  • Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection & Purification 4-Aminophenol 4-Aminophenol Schiff Base Formation Schiff Base Formation 4-Aminophenol->Schiff Base Formation Benzaldehyde, MeOH N-benzylidene-4-aminophenol N-benzylidene-4-aminophenol Schiff Base Formation->N-benzylidene-4-aminophenol O-Alkylation O-Alkylation N-benzylidene-4-aminophenol->O-Alkylation 2-(chloromethyl)pyridine, K2CO3 Protected Product Protected Product O-Alkylation->Protected Product Hydrolysis Hydrolysis Protected Product->Hydrolysis 1N HCl Crude Product Crude Product Hydrolysis->Crude Product Purification Purification Crude Product->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Workflow for the selective synthesis of this compound.

Troubleshooting Decision Tree

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Unreacted Starting Material Side Product Formation Side Product Formation Low Yield->Side Product Formation Multiple Spots on TLC Check Base/Solvent Check Base/Solvent Incomplete Reaction->Check Base/Solvent Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality N-Alkylation N-Alkylation Side Product Formation->N-Alkylation Isomer Identification Di-Alkylation Di-Alkylation Side Product Formation->Di-Alkylation Protect Amine Protect Amine N-Alkylation->Protect Amine Adjust Stoichiometry Adjust Stoichiometry Di-Alkylation->Adjust Stoichiometry

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: A Guide to the Stability of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-(Pyridin-2-ylmethoxy)aniline. Its purpose is to provide in-depth insights and practical troubleshooting advice regarding the compound's inherent stability challenges under acidic conditions. By understanding the underlying chemical mechanisms, researchers can proactively mitigate degradation, ensure experimental integrity, and improve synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring an aniline ring linked to a pyridine ring via a methylene ether bridge.[1] Its structure incorporates key pharmacophoric elements, such as a hydrogen bond-donating aniline amine, a hydrogen bond-accepting pyridine nitrogen, and an ether linkage. This makes it a valuable and versatile building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other pharmacologically active agents.[2]

Q2: Is this compound generally stable?

Under neutral or basic conditions and when protected from light and oxygen, the compound exhibits good stability. However, its structural features, specifically the benzyl ether linkage, make it susceptible to degradation under acidic conditions.[3][4] This lability is a critical consideration for reaction design, purification, and formulation.

Q3: What is the primary degradation pathway for this compound in an acidic environment?

The primary degradation pathway is the acid-catalyzed cleavage of the C-O bond of the ether linkage.[5] This reaction proceeds via initial protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4] The subsequent cleavage of the benzylic C-O bond is the key degradative step.

Q4: What are the expected degradation products?

Upon acid-catalyzed cleavage, this compound decomposes into two primary fragments:

  • 4-Aminophenol

  • Pyridin-2-ylmethanol (or a corresponding salt/halide depending on the acid used)

The presence of these impurities in a reaction mixture or sample is a strong indicator of compound degradation.

Q5: What types of acidic conditions are most likely to cause degradation?

Degradation is most pronounced in the presence of strong mineral acids (e.g., HCl, HBr, H₂SO₄) or strong organic acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid).[4][5] The rate of degradation is influenced by acid concentration, temperature, and reaction time. Even seemingly mild acidic conditions, such as those encountered during silica gel chromatography with un-neutralized silica, can be sufficient to induce partial degradation.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Issue 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple new, more polar spots/peaks. The reaction was performed using an acid catalyst.

  • Plausible Cause: You are likely observing the acid-catalyzed degradation of your starting material or product. The ether linkage in this compound is being cleaved. The resulting degradation products, 4-aminophenol and pyridin-2-ylmethanol, are typically more polar and will appear as new spots on your analytical plates.

  • Troubleshooting & Resolution:

    • Confirm Degradation: Isolate one of the byproduct spots and characterize it by ¹H NMR or mass spectrometry. Compare the mass of the unexpected peaks to the masses of 4-aminophenol (109.13 g/mol ) and pyridin-2-ylmethanol (109.12 g/mol ).

    • Modify Reaction Conditions:

      • Use a Milder Acid: If possible, substitute strong acids with weaker ones or reduce the catalyst loading.

      • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reaction.

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure time to the acidic medium.

    • Consider an Alternative Synthetic Route: If acid is unavoidable and degradation is severe, you may need to redesign your synthesis to introduce the aniline or pyridine moiety at a different stage, avoiding the presence of the acid-sensitive ether linkage.

Issue 2: My compound appears pure by NMR after work-up, but I see significant impurities after purification by standard silica gel chromatography.

  • Plausible Cause: Standard silica gel is inherently acidic and can catalyze the cleavage of the ether bond as the compound passes through the column. The prolonged contact time and large surface area within the column can exacerbate this issue.

  • Troubleshooting & Resolution:

    • Neutralize the Stationary Phase: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites. Pack the column with this neutralized slurry.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).

    • Avoid Chromatography: If possible, purify the compound by recrystallization or distillation to avoid contact with acidic surfaces.

Issue 3: I am developing an HPLC method and notice new peaks appearing in my sample vial over time, especially when using a mobile phase containing TFA or formic acid.

  • Plausible Cause: Your analytical mobile phase is acidic enough to cause on-instrument or in-vial degradation of the analyte. This compound is hydrolyzing while sitting in the autosampler.

  • Troubleshooting & Resolution:

    • Minimize Sample Residence Time: Analyze samples immediately after preparation. Avoid letting samples sit in the autosampler for extended periods.

    • Adjust Mobile Phase pH: If your separation allows, use a buffered mobile phase closer to neutral pH (e.g., ammonium acetate or phosphate buffer).

    • Perform a Forced Degradation Study: To confirm this hypothesis, intentionally incubate a sample in the acidic mobile phase at a slightly elevated temperature (e.g., 40°C) for several hours and monitor the formation of degradation peaks. This confirms the lability and helps in peak identification. A general protocol for this is provided in the next section.

Section 3: Mechanistic Visualization & Data

Understanding the degradation pathway is key to preventing it. The following diagram illustrates the acid-catalyzed cleavage mechanism.

G A This compound B Protonated Ether Intermediate A->B C Transition State (SN1-like) B->C D 4-Aminophenol C->D 3. Product Formation E Pyridin-2-ylmethanol C->E

Caption: Proposed SN1-like degradation pathway under acidic conditions.

Factors Influencing Degradation Rate

The stability of this compound is not absolute and depends on several environmental factors.

FactorImpact on StabilityScientific Rationale
Acid Strength Decreases with lower pKaStronger acids (lower pKa) result in a higher concentration of the protonated ether intermediate, accelerating the rate-limiting cleavage step.[4]
Temperature Decreases with higher temp.The cleavage reaction has an activation energy barrier. Increased thermal energy accelerates the rate of degradation according to the Arrhenius equation.
Nucleophilicity of Counter-ion Can varyWith strong nucleophilic acids like HBr or HI, the mechanism can have more SN2 character, where the halide ion attacks the benzylic carbon.[3]
Solvent Polarity Decreases in polar, protic solventsPolar protic solvents can stabilize the charged transition state and carbocation-like intermediate in an SN1 pathway, thus accelerating cleavage.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol allows you to assess the stability of your compound and identify potential degradants.

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M HCl.

    • Control Sample: Prepare a control by adding an equal volume of purified water to another aliquot.

  • Incubation: Gently vortex the vials and place them in a water bath at 40-60°C.

  • Time Points: Withdraw small aliquots from both the stressed and control samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Immediately quench the reaction by neutralizing the acidic aliquot with a base (if necessary for the analytical method) and dilute with the mobile phase. Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method.[6]

  • Data Evaluation: Compare the chromatograms from the stressed and control samples. Calculate the percentage of degradation and identify the relative retention times of the new impurity peaks.

Protocol 2: Guidelines for a Stability-Indicating HPLC Method

A robust analytical method is crucial for monitoring stability.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water, pH adjusted as needed.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all components.

  • Detection: UV detection at 254 nm or 270 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method is considered "stability-indicating" if it can resolve the main peak (this compound) from its degradation products (4-aminophenol, pyridin-2-ylmethanol) and any other process impurities with baseline separation.

References

How to avoid N-alkylation in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline's high reactivity and the dual nucleophilicity of its amino group and aromatic ring present a significant challenge in synthetic chemistry. Direct alkylation often leads to a complex mixture of N-alkylated, C-alkylated, and poly-alkylated products, complicating purification and reducing yields. This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering these challenges. Authored from the perspective of a Senior Application Scientist, it provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve clean, selective synthesis of aniline derivatives.

Troubleshooting Guide: Navigating N-Alkylation Issues

This section addresses specific problems you might encounter during your experiments, providing direct solutions and the scientific rationale behind them.

Q1: My Friedel-Crafts alkylation of aniline is failing, resulting in a tarry mixture or no desired product. What is happening and how can I fix it?

A1: The Problem: Lewis Acid-Base Interaction

This is a classic issue when using an unprotected aniline in Friedel-Crafts reactions. The core problem is an acid-base reaction that takes precedence over the desired alkylation. The nitrogen atom of the aniline's amino group (-NH₂) is a Lewis base, which readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] This interaction forms a stable adduct, which deactivates the catalyst and prevents it from activating the alkylating agent.[1]

Furthermore, this newly formed anilinium complex is strongly deactivating, making the aromatic ring less nucleophilic and thus highly resistant to electrophilic attack.

The Solution: Amine Protection via Acylation

The most effective strategy is to temporarily "protect" the amino group by converting it into an amide, which is significantly less basic and nucleophilic. Acetylation is a common and cost-effective method.[2] The resulting acetanilide's nitrogen lone pair is delocalized through resonance with the carbonyl group, drastically reducing its Lewis basicity and preventing the undesired reaction with the catalyst.

cluster_problem Problem cluster_solution Solution Problem Unprotected Aniline + Friedel-Crafts Conditions (e.g., R-X, AlCl₃) Result Lewis Acid-Base Adduct Formation Catalyst Deactivation Reaction Failure Problem->Result Undesired Interaction Protect Step 1: Protect Amine (e.g., Acetylation) Result->Protect Implement Strategy React Step 2: Perform Friedel-Crafts Alkylation Protect->React Deprotect Step 3: Deprotect Amide (Hydrolysis) React->Deprotect Final Desired C-Alkylated Aniline Product Deprotect->Final

Caption: Troubleshooting workflow for failed Friedel-Crafts alkylation of aniline.

This protocol demonstrates the protection-alkylation-deprotection sequence.

Part A: Protection (Acetylation of Aniline)

  • Setup: In a flask, dissolve aniline (1.0 eq) in water (15 mL per 10 g of aniline). Add concentrated hydrochloric acid (1.0 eq) to form the soluble aniline hydrochloride salt.[3]

  • Reaction: To the stirred solution, add acetic anhydride (1.1 eq). Immediately follow with a solution of sodium acetate (1.5 eq) in water.[3]

  • Isolation: Stir vigorously. The acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or ethanol may be performed if necessary.

Part B: C-Alkylation (Friedel-Crafts Reaction)

  • Setup: In a dry flask under an inert atmosphere, suspend the dried acetanilide (1.0 eq) and aluminum chloride (AlCl₃, 2.5 eq) in a dry, non-polar solvent like carbon disulfide or dichloromethane.

  • Reaction: Cool the mixture in an ice bath. Slowly add tert-butyl chloride (1.2 eq) to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum salts and separate the organic layer.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude p-tert-butyl acetanilide.

Part C: Deprotection (Hydrolysis of Amide)

  • Setup: Reflux the crude p-tert-butyl acetanilide with an excess of aqueous sodium hydroxide (e.g., 10-15% NaOH solution) for several hours until the organic material has fully dissolved.

  • Isolation: Cool the reaction mixture. The p-tert-butylaniline product will often separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography.

Q2: I need to synthesize a mono-N-alkylated aniline without C-alkylation or polyalkylation side products. Direct alkylation with an alkyl halide is giving me a mess. What is a better method?

A2: The Problem: Over-Alkylation

Direct alkylation of anilines with alkyl halides is notoriously difficult to control. The primary amine is nucleophilic, but the resulting secondary amine product is often more nucleophilic than the starting material, leading to a second alkylation event to form a tertiary amine. This creates a mixture that is difficult to separate and lowers the yield of the desired mono-alkylated product.[4][5]

The Solution: Reductive Amination

Reductive amination is a superior and highly controlled method for synthesizing secondary amines.[6][7] This two-step, one-pot process involves the reaction of the aniline with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then immediately reduced to the target amine.[4][7] This approach inherently avoids over-alkylation because the imine can only form once on the primary amine.[4]

Aniline Aniline (Primary Amine) Imine Imine Intermediate (Ar-N=CHR') Aniline->Imine Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine + Amine Target N-Alkylated Aniline (Secondary Amine) Imine->Amine Reduction (e.g., NaBH(OAc)₃)

Caption: Simplified workflow for controlled N-alkylation via reductive amination.

This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that is particularly effective for reductive aminations because it preferentially reduces the iminium ion in the presence of the unreacted aldehyde.[7]

  • Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Isolation & Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N-benzylaniline.

Q3: My reaction is yielding a mixture of N- and C-alkylated products. How can I adjust my reaction conditions to favor one over the other without using a protecting group?

A3: The Problem: Competing Nucleophilic Sites

Aniline is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom (N-alkylation) and the electron-rich aromatic ring (C-alkylation, typically at the para position). The outcome of the reaction is a delicate balance influenced by several factors, including the solvent, temperature, and the nature of the electrophile.[8][9]

The Solution: Strategic Optimization of Reaction Conditions

By carefully selecting the reaction parameters, you can significantly influence the chemoselectivity of the alkylation.

  • Solvent Choice: The polarity and protic nature of the solvent play a critical role.

    • To Favor N-Alkylation: Use nonpolar, aprotic solvents like toluene or hexane. These solvents do not effectively solvate the nitrogen lone pair, leaving it more available for nucleophilic attack.[9]

    • To Favor C-Alkylation: Use polar, protic solvents, particularly highly polar ones like hexafluoroisopropanol (HFIP). These solvents can hydrogen-bond with the amino group, effectively "shielding" it and reducing its nucleophilicity. This leaves the aromatic ring as the more favorable site for electrophilic attack.[9]

  • Temperature: Reaction temperature can also shift the balance. Higher temperatures often favor the thermodynamically more stable C-alkylated product, though this is highly system-dependent.[8] Lower temperatures may favor the kinetically preferred N-alkylation.

ParameterCondition Favoring N-AlkylationCondition Favoring C-AlkylationRationale
Solvent Nonpolar Aprotic (e.g., Toluene)[9]Polar Protic (e.g., HFIP)[9]Polar solvents solvate and deactivate the -NH₂ group via H-bonding.
Temperature Generally lower temperaturesGenerally higher temperatures[8]Can favor the kinetic (N) vs. thermodynamic (C) product.
Catalyst Base-catalyzed[10]Acid-catalyzed[9]Acids protonate the amine, deactivating it towards N-alkylation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best protecting group for anilines to prevent N-alkylation?

There is no single "best" group; the optimal choice depends on the downstream reaction conditions you plan to use. The key is to select a group that is stable during your desired transformation but can be removed easily afterward without affecting the rest of your molecule (an "orthogonal" strategy).[11]

Protecting GroupStructureProtection ReagentDeprotection ConditionsStability & Notes
Acetyl (Ac) -COCH₃Acetic Anhydride or Acetyl Chloride[2]Acidic or basic hydrolysis (e.g., HCl or NaOH)[1][12]Robust, inexpensive. Strongly deactivates the ring. Not ideal for base-sensitive molecules.
Boc -COOtBuDi-tert-butyl dicarbonate (Boc₂O)[13][14]Strong acid (e.g., TFA, HCl)[14][15]Very common, mild protection. Stable to base, nucleophiles, and hydrogenation.[13] Orthogonal to Fmoc and Cbz groups.[13]
Tosyl (Ts) -SO₂C₆H₄CH₃p-Toluenesulfonyl chloride (TsCl)[16]Harsh conditions: strong acid (HBr/phenol) or reducing agents (Mg/MeOH, Na/NH₃)[16]Extremely stable to both acidic and basic conditions.[16] Reduces N-nucleophilicity significantly.[16] Difficult removal limits its use.
FAQ 2: Can I achieve selective C-alkylation of an aniline without using a protecting group?

Yes, modern synthetic methods have made this increasingly possible, though it often requires specialized catalysts and conditions. These methods bypass the issues of classical Friedel-Crafts reactions.

  • Directed C-H Functionalization: This powerful strategy uses a directing group (which can be the amine itself or a removable group attached to it) to guide a metal catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position.

  • Para-Selective Catalysis: Recent research has developed palladium and ruthenium-based catalytic systems that can achieve highly selective C-H olefination, alkynylation, or alkylation at the para position of unprotected anilines.[17][18] These methods often operate under mild conditions and offer excellent regioselectivity that is otherwise difficult to achieve.[17][18]

These advanced techniques provide powerful, atom-economical alternatives but may require screening of catalysts and ligands for optimal performance with a specific substrate.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of aniline derivatives via palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to catalyst deactivation, a critical factor influencing reaction efficiency, yield, and reproducibility. By understanding the underlying mechanisms of deactivation, you can effectively diagnose and mitigate these issues in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in the context of aniline derivative synthesis.

Q1: What are the primary visual indicators of catalyst deactivation in my reaction?

A1: A common visual cue is the formation of palladium black, which appears as a black precipitate.[1] This indicates the agglomeration of palladium(0) species into larger, catalytically inactive particles.[1] Other indicators can include a reaction stalling before completion or a noticeable decrease in reaction rate.

Q2: How does the choice of aniline substrate affect catalyst stability?

A2: Aniline derivatives, particularly electron-rich or sterically hindered ones, can act as ligands themselves. They can sometimes displace the primary phosphine ligand, leading to the formation of less active or dormant palladium complexes.[2][3] Additionally, the nitrogen lone pair in aniline and its derivatives can coordinate strongly to the palladium center, potentially inhibiting the catalytic cycle.[4][5]

Q3: Can the base I use contribute to catalyst deactivation?

A3: Yes, the choice and concentration of the base are critical. While necessary for the catalytic cycle, strong bases like sodium tert-butoxide (NaOtBu) can promote the degradation of sensitive substrates or ligands, leading to catalyst deactivation.[6] The poor solubility of some inorganic bases can also hinder the reaction rate.[6] Furthermore, some organic bases can compete with the aniline for binding to the palladium center, inhibiting the reaction.[7]

Q4: My reaction with an aryl chloride is sluggish. Is this related to catalyst deactivation?

A4: While catalyst deactivation could be a factor, aryl chlorides are inherently less reactive than aryl bromides or iodides in oxidative addition, which is often the rate-determining step.[8][9] This step typically requires more thermal energy.[6] Inefficient oxidative addition can lead to longer reaction times, during which catalyst deactivation processes are more likely to occur. The use of sterically demanding, electron-rich phosphine ligands can help facilitate the oxidative addition of aryl chlorides.[9]

Q5: What is hydrodehalogenation and how does it relate to catalyst deactivation?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[10] This process is often mediated by a palladium-hydride species.[10] While not a direct catalyst deactivation pathway in the sense of rendering the palladium inactive, it consumes the starting material in an unproductive pathway, leading to lower yields of the desired aniline product. The choice of base and ligand can significantly influence the extent of hydrodehalogenation.[10]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues encountered during cross-coupling reactions for aniline synthesis, with a focus on catalyst deactivation.

Issue 1: Low or No Product Formation

A lack of product is a clear sign of a failed reaction. The root cause often lies in the stability and activity of the catalyst.

Potential Causes & Solutions
  • Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the palladium center, poisoning the catalyst.[1]

    • Troubleshooting Steps:

      • Reagent Purity: Ensure the purity of the aniline, aryl halide, and base. Liquid amines should be distilled or passed through a plug of activated alumina. Solid amines should be recrystallized.[11]

      • Solvent Purity and Degassing: Use anhydrous, high-purity solvents. Thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] Sparging is often less effective than multiple vacuum/inert gas backfill cycles.[11]

  • Ligand Degradation or Displacement: The phosphine ligand is crucial for stabilizing the palladium catalyst.[3] It can degrade at high temperatures or be displaced by the aniline substrate or other coordinating species.[2][3]

    • Troubleshooting Steps:

      • Ligand Choice: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). These ligands are designed to be more robust and promote the desired catalytic cycle.[12]

      • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can help prevent aggregation of the palladium catalyst.[1] Since amines can act as ligands, adding an extra equivalent of the phosphine ligand relative to palladium can be beneficial.[11]

  • Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[13] Incomplete activation leads to a lower concentration of the active catalyst.

    • Troubleshooting Steps:

      • Pre-catalyst Choice: Consider using a well-defined Pd(0) source or a pre-catalyst known for clean and efficient activation.[8] Air-stable palladacycle pre-catalysts are designed for ready activation upon exposure to base.[14]

      • Activation Conditions: Ensure the reaction conditions (e.g., temperature, presence of a suitable reducing agent if necessary) are appropriate for the chosen pre-catalyst.

Diagnostic Workflow for Low/No Yield

start Low or No Product Formation check_reagents Verify Reagent Purity & Dryness (Aniline, Aryl Halide, Solvent, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System check_atmosphere->optimize_catalyst ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) optimize_catalyst->ligand_screen precatalyst_choice Evaluate Pre-catalyst (Consider Pd(0) source or advanced palladacycle) optimize_catalyst->precatalyst_choice adjust_conditions Adjust Reaction Parameters ligand_screen->adjust_conditions precatalyst_choice->adjust_conditions temp_screen Vary Temperature adjust_conditions->temp_screen base_screen Screen Different Bases (e.g., NaOtBu, LHMDS, K3PO4) adjust_conditions->base_screen success Improved Yield temp_screen->success base_screen->success

Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Reaction Stalls or is Sluggish

A reaction that starts but fails to reach completion is often a sign of catalyst deactivation over time.

Potential Causes & Solutions
  • Formation of Off-Cycle, Dormant Species: The aniline substrate or product can reversibly bind to the palladium, forming a catalytically dormant complex.[2] This is particularly an issue with primary amines and N-heteroaromatic substrates.[2][3] Heating can sometimes reactivate these dormant species.[2][3]

    • Troubleshooting Steps:

      • Ligand Design: Employ ligands specifically designed to resist the formation of off-cycle species. For instance, the GPhos ligand was developed to address the issue of catalyst instability at room temperature caused by primary amine binding.[2]

      • Temperature Optimization: Carefully increasing the reaction temperature may help to break down dormant complexes and re-enter the catalytic cycle. However, be mindful that higher temperatures can also accelerate ligand degradation.[1][4]

  • Palladium Agglomeration (Palladium Black Formation): Over the course of the reaction, the active, monoligated Pd(0) species can aggregate into inactive palladium nanoparticles or bulk metal (palladium black).[1]

    • Troubleshooting Steps:

      • Use of More Stabilizing Ligands: Ligands with greater steric bulk can create a protective environment around the palladium center, hindering aggregation.[1]

      • Lower Reaction Temperature: High temperatures can accelerate the agglomeration process.[1] Running the reaction at the lowest effective temperature can improve catalyst longevity.[4]

      • Increase Ligand Concentration: A higher concentration of the ligand can help to keep the palladium species in their active, monomeric form.[1]

Quantitative Comparison of Ligand Effects on Catalyst Stability
Ligand TypeKey FeaturesImpact on StabilityCommon Applications
Monodentate Biarylphosphines (e.g., XPhos, SPhos) Bulky, electron-richHigh stability, prevents Pd black formation, accelerates reductive elimination.Broadly applicable for various anilines and aryl halides, including challenging aryl chlorides.[9]
Ferrocene-Based Ligands (e.g., Josiphos) Chiral, electron-richGood stability, effective for specific transformations like direct ammonia coupling.[15]Asymmetric amination, coupling of challenging nucleophiles.
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsForm very stable Pd-NHC complexes, resistant to high temperatures.[16]High-temperature reactions, coupling of electron-deficient anilines.

Note: The effectiveness of a ligand is substrate-dependent and may require empirical screening.

Issue 3: Significant Side Product Formation

The formation of unwanted byproducts, such as hydrodehalogenation or homocoupling products, indicates that the catalyst is engaging in undesired reaction pathways.

Potential Causes & Solutions
  • Hydrodehalogenation: As mentioned in the FAQs, this side reaction competes with the desired cross-coupling.

    • Troubleshooting Steps:

      • Base Selection: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are sometimes preferred over strong bases like NaOtBu to minimize hydrodehalogenation.[6][10]

      • Amine Protection: Protecting the aniline's amino group (e.g., with a Boc group) can sometimes suppress this side reaction.[10]

      • Solvent Choice: Aprotic solvents like toluene or dioxane may be less prone to promoting hydrodehalogenation compared to more polar aprotic solvents in certain cases.[10]

  • Homocoupling of Aryl Halide or Aniline: This can occur through oxidative coupling pathways, often exacerbated by the presence of oxygen.

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure the complete removal of oxygen from the reaction mixture.[4]

      • Palladium Source: Using a Pd(0) source directly may reduce homocoupling compared to the in-situ reduction of Pd(II) precursors.[4]

Catalyst Deactivation Pathways Overview

cluster_deactivation Deactivation Pathways cluster_side_reactions Unproductive Pathways ActiveCatalyst Active Pd(0)L Catalyst PdBlack Palladium Black (Aggregation) ActiveCatalyst->PdBlack High Temp, Low Ligand Conc. OffCycle Off-Cycle Dormant Species (Aniline/Product Inhibition) ActiveCatalyst->OffCycle Substrate/ Product Binding LigandDeg Ligand Degradation ActiveCatalyst->LigandDeg High Temp, Harsh Base Poisoning Catalyst Poisoning (Impurities) ActiveCatalyst->Poisoning Reagent/ Solvent Impurities Hydrodehalogenation Hydrodehalogenation ActiveCatalyst->Hydrodehalogenation Pd-H Formation Homocoupling Homocoupling ActiveCatalyst->Homocoupling Presence of O2

Caption: Common catalyst deactivation and unproductive pathways.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination Screening Reaction

This protocol is designed for screening different ligands or bases to optimize a reaction prone to catalyst deactivation.

  • Preparation of the Reaction Vessel: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for a minimum of 10 minutes. This is a critical step to prevent oxygen-induced deactivation.[4]

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the aniline derivative (1.1-1.3 equiv), and the base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 0.1-0.5 M) via syringe.[6]

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).[17]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[17]

Protocol 2: Catalyst Reactivation (Conceptual)

While challenging for homogeneous catalysts, in some specific heterogeneous systems, reactivation is possible. For instance, inactive Pd(0) species formed during certain reactions have been reportedly re-oxidized to active Pd(II) by treatment with an oxidant like benzoquinone.[18] Note that this is highly system-dependent and not a universally applicable procedure for Buchwald-Hartwig reactions. For most laboratory-scale homogeneous reactions, preventing deactivation is more practical than attempting reactivation.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, optimize, and scale up this valuable intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Section 1: Synthesis Overview & Core Concepts (FAQs)

This section addresses high-level questions about the synthetic strategy for this compound.

Question 1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of 4-aminophenol with a 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-aminophenol, generated in situ by a base, acts as a nucleophile to displace the halide from the pyridine derivative.[1][3]

Question 2: A critical challenge in this synthesis is controlling selectivity. What is the major competing side reaction and why does it occur?

The primary challenge is preventing N-alkylation of the aniline nitrogen. 4-Aminophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the hydroxyl oxygen and the amino nitrogen.[4] Direct alkylation can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which are often difficult to separate.[5][6]

Causality: The selectivity between O- and N-alkylation is governed by the principle of Hard and Soft Acids and Bases (HSAB) and the specific reaction conditions.

  • O-Alkylation (Desired): The phenoxide oxygen is a "harder" nucleophile and its formation is favored by moderately strong bases that selectively deprotonate the more acidic phenol group (pKa ≈ 10) over the aniline amine (pKa ≈ 30).

  • N-Alkylation (Side Reaction): The aniline nitrogen is a "softer" nucleophile. Its reactivity can increase with stronger bases or in certain solvent systems, leading to the undesired byproduct.

A visual representation of this key selectivity challenge is shown below.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide Anion (Hard Nucleophile) aminophenol->phenoxide Deprotonation (Phenol pKa ~10) picolyl_Cl 2-(Chloromethyl)pyridine O_product Desired Product This compound N_product Side Product N-(Pyridin-2-ylmethyl)-4-aminophenol base Base (e.g., K2CO3) phenoxide->O_product O-Alkylation (Favored Pathway) phenoxide->N_product N-Alkylation (Competing Pathway)

O- vs. N-Alkylation pathway selectivity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is very low, or I've recovered mostly unreacted 4-aminophenol.

Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality.[7][8][9]

Possible CauseRecommended Solution & Rationale
Ineffective Base Solution: Switch to a more suitable base or ensure your current base is active. Rationale: The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices. If using sodium hydride (NaH), ensure it is fresh; a gray appearance indicates deactivation.[7]
Inappropriate Solvent Solution: Use a polar aprotic solvent like DMF, DMSO, or Acetone. Rationale: These solvents effectively dissolve the reactants and stabilize the phenoxide intermediate without solvating it so strongly that its nucleophilicity is reduced.[10] Protic solvents like ethanol can hinder the reaction.[8]
Insufficient Temperature or Time Solution: Gradually increase the reaction temperature (typically 50-100 °C) and monitor progress by TLC. Rationale: SN2 reactions require sufficient thermal energy.[8] A common range is 4-12 hours, but this should be determined empirically by tracking the consumption of the limiting reagent.
Moisture in the Reaction Solution: Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Rationale: The Williamson ether synthesis is sensitive to moisture, which can quench the base and hydrolyze the alkyl halide.[7]
Poor Quality Alkylating Agent Solution: Use 2-(chloromethyl)pyridine hydrochloride and neutralize it just before use or use a freshly prepared solution. Rationale: 2-(chloromethyl)pyridine can be unstable. The hydrochloride salt is more stable but must be neutralized to generate the reactive free base.

Below is a troubleshooting flowchart for diagnosing low-yield issues.

G start Low Yield of Product check_base Is your base strong enough and active? (e.g., K2CO3, Cs2CO3) start->check_base check_solvent Are you using a polar aprotic solvent? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Action: Use fresh K2CO3 or Cs2CO3. If using NaH, ensure it is not deactivated. check_base->solution_base No check_temp Is the reaction temperature sufficient? (Typically 50-100 °C) check_solvent->check_temp Yes solution_solvent Action: Switch to anhydrous DMF or DMSO. check_solvent->solution_solvent No check_purity Are reagents pure and anhydrous? check_temp->check_purity Yes solution_temp Action: Increase temperature in 10°C increments. Monitor by TLC. check_temp->solution_temp No solution_purity Action: Dry glassware. Use anhydrous solvents. Check starting material purity. check_purity->solution_purity No

Troubleshooting flowchart for low yield.
Problem 2: My TLC/LCMS analysis shows multiple product spots, indicating a mixture of isomers.

This is a classic sign of poor selectivity, with both O- and N-alkylation occurring.

Possible CauseRecommended Solution & Rationale
Base is Too Strong Solution: Avoid very strong bases like NaH or KOtBu if selectivity is an issue. Switch to K₂CO₃. Rationale: Strong bases can deprotonate both the phenol and, to a lesser extent, the aniline, creating a mixture of nucleophiles that leads to isomeric products.
High Reaction Temperature Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Rationale: Higher temperatures can sometimes reduce the selectivity between the two nucleophilic sites. Start the reaction at a lower temperature (e.g., 50-60 °C) and only increase if necessary.
Alternative Strategy: Protecting Group Solution: If selectivity remains poor, consider a protection-alkylation-deprotection sequence.[5][6] Rationale: Protecting the amine (e.g., as an acetyl or Boc group) ensures that only the hydroxyl group can react. While this adds steps, it guarantees regioselectivity and can simplify purification, potentially increasing the overall isolated yield. For instance, N-acetyl-4-aminophenol can be alkylated, followed by hydrolysis to yield the desired product.[11]

Section 3: Recommended Experimental Protocol

This section provides a reliable, step-by-step starting protocol for the synthesis.

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

  • 4-Aminophenol (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 4-aminophenol).

  • Neutralization of Alkylating Agent: In a separate flask, suspend 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of DMF and slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: The free base is less stable than the salt.

  • Reaction Initiation: Add the freshly prepared 2-(chloromethyl)pyridine solution to the flask containing the 4-aminophenol and K₂CO₃ mixture.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours, eluting with a mixture like Ethyl Acetate/Hexane (e.g., 1:1). The reaction is complete when the 4-aminophenol spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine to remove residual DMF and salts.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.

References

Validation & Comparative

A-Comparative-Guide-to-the-Structural-Elucidation-of-4-Pyridin-2-ylmethoxy-aniline-X-ray-Crystallography-vs-Spectroscopic-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint governs a compound's physical, chemical, and biological properties, directly influencing its efficacy and safety in therapeutic applications or its performance in advanced materials.[1] For novel compounds such as 4-(Pyridin-2-ylmethoxy)aniline, a molecule with potential applications in medicinal chemistry, unambiguous structural confirmation is a critical step in the research and development pipeline.

This guide provides an in-depth comparison of X-ray crystallography, the gold standard for solid-state structure determination, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Through a detailed examination of the experimental workflows and the nature of the data each technique yields, we will illustrate why a multi-technique approach is often the most robust strategy for comprehensive structural characterization of novel chemical entities.

The Subject Molecule: this compound

This compound, with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol , is a heterocyclic compound featuring a pyridine ring linked via a methoxy bridge to an aniline moiety.[2] Its structural complexity, arising from the combination of aromatic and flexible ether linkages, presents an interesting case for structural analysis.

Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement of a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.[4]

Experimental Workflow: X-ray Crystallography

The journey from a powdered sample to a refined crystal structure involves several critical stages.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting Diffractometer X-ray Diffraction Data Collection CrystalMounting->Diffractometer DataProcessing Data Processing & Integration Diffractometer->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structural Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: A streamlined workflow for determining the crystal structure of a small molecule.

Step-by-Step Protocol for X-ray Crystallography of this compound
  • Synthesis and Purification: The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of 2-(chloromethyl)pyridine with 4-aminophenol in the presence of a base.[5][6][7] Purity is paramount for successful crystallization; techniques like column chromatography or recrystallization are employed to obtain a highly pure sample.[8]

  • Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step.[3][9] For a small organic molecule like this compound, several methods can be employed:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly in a dust-free environment.[8][10] The choice of solvent is critical as it can influence crystal packing.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[9][10] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The initial phases of the structure factors are determined using computational methods, leading to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate crystal structure.[4]

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution. A multi-technique approach is essential for a comprehensive characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][11] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Expected ¹H and ¹³C NMR Spectral Features of this compound:
Functional Group ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Aniline -NH₂~3.5-4.5-Protons attached to nitrogen are exchangeable and often appear as a broad singlet.
Aniline Ar-H~6.6-7.2~115-150Protons on the aniline ring are in a relatively electron-rich environment.
Methoxy -CH₂-~5.1~70The methylene protons are deshielded by the adjacent oxygen and pyridine ring.
Pyridine Ar-H~7.2-8.6~120-150Protons on the pyridine ring are in a more electron-deficient environment compared to the aniline ring.

Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.

The connectivity between protons and carbons can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.[1] For this compound, electrospray ionization (ESI) would be a suitable technique.

  • Expected Molecular Ion Peak: In positive ion mode, the expected [M+H]⁺ peak would be at m/z 201.10. This confirms the molecular formula C12H12N2O.

  • Fragmentation Analysis: Fragmentation of the molecular ion can provide evidence for the presence of the pyridylmethoxy and aminophenyl substructures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[12]

Key Expected FTIR Absorptions for this compound:
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Aniline)Stretching3300-3500 (two bands for primary amine)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=N, C=C (Aromatic)Stretching1400-1600
C-O (Ether)Stretching1000-1300 (asymmetric stretch)
C-N (Aniline)Stretching1250-1350

The presence of these characteristic absorption bands provides strong evidence for the proposed structure.[13][14]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

Comparison of Analytical Techniques Figure 2: Comparison of Structural Analysis Techniques Techniques Technique Strengths Weaknesses XRay X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles. Requires single crystals, provides solid-state conformation only. NMR NMR Spectroscopy Provides detailed connectivity in solution, information on molecular dynamics. Does not provide absolute 3D structure, less sensitive than MS. MS Mass Spectrometry High sensitivity, accurate molecular weight determination. Provides limited structural information, fragmentation can be complex. FTIR FTIR Spectroscopy Rapid identification of functional groups. Provides limited information on the overall molecular structure.

Caption: A summary of the strengths and weaknesses of different structural elucidation techniques.

Technique Information Provided Sample Requirements Key Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[15]High-quality single crystals (0.1-0.3 mm).[9]Provides the most definitive structural information.[15]Crystal growth can be a major bottleneck; structure is in the solid state, which may differ from the solution conformation.[3]
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, information on molecular dynamics in solution.[16][17]Soluble sample (mg quantities).Non-destructive, provides information about the structure in a biologically relevant state (solution).[18]Does not provide a direct 3D structure; spectral overlap can be an issue for complex molecules.[19]
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patterns for structural clues.[1]Small amount of sample (µg to ng).High sensitivity, can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.[20][21][22]Indirect structural information, interpretation of fragmentation can be challenging.
FTIR Spectroscopy Presence of specific functional groups.[12]Solid, liquid, or gas sample.Fast, simple, and provides a "fingerprint" of the molecule.[14]Provides limited information about the overall molecular architecture.

Conclusion: A Synergistic Approach

For the unequivocal structural confirmation of this compound, a synergistic approach that leverages the strengths of both X-ray crystallography and spectroscopic techniques is the most rigorous scientific strategy. While X-ray crystallography provides the definitive solid-state structure, NMR, MS, and FTIR spectroscopy corroborate this structure by confirming the molecular weight, connectivity, and functional groups. This multi-faceted approach ensures the identity and purity of the compound, which is a critical prerequisite for its further investigation in drug development and materials science. The combination of these techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the structural assignment.[1][23]

References

A Senior Application Scientist's Guide to Molecular Weight Confirmation of 4-(Pyridin-2-ylmethoxy)aniline using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's molecular weight is a cornerstone of its structural elucidation. For a molecule like 4-(Pyridin-2-ylmethoxy)aniline, with its distinct chemical functionalities, mass spectrometry stands as the definitive analytical technique. This guide provides an in-depth comparison of three common soft ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the molecular weight confirmation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

Understanding the Analyte: this compound

Before we delve into the analytical techniques, a brief examination of our target molecule is crucial. This compound possesses a molecular formula of C₁₂H₁₂N₂O and a calculated molecular weight of approximately 200.24 g/mol .[1] Its structure incorporates a pyridine ring, an ether linkage, and an aniline moiety. The presence of the basic pyridine and aniline nitrogen atoms makes it readily amenable to protonation, a key step in many ionization processes. Its moderate polarity suggests that several ionization techniques could be viable.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for successful mass spectrometric analysis. Soft ionization methods are preferred for molecular weight determination as they minimize fragmentation and keep the molecular ion intact. Here, we compare ESI, APCI, and MALDI for the analysis of this compound.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ions are generated from a solution by creating a fine spray of charged droplets.A corona discharge ionizes the solvent vapor, which then transfers protons to the analyte.The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.
Analyte Polarity Ideal for polar and ionizable compounds.Suitable for less polar to moderately polar, thermally stable compounds.[2][3]Applicable to a wide range of molecules, but matrix selection is critical for small molecules.
Typical Ions Observed Primarily [M+H]⁺ or [M-H]⁻, with potential for adduct formation (e.g., [M+Na]⁺).Predominantly [M+H]⁺.Mainly [M+H]⁺ or [M+Na]⁺ for small molecules.
Sensitivity High (femtomole to attomole range).Good (picomole to femtomole range).High, but can be affected by matrix background for low molecular weight compounds.
Matrix Effects Susceptible to ion suppression from co-eluting compounds and salts.Generally less susceptible to ion suppression than ESI.Matrix-related ions can interfere in the low mass range.
Coupling to LC Excellent and routine.Excellent and routine.Possible but less common and more complex than ESI or APCI.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using ESI, APCI, and MALDI mass spectrometry.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is often the first choice for a polar molecule like this compound due to its high sensitivity and compatibility with liquid chromatography.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes the formation of the protonated molecule, [M+H]⁺.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 30 - 50 psi.

  • Drying Gas (N₂) Flow: 5 - 10 L/min.

  • Drying Gas Temperature: 250 - 350 °C.

  • Mass Range: m/z 50 - 500.

3. Data Analysis:

  • Expect to observe the protonated molecule [M+H]⁺ at m/z 201.1028.

  • The high-resolution measurement will allow for the confirmation of the elemental composition (C₁₂H₁₃N₂O⁺).

  • Look for potential adducts such as [M+Na]⁺ at m/z 223.0847.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry Protocol

APCI is a valuable alternative, particularly if the sample has limited solubility in typical ESI solvents or if matrix effects are a concern.

1. Sample Preparation:

  • Prepare the sample as described for ESI. APCI is generally more tolerant of less polar solvents.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for routine molecular weight confirmation.

  • Ionization Mode: Positive ion mode.

  • Corona Discharge Current: 2 - 5 µA.

  • Vaporizer Temperature: 350 - 450 °C.

  • Sheath Gas (N₂) Flow: 40 - 60 arbitrary units.

  • Auxiliary Gas (N₂) Flow: 5 - 15 arbitrary units.

  • Mass Range: m/z 50 - 500.

3. Data Analysis:

  • The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 201.1.

  • Fragmentation is typically minimal, but in-source fragmentation can be induced by increasing the cone voltage to provide some structural information.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Protocol

While often used for large biomolecules, MALDI can be effective for small molecules with the appropriate matrix selection to avoid interference in the low mass range.[4][5][6][7][8]

1. Matrix and Sample Preparation:

  • Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) or α-Cyano-4-hydroxycinnamic acid (CHCA) are common starting points. For improved performance with small molecules and reduced matrix background, consider using a specialized matrix like 7,7,8,8-Tetracyanoquinodimethane (TCNQ) or 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB).

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Sample Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Spotting: Mix the sample and matrix solutions in a 1:1 to 1:10 (sample:matrix) ratio. Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

2. Instrumentation and Conditions:

  • Mass Spectrometer: A MALDI-TOF (Time-of-Flight) instrument is typically used.

  • Ionization Mode: Positive ion reflectron mode for better mass accuracy.

  • Laser: Nitrogen laser (337 nm) or a solid-state laser (e.g., 355 nm).

  • Laser Fluence: Use the minimum laser energy necessary to obtain a good signal and avoid excessive fragmentation.

  • Mass Range: m/z 50 - 500.

3. Data Analysis:

  • Look for the protonated molecule [M+H]⁺ at m/z 201.1 or the sodiated adduct [M+Na]⁺ at m/z 223.1.

  • Be mindful of matrix-related peaks in the low mass region and use a matrix-only spot as a background reference.

Visualizing the Workflows

The following diagrams illustrate the general workflows for each mass spectrometry technique.

ESI_Workflow cluster_prep Sample Preparation cluster_ms ESI-MS Analysis cluster_output Data Output Analyte This compound Sample_Solution Dilute Solution (1-10 µg/mL) Analyte->Sample_Solution Solvent Methanol/Acetonitrile/Water + 0.1% Formic Acid Solvent->Sample_Solution ESI_Source Electrospray Ion Source Sample_Solution->ESI_Source Infusion/LC Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum ([M+H]⁺ at m/z 201.1028) Data_System->Mass_Spectrum

Caption: Experimental workflow for ESI-MS analysis.

APCI_Workflow cluster_prep Sample Preparation cluster_ms APCI-MS Analysis cluster_output Data Output Analyte This compound Sample_Solution Dilute Solution (1-10 µg/mL) Analyte->Sample_Solution Solvent Methanol/Acetonitrile/Water Solvent->Sample_Solution APCI_Source APCI Source (Corona Discharge) Sample_Solution->APCI_Source LC Flow Mass_Analyzer Mass Analyzer (e.g., Quadrupole) APCI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum ([M+H]⁺ at m/z 201.1) Data_System->Mass_Spectrum

Caption: Experimental workflow for APCI-MS analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms MALDI-TOF MS Analysis cluster_output Data Output Analyte This compound Sample_Matrix_Mix Sample-Matrix Mixture Analyte->Sample_Matrix_Mix Matrix Matrix Solution (e.g., DCTB) Matrix->Sample_Matrix_Mix MALDI_Plate Spot on MALDI Plate Sample_Matrix_Mix->MALDI_Plate TOF_Analyzer Time-of-Flight Mass Analyzer MALDI_Plate->TOF_Analyzer Desorption/Ionization Laser Pulsed Laser Laser->MALDI_Plate Irradiation Detector Detector TOF_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum ([M+H]⁺ or [M+Na]⁺) Data_System->Mass_Spectrum

Caption: Experimental workflow for MALDI-TOF-MS analysis.

Conclusion and Recommendations

For the routine and high-confidence molecular weight confirmation of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer is the recommended primary approach. Its high sensitivity, compatibility with LC for sample purification, and ability to provide highly accurate mass measurements make it ideal for this application.

Atmospheric Pressure Chemical Ionization (APCI) serves as an excellent complementary technique , especially when dealing with complex matrices or if the analyte exhibits limited ionization efficiency in ESI. Its robustness and reduced susceptibility to matrix effects can provide reliable molecular weight information.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a viable option, particularly for high-throughput screening applications. However, careful optimization of the matrix and laser parameters is necessary to overcome potential interference from matrix-related ions in the low mass range. The use of a specialized small-molecule matrix is strongly advised.

By understanding the principles and practical considerations of each of these powerful mass spectrometry techniques, researchers can confidently and accurately confirm the molecular weight of this compound, a critical step in its characterization and further development.

References

A Comparative Guide to the Reactivity of 4-(Pyridin-2-ylmethoxy)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Structural Motif of 4-(Pyridin-2-ylmethoxy)aniline

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure uniquely combines an aniline core, a well-known pharmacophore and versatile synthetic handle, with a pyridinylmethoxy substituent. This substituent imparts distinct electronic and steric properties that modulate the reactivity of the aniline moiety in predictable, yet nuanced, ways. Understanding this reactivity profile is critical for designing efficient synthetic routes and predicting the behavior of molecules incorporating this scaffold. This guide will explore its reactivity in three key areas: nucleophilicity, electrophilic aromatic substitution, and oxidation potential, comparing it with benchmark anilines such as aniline, p-anisidine (4-methoxyaniline), and p-toluidine (4-methylaniline).

Electronic and Structural Underpinnings of Reactivity

The reactivity of a substituted aniline is fundamentally governed by the electronic nature of its substituents.[2][3] Electron-donating groups (EDGs) increase the electron density on the nitrogen atom and the aromatic ring, enhancing nucleophilicity and activating the ring towards electrophilic attack.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.[4]

The pyridin-2-ylmethoxy group in this compound presents a more complex electronic profile than simple alkyl or alkoxy groups. The ether oxygen acts as an electron-donating group through resonance, pushing electron density into the aniline ring. However, the pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom. The methylene linker (-CH2-) isolates the pyridine's withdrawing effect to be primarily inductive, while the ether oxygen's resonance effect strongly influences the aniline ring. This interplay suggests that the pyridin-2-ylmethoxy group is, on balance, an activating group, though perhaps less so than a simple methoxy group due to the counteracting inductive pull.

G cluster_aniline Aniline Core cluster_substituent Pyridin-2-ylmethoxy Substituent cluster_effects Electronic Effects A NH₂ B O-CH₂-Py C Resonance Donation (+M) from Ether Oxygen B->C Dominant D Inductive Withdrawal (-I) from Pyridine Nitrogen B->D Modulating C->A Increases Nucleophilicity Activates Ring D->A Slightly Decreases Nucleophilicity

Comparative Nucleophilicity

The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile, crucial for reactions like acylation and alkylation.[6][7] The nucleophilicity is directly related to the availability of this lone pair.

Comparative Analysis:

  • Aniline: Serves as our baseline.

  • p-Anisidine (-OCH₃): The methoxy group is a strong EDG via resonance, significantly increasing the nitrogen's nucleophilicity compared to aniline.

  • p-Toluidine (-CH₃): The methyl group is a weak EDG through induction and hyperconjugation, making it more nucleophilic than aniline but less so than p-anisidine.

  • This compound: The ether oxygen's resonance effect will make it more nucleophilic than aniline and p-toluidine. However, the distant, inductively withdrawing pyridine ring may slightly temper this effect, potentially rendering it less nucleophilic than p-anisidine.

Table 1: Predicted Relative Nucleophilicity and Supporting pKa Data

CompoundSubstituentDominant Electronic EffectPredicted Relative NucleophilicityExperimental pKa of Conjugate Acid[2][8][9][10]
p-Anisidine-OCH₃+M (strong)Highest5.34
This compound -O-CH₂-Py+M (strong), -I (weak)High~5.0 (estimated)
p-Toluidine-CH₃+I (weak)Moderate5.08
Aniline-H-Baseline4.63

Note: A higher pKa value for the conjugate acid (anilinium ion) corresponds to a more basic and more nucleophilic aniline.

Experimental Protocol: Competitive Acylation for Determining Relative Nucleophilicity

This protocol provides a robust method for quantifying the relative nucleophilicity of different aniline derivatives.

Objective: To determine the relative reaction rates of a mixture of anilines with a limiting amount of an acylating agent.

Materials:

  • This compound

  • Aniline (or other derivative for comparison)

  • Acetyl Chloride (AcCl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Internal Standard (e.g., Dodecane)

  • HPLC or GC-MS system

Procedure:

  • Preparation: Create an equimolar solution of this compound and the competing aniline (e.g., p-anisidine) in anhydrous DCM. Add a known concentration of the internal standard.

  • Reaction Initiation: Cool the solution to 0°C. Add a solution of acetyl chloride (0.1 equivalents relative to total anilines) in DCM dropwise over 5 minutes.

  • Reaction Quenching: After 30 minutes, quench the reaction by adding an excess of a primary amine scavenger (e.g., benzylamine) or by washing with a dilute aqueous sodium bicarbonate solution.

  • Analysis: Analyze the resulting mixture by HPLC or GC-MS.

  • Quantification: Determine the relative amounts of the two acetanilide products by integrating the peak areas relative to the internal standard. The ratio of products directly reflects the relative rates of acylation and thus the relative nucleophilicity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar mixture of This compound and Aniline Derivative X B Dissolve in DCM with Internal Standard A->B C Add 0.1 eq. Acetyl Chloride at 0°C B->C D Stir for 30 minutes C->D E Quench reaction D->E F Analyze product ratio by HPLC or GC-MS E->F G Calculate relative reactivity F->G

Reactivity in Electrophilic Aromatic Substitution (EAS)

The -NH₂ group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.[11][12] The rate and regioselectivity of these reactions are highly sensitive to the electronic effects of other substituents.

Comparative Analysis: The activating strength of the substituent directly correlates with the reaction rate.

  • p-Anisidine: Highly activated, will react faster than aniline.

  • p-Toluidine: More activated than aniline.

  • This compound: The activating, ortho, para-directing influence of the ether-linked amino group will dominate. The substitution will occur at the positions ortho to the amino group (positions 2 and 6). The molecule is expected to be highly reactive, likely comparable to or slightly less reactive than p-anisidine.

Table 2: Predicted Reactivity and Regioselectivity in Bromination

CompoundPredicted Relative RateExpected Major Product(s)
p-AnisidineVery Fast2,6-Dibromo-4-methoxyaniline
This compound Fast2,6-Dibromo-4-(pyridin-2-ylmethoxy)aniline
p-ToluidineModerate2-Bromo-4-methylaniline
AnilineBaseline2,4,6-Tribromoaniline[13][14]

Note: Aniline is so activated that it readily undergoes trisubstitution.[15] For mono-substitution, the amino group often requires protection as an acetanilide to moderate its reactivity.[16][17]

Experimental Protocol: Regioselective Monobromination

Objective: To compare the regioselectivity and reactivity of anilines towards electrophilic bromination using a milder brominating agent to favor mono-substitution.

Materials:

  • Aniline derivative (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Acetonitrile (MeCN)

  • TLC plates

Procedure:

  • Dissolution: Dissolve the aniline derivative in MeCN in a round-bottom flask protected from light.

  • Reaction: Add NBS in one portion at room temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC. Note the time to completion for a qualitative assessment of relative reactivity.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove succinimide.

  • Purification and Analysis: Dry the organic layer, concentrate, and purify the product by column chromatography. Characterize the product(s) by ¹H NMR to determine the regioselectivity of bromination.

G Aniline Aniline Derivative Solvent Acetonitrile (MeCN, RT) Product Monobrominated Aniline Aniline->Product + NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide (byproduct) Product->Succinimide +

Oxidation Potential

The ease with which an aniline can be oxidized is a critical parameter, particularly in the context of metabolic stability and electrochemistry. Oxidation typically occurs at the nitrogen atom to form a radical cation.[18] Electron-donating groups lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups raise it.[18]

Comparative Analysis:

  • p-Anisidine & p-Toluidine: The EDGs lower the oxidation potential relative to aniline, making them easier to oxidize.

  • This compound: The electron-donating character of the substituent is expected to lower its oxidation potential compared to aniline. It will likely be easier to oxidize than aniline, with a potential similar to that of p-toluidine or p-anisidine.

Table 3: Predicted Relative Oxidation Potentials

CompoundSubstituentElectronic EffectPredicted Ease of Oxidation
p-Anisidine-OCH₃Strong EDGEasiest to Oxidize
p-Toluidine-CH₃Weak EDGEasy to Oxidize
This compound -O-CH₂-PyNet EDGEasy to Oxidize
Aniline-H-Baseline
Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry (CV)

Objective: To measure the half-wave oxidation potential (E₁/₂) of aniline derivatives.

Materials:

  • Aniline derivative (1-5 mM solution)

  • Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile)

  • Three-electrode cell:

    • Working electrode (e.g., Glassy Carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

  • Potentiostat

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the aniline solution. De-aerate the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • CV Measurement: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).

  • Data Analysis: Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc) from the voltammogram.

  • Calculation: For a reversible or quasi-reversible process, calculate the half-wave potential as E₁/₂ = (Epa + Epc) / 2. This value represents the formal oxidation potential.[19][20][21][22]

G cluster_setup Electrochemical Cell WE Working Electrode (Glassy Carbon) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Platinum) Sol Aniline Derivative in Supporting Electrolyte Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE Voltammogram Cyclic Voltammogram Potentiostat->Voltammogram Measures I vs. E E_half Calculate E₁/₂ Voltammogram->E_half Extract Epa, Epc

Conclusion

This compound exhibits a reactivity profile characteristic of a highly activated aniline derivative. Its nucleophilicity and susceptibility to electrophilic aromatic substitution are significantly enhanced compared to unsubstituted aniline, driven by the strong resonance-donating effect of its ether linkage. While the inductively withdrawing pyridine moiety subtly modulates this reactivity, the overall behavior is that of an electron-rich system. This makes it a versatile building block, but one whose high reactivity must be managed, often through protective chemistry, to achieve selective functionalization. The comparative data and protocols provided herein offer a framework for rationally designing synthetic strategies and anticipating the chemical behavior of this valuable compound.

References

A Comparative Guide to the Biological Activity of 4-(Pyridin-2-ylmethoxy)aniline Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in the design of targeted therapeutics.[1][2] When coupled with an aniline moiety through a methoxy bridge, as in 4-(pyridin-2-ylmethoxy)aniline, it forms a versatile backbone for the development of potent biological agents. This guide provides an in-depth comparison of the biological activities of analogues derived from this core structure, with a particular focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound scaffold has garnered significant interest as a foundational structure for the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to selectively inhibit the growth and proliferation of cancer cells. The pyridine nitrogen in the this compound scaffold can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of the ATP-binding pocket of many kinases. The aniline portion of the molecule provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of analogues with tailored potencies and selectivities.

Comparative Analysis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

While direct comparative studies on simple substituted analogues of this compound are not extensively available in the public domain, a significant body of research exists for more complex derivatives that incorporate this core structure. A notable example is a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3] These compounds, while more structurally elaborate, provide valuable insights into the SAR of the 4-(pyridin-2-ylmethoxy) moiety.

The general structure of these analogues involves the this compound core integrated into a larger urea-based scaffold. The aniline nitrogen is part of a urea linkage, and a benzyl group is attached to the other urea nitrogen. This framework allows for extensive modification of the aryl group (Ar) attached to the urea, leading to a diverse range of compounds with varying biological activities.

Caption: Structural components of the N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea analogues.

Antiproliferative Activity Data

The antiproliferative activities of a series of these urea derivatives were assessed against four human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). A human normal liver cell line, HL7702, was used to evaluate cytotoxicity. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[3]

Compound IDR1 Substituent on Aryl GroupA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)PC-3 IC50 (µM)HL7702 IC50 (µM)
9a -OCH3>402.89 ± 0.153.25 ± 0.184.56 ± 0.21>40
9b -CF34.58 ± 0.232.54 ± 0.132.87 ± 0.144.12 ± 0.20>40
9d -CF3 (with F on benzyl)4.12 ± 0.212.18 ± 0.112.54 ± 0.123.89 ± 0.19>40
9e -H>402.95 ± 0.163.54 ± 0.174.87 ± 0.23>40
Sorafenib Reference Drug5.23 ± 0.266.87 ± 0.344.59 ± 0.225.89 ± 0.29>40

Data synthesized from a study by Liu et al. (2020).[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships:

  • Impact of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as trifluoromethyl (-CF3), on the terminal aryl ring generally enhances antiproliferative activity. For instance, compounds 9b and 9d (both with -CF3) demonstrated superior activity across all tested cancer cell lines compared to the methoxy-substituted analogue 9a and the unsubstituted analogue 9e .[3]

  • Role of Fluorination: The presence of a fluorine atom on the benzyl portion of the molecule, as in compound 9d , led to a further increase in potency compared to its non-fluorinated counterpart 9b .[3] This highlights the favorable contribution of fluorine in modulating the biological activity of these compounds, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Selectivity Profile: Importantly, all the tested compounds exhibited low cytotoxicity against the normal human liver cell line HL7702, with IC50 values greater than 40 µM.[3] This suggests a favorable selectivity profile for cancer cells over non-cancerous cells, a critical attribute for any potential anticancer agent.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-defined experimental protocols. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[4][5][6]

MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing the in vitro cytotoxicity of chemical compounds against adherent cancer cell lines.[4][5][6]

Caption: General workflow of the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound analogues) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a further 48-72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The this compound scaffold serves as a promising foundation for the development of novel anticancer agents. The comparative analysis of the N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrates that strategic modifications, particularly the introduction of electron-withdrawing groups and fluorine atoms, can significantly enhance antiproliferative activity against a range of cancer cell lines while maintaining a favorable selectivity profile.

Future research in this area should focus on the synthesis and evaluation of simpler analogues of this compound with substitutions directly on the pyridine and aniline rings. This would provide a more direct understanding of the structure-activity relationships of the core scaffold. Furthermore, elucidating the precise molecular targets of these compounds, such as specific kinases, will be crucial for their rational design and optimization as targeted cancer therapies. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of the next generation of anticancer drugs.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Novel Inhibitors: A Comparative Analysis for 4-(Pyridin-2-ylmethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've guided numerous research teams through the critical process of characterizing novel small-molecule inhibitors. The journey from a promising chemical scaffold, such as the 4-(pyridin-2-ylmethoxy)aniline series, to a well-defined lead candidate is paved with rigorous, quantitative biochemical data. The cornerstone of this effort is the in vitro kinase assay.

This guide is designed to move beyond a simple recitation of protocol steps. Its purpose is to arm you, a fellow scientist, with the strategic framework needed to select, execute, and interpret the most appropriate kinase assay for your research goals. We will explore the causality behind critical experimental choices, compare leading assay technologies, and provide a self-validating, detailed protocol that you can adapt for your specific kinase target and inhibitor class.

The Fundamental Principle: Visualizing Kinase Inhibition

At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a protein or peptide).[1] An inhibitor, such as a derivative from your this compound series, will interfere with this process, leading to a measurable decrease in kinase activity. The goal of the assay is to quantify this decrease and thereby determine the potency of the inhibitor, most commonly expressed as an IC50 value.[2]

G

Part 1: The Strategic Choice — A Comparison of In Vitro Kinase Assay Technologies

The first and most critical decision is selecting the right assay technology. There is no single "best" assay; the optimal choice depends on your specific needs, such as throughput, sensitivity, kinase type, and available equipment.[3][4] Technologies can be broadly grouped into those that detect the product (phospho-substrate) and those that detect a byproduct (ADP).[3][5]

Here, we compare the leading homogeneous ("mix-and-read") assay formats suitable for high-throughput screening (HTS) and lead optimization.[6]

Assay Technology Principle Pros Cons Typical Application
Radiometric ([³²P] or [³³P]) Measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[7][8]Gold standard; highly sensitive and direct. Universal for any kinase.[9]Requires handling of radioactive materials, waste disposal, and specialized equipment. Not a homogeneous format.Low-throughput studies, mechanism of action, validating hits from other screens.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. Remaining ATP is depleted, and ADP is converted back to ATP, which drives a luciferase reaction.[10][11]Universal for any ADP-generating enzyme.[12] High sensitivity and dynamic range. Good for low-activity kinases.[9]Multi-step (two additions). Potential for interference from compounds affecting luciferase.[13]HTS, primary screening, selectivity profiling, kinetic studies.
TR-FRET (e.g., HTRF®, LanthaScreen®) Time-Resolved Fluorescence Resonance Energy Transfer. A donor fluorophore (e.g., Europium) on an antibody and an acceptor fluorophore on the substrate come into proximity upon phosphorylation, generating a FRET signal.[14][15][16]Homogeneous, robust, and highly sensitive. Ratiometric measurement reduces interference.Requires specific phospho-antibodies and labeled substrates, which may not be available for all targets.HTS, inhibitor profiling, binding assays.
Fluorescence Polarization (FP) A small fluorescently labeled tracer peptide competes with the phosphorylated product for binding to a phospho-specific antibody. Binding to the large antibody slows rotation and increases the polarization of emitted light.[7]Homogeneous and cost-effective.Requires specific antibodies. Lower dynamic range compared to TR-FRET or luminescence.HTS for well-characterized kinases where reagents are available.
Microfluidic Mobility Shift Separates the substrate and phosphorylated product based on differences in electrophoretic mobility in a microfluidic chip.[17][18]Direct measurement of substrate and product. Low sample consumption. Good for kinetic and mechanistic studies.[19]Requires specialized instrumentation (e.g., Caliper LabChip). Lower throughput than plate-based methods.Detailed mechanistic studies, resolving assay interference issues.

G Start Start: Select Kinase Assay Q_Target Is your kinase target well-characterized with commercial reagents (antibody, substrate)? Start->Q_Target Q_Universal Need a universal assay for multiple or novel kinases? Q_Target->Q_Universal No Tech_FRET Consider TR-FRET (HTRF, LanthaScreen) or FP Q_Target->Tech_FRET Yes Q_Throughput Need High-Throughput Screening (HTS)? Tech_Radio Consider Radiometric Assay Q_Throughput->Tech_Radio Low Throughput (Gold Standard) Tech_MS Consider Microfluidic Mobility Shift Q_Throughput->Tech_MS Mechanistic Studies Q_Universal->Q_Throughput No Tech_Lumi Consider Luminescence (ADP-Glo) Q_Universal->Tech_Lumi Yes

Part 2: A Field-Proven Protocol — The ADP-Glo™ Luminescent Kinase Assay

For screening a novel chemical series like this compound derivatives, a universal assay is often the most efficient choice. The ADP-Glo™ assay is an excellent example because it detects ADP, the universal product of any kinase reaction.[1][10] This allows you to use the same detection platform to profile your compounds against a wide array of kinases, which is critical for determining selectivity.

This protocol is a self-validating system. By including proper controls (no enzyme, no inhibitor), you can ensure the integrity of your results in every plate.

Experimental Workflow

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Dispense Inhibitor (Serial Dilution) B Add Kinase + Substrate + ATP A->B C Incubate (e.g., 60 min at RT) B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Incubate (40 min at RT) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) E->F G Incubate (30-60 min at RT) F->G H Read Luminescence G->H

Step-by-Step Methodology

This protocol is designed for a 384-well plate format. Adjust volumes proportionally for other formats, maintaining the recommended ratios.[20]

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare a suitable buffer. A common starting point is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[21] The optimal buffer may vary by kinase.

  • Test Compound (Inhibitor): Prepare a serial dilution of your this compound derivative in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM. Then, create an intermediate dilution of these compounds in the 1X Kinase Buffer.

  • ATP Solution: Prepare a stock of high-purity ATP in water. Dilute to the desired working concentration in 1X Kinase Buffer. The choice of ATP concentration is critical and is discussed in Part 3.

  • Kinase & Substrate: Dilute the kinase enzyme and its corresponding peptide/protein substrate to their final working concentrations in 1X Kinase Buffer.

2. Kinase Reaction (5 µL volume): [20]

  • Add 1.25 µL of the diluted test compound to the appropriate wells of a white, opaque 384-well plate. For controls, add buffer with the same percentage of DMSO.

  • Add 2.5 µL of the Kinase/Substrate mix to all wells.

  • Initiate the reaction by adding 1.25 µL of the ATP solution to all wells.

  • Controls:

    • 100% Activity Control (Low Control): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor).

    • 0% Activity Control (High Control): Wells containing substrate, ATP, and DMSO but no enzyme .

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for the desired time (e.g., 60 minutes). The optimal time depends on the kinase's activity and should be determined during assay development to ensure the reaction is in the linear range (typically <20% ATP consumption).

3. Reaction Termination and ATP Depletion:

  • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well.[11] This terminates the kinase reaction and depletes the unconsumed ATP.

  • Mix on a plate shaker for 30 seconds.

  • Incubate at room temperature for 40 minutes.[10]

4. Signal Generation and Detection:

  • Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin needed for the light-generating reaction.

  • Mix on a plate shaker for 30 seconds.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[20]

  • Measure luminescence using a plate-reading luminometer.

Part 3: Causality in Experimental Design — The Significance of ATP Concentration

A common pitfall in kinase inhibitor testing is the arbitrary selection of the ATP concentration. For ATP-competitive inhibitors, which includes many compounds with aniline-based scaffolds, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[22] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP] / Km) .[22][23]

  • Assaying at Km(ATP): Performing the assay with the ATP concentration equal to the Michaelis-Menten constant (Km) for that specific kinase is a standard biochemical approach. Under these conditions, the IC50 is approximately 2-fold higher than the inhibitor's binding affinity (Ki).[22][23] This allows for a standardized comparison of an inhibitor's potency across different kinases, each with its own unique Km for ATP.

  • Assaying at Physiological ATP: Cellular ATP concentrations are typically in the millimolar (mM) range, which is often far higher than the Km(ATP) of most kinases.[23][24] Testing your compound at a high ATP concentration (e.g., 1 mM) provides a more biologically relevant measure of how it will perform in a cellular environment, where it must compete with a vast excess of ATP. An inhibitor's apparent potency (IC50) will be significantly weaker at physiological ATP concentrations.[22]

Recommendation: For a comprehensive characterization, determine IC50 values at both the Km(ATP) of your target kinase and at 1 mM ATP. This dual-point analysis provides crucial insight into both the intrinsic biochemical potency and the likely cellular efficacy of your compound series.

Part 4: Data Analysis and Interpretation

Once you have your raw luminescence data, the final step is to calculate the IC50 value.

1. Calculate Percent Inhibition: First, normalize your data relative to your controls for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

2. Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

3. Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. The program will calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[25][26]

G A Raw Luminescence Data (RLU) B Normalize Data (% Inhibition vs. Controls) A->B C Plot: % Inhibition vs. log[Inhibitor] B->C D Non-linear Regression (Sigmoidal Dose-Response Fit) C->D E IC50 Value D->E

By systematically applying this framework of technology comparison, protocol execution, and thoughtful data analysis, you can generate the high-quality, reproducible data necessary to confidently advance your this compound derivatives through the drug discovery pipeline.

References

A Comparative Guide to Structure-Activity Relationships of 4-(Pyridin-2-ylmethoxy)aniline Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors based on the 4-(pyridin-2-ylmethoxy)aniline scaffold. We will objectively compare the performance of these inhibitors with relevant alternatives and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to understand and apply these concepts in their own work.

Introduction: The Privileged this compound Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in potent, biologically active compounds. The this compound core is one such scaffold, particularly prominent in the development of kinase inhibitors.[1] Its utility lies in the precise spatial arrangement of a hydrogen bond-accepting pyridine nitrogen and an aniline moiety that serves as a versatile anchor for various functional groups.[1] This combination allows for targeted interactions within the ATP-binding pocket of kinases, making it a valuable starting point for the design of novel therapeutics for a range of diseases, most notably cancer.

This guide will dissect the SAR of this important scaffold, explore its application in the design of potent inhibitors for targets such as Bcr-Abl, and provide a comparative analysis against established drugs.

Core Directive: Understanding the Structure-Activity Relationship (SAR)

The potency and selectivity of inhibitors derived from the this compound scaffold are exquisitely sensitive to the nature and position of substituents on both the pyridine and aniline rings. A thorough understanding of these relationships is paramount for rational drug design.

The Core Scaffold

The fundamental this compound structure is depicted below. The key positions for chemical modification, which dictate the inhibitor's biological activity, are highlighted.

Caption: Core structure of this compound with key modification points (R1-R4).

Key SAR Insights for Kinase Inhibition

Our analysis of the literature reveals several key trends in the SAR of this compound-based kinase inhibitors:

  • The Pyridine Ring (R1, R3, R4): The nitrogen atom in the pyridine ring is often crucial for activity, typically forming a hydrogen bond with the hinge region of the kinase ATP-binding site.[1] Modifications at other positions on the pyridine ring can modulate potency and selectivity. For instance, in the context of Bcr-Abl inhibitors, the introduction of specific substituents can enhance activity against wild-type and mutant forms of the kinase.[2]

  • The Aniline Moiety (R2): The aniline nitrogen provides a vector for introducing larger substituents that can occupy the solvent-exposed region of the ATP-binding pocket. These modifications are critical for improving potency and tuning the pharmacokinetic properties of the inhibitor. For example, in the development of EGFR and VEGFR-2 dual inhibitors, modifications to the aniline moiety were key to achieving the desired activity profile.[3]

  • The Methoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the pyridine and aniline rings to adopt an optimal orientation for binding to the target kinase. While less frequently modified, alterations to this linker can significantly impact activity.

Comparative Analysis: Bcr-Abl Kinase Inhibitors

To illustrate the practical implications of SAR, we will compare a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives, designed as Bcr-Abl inhibitors, with the established drug, Imatinib.

CompoundModifications from Core ScaffoldBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (nM)Reference
Lead Compound 3-chloro on aniline, various amide substitutions4.6 - 667Potent against some mutants[2]
Ponatinib Not a this compound derivative0.372.0[2]

Note: The data for the lead compound represents a range of activities for a series of derivatives.

From this comparison, it is evident that while the this compound scaffold can yield highly potent Bcr-Abl inhibitors, achieving broad activity against resistant mutants like T315I remains a significant challenge. Ponatinib, which has a different chemical scaffold, demonstrates potent inhibition of both wild-type and the T315I mutant of Bcr-Abl.[2] This highlights the importance of scaffold innovation in overcoming drug resistance.

Experimental Protocols

To facilitate the application of these findings, we provide detailed protocols for the synthesis of a representative inhibitor and a standard kinase inhibition assay.

Synthesis of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline Derivative

This protocol is adapted from the synthesis of Bcr-Abl inhibitors.[2]

G start Starting Materials: 3-chloro-4-aminophenol 2-(chloromethyl)pyridine step1 Step 1: Ether Synthesis Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->step1 intermediate Intermediate: 3-chloro-4-(pyridin-2-ylmethoxy)aniline step1->intermediate step2 Step 2: Amide Coupling Carboxylic acid Coupling agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) intermediate->step2 product Final Product: Substituted amide derivative step2->product

Caption: General workflow for the synthesis of this compound based inhibitors.

Step-by-Step Procedure:

  • Ether Synthesis: To a solution of 3-chloro-4-aminophenol in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. To this mixture, add 2-(chloromethyl)pyridine and heat the reaction until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-chloro-4-(pyridin-2-ylmethoxy)aniline.

  • Amide Coupling: Dissolve the 3-chloro-4-(pyridin-2-ylmethoxy)aniline in a suitable solvent like DMF. Add the desired carboxylic acid, a coupling agent such as HATU, and a base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion.

  • Final Purification: Upon completion, perform an aqueous work-up as described in step 2. Purify the final compound by column chromatography or recrystallization to yield the pure amide derivative.

In Vitro Kinase Inhibition Assay (Example: Bcr-Abl)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant Bcr-Abl kinase

  • Peptide substrate (e.g., Abltide)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Assay Reaction: In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound.

  • Initiate Reaction: Add the recombinant Bcr-Abl kinase to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design of potent kinase inhibitors. A systematic exploration of the structure-activity relationships, particularly through modifications of the aniline and pyridine moieties, has led to the discovery of inhibitors with nanomolar potency against various kinase targets. While challenges such as overcoming drug resistance remain, the insights gained from SAR studies provide a rational basis for the continued development of novel and effective therapeutics based on this privileged scaffold. The experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate their own compounds, contributing to the advancement of this important area of drug discovery.

References

Comparative Docking Studies of Aniline Derivatives in Kinase Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of comparative molecular docking studies focused on aniline derivatives targeting kinase binding sites. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. We will delve into the rationale behind experimental design, present a validated docking protocol, and offer a comparative analysis of results, all grounded in established scientific principles.

Introduction: The Significance of Kinases and Aniline Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, making them significant targets for therapeutic intervention, particularly in oncology.[1] The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. Aniline derivatives have emerged as a privileged scaffold in the design of these inhibitors due to their ability to form key interactions within the ATP-binding site of kinases.[2][3][4]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of small molecules, such as aniline derivatives, to a protein target. This guide will explore the nuances of applying this technique to the study of aniline-based kinase inhibitors.

The Rationale Behind the Docking Strategy: A Self-Validating System

A robust and reliable docking protocol is paramount for generating meaningful and predictive results. Our approach is built on a foundation of careful target and ligand selection, rigorous software evaluation, and a comprehensive validation process.

Target Selection: Focusing on Relevant Kinases

The choice of kinase targets is dictated by their therapeutic relevance and the availability of high-quality crystal structures. For this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both well-established targets in cancer therapy with numerous aniline-based inhibitors reported.[6][7][8] The availability of co-crystallized structures of these kinases with aniline derivatives in the Protein Data Bank (PDB) is crucial for validating our docking protocol.[6]

Ligand Library: A Diverse Set of Aniline Derivatives

The selection of aniline derivatives for this comparative study encompasses a range of structural motifs, including 4-anilinoquinazolines and pyrrolopyrimidines, which have shown potent inhibitory activity against various kinases.[2][4][7] This diversity allows for a thorough exploration of structure-activity relationships (SAR) and the identification of key pharmacophoric features.

Docking Software: A Comparative Overview

Several molecular docking programs are available, each with its own search algorithms and scoring functions.[9] For this guide, we will primarily utilize AutoDock Vina, a widely used and well-validated open-source docking program known for its balance of speed and accuracy.[1][10][11] We will also discuss the merits of other programs like Glide and GOLD to provide a comparative context.[9] The choice of software can significantly impact the results, and it is crucial to understand their underlying principles.

The following diagram illustrates the logical workflow of a typical computational drug design process, from target identification to lead optimization.

DrugDiscoveryWorkflow TargetID Target Identification & Validation LeadDisc Lead Discovery (Virtual Screening) TargetID->LeadDisc Identified Target LeadOpt Lead Optimization (Docking & SAR) LeadDisc->LeadOpt Hit Compounds Preclinical Preclinical Studies LeadOpt->Preclinical Optimized Leads Clinical Clinical Trials Preclinical->Clinical Candidate Drug

Caption: A typical workflow for computational drug design.

Experimental Protocol: A Step-by-Step Docking Workflow

The following protocol outlines a standardized and reproducible workflow for docking aniline derivatives into kinase binding sites. This protocol is designed to be self-validating by first redocking a co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.[12][13]

Preparation of the Receptor (Kinase)
  • Obtain Crystal Structure: Download the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).[6]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the protein as a rigid entity for the docking simulation.

Preparation of the Ligands (Aniline Derivatives)
  • Generate 3D Structures: Draw the 2D structures of the aniline derivatives and convert them into 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.

  • Define Torsions: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Docking Simulation using AutoDock Vina
  • Grid Box Generation: Define a grid box that encompasses the entire ATP-binding site of the kinase. The center of the grid should be the geometric center of the co-crystallized ligand (if available) or the predicted active site.

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the output, which includes the predicted binding poses and their corresponding binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

The following diagram outlines the key steps in a molecular docking workflow.

DockingWorkflow cluster_prep Preparation ReceptorPrep Receptor Preparation (PDB Structure) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (3D Structure & Energy Minimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking Analysis Results Analysis (Binding Poses & Scores) Docking->Analysis

Caption: A streamlined molecular docking workflow.

Results and Discussion: Comparative Analysis of Docking Studies

The results of the docking simulations provide valuable insights into the binding modes and structure-activity relationships of the aniline derivatives.

Validation of the Docking Protocol

A crucial first step is to validate the docking protocol by redocking the native ligand into the kinase's active site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[12] This ensures that the chosen parameters can accurately reproduce the experimentally observed binding mode.

Comparative Docking Scores and Binding Energies

The docking scores and calculated binding energies provide a quantitative measure of the predicted binding affinity. It is important to note that while these scores are useful for ranking compounds within the same study, direct comparison of scores between different software packages or studies can be challenging due to variations in scoring functions and force fields.[6]

Aniline Derivative ScaffoldTarget KinaseDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interactions
4-AnilinoquinazolineEGFRAutoDock Vina-6.39 to -9.50Hydrogen bonds with hinge region (Met769), hydrophobic interactions.[6][7]
4-AnilinoquinazolineVEGFR-2AutoDock Vina-8.24 to -10.20Hydrogen bonds with hinge region (Cys919), salt bridge with Asp1046.[6]
PyrrolopyrimidineMerAutoDock Vina-7.52 to -8.26Salt bridge with ASP678, interaction with the hinge region.[2][14]
PyrazolylanilineCDK2Not SpecifiedNot SpecifiedProbable binding in the active site.[15]

Table 1: Summary of Comparative Docking Results for Aniline Derivatives.

Analysis of Binding Modes and Key Interactions

Visual inspection of the docked poses reveals crucial interactions between the aniline derivatives and the amino acid residues in the kinase binding site. Common interactions include:

  • Hinge Region Interaction: A hallmark of many kinase inhibitors is the formation of one or more hydrogen bonds with the backbone atoms of the hinge region, which connects the N- and C-lobes of the kinase domain.[2][14] For instance, the nitrogen of the aniline moiety often acts as a hydrogen bond donor or acceptor.

  • Hydrophobic Pockets: The aniline ring and its substituents frequently occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.[1]

  • Salt Bridges: The formation of salt bridges, for example between a basic nitrogen on the ligand and an acidic residue like aspartate in the active site, can significantly enhance binding affinity.[2][14]

The structure-activity relationship (SAR) analysis of the docked compounds can guide the design of more potent and selective inhibitors. For example, the introduction of specific substituents on the aniline ring can lead to improved interactions with the target kinase.[4]

Conclusion: Leveraging Docking Studies for Kinase Inhibitor Design

Comparative docking studies of aniline derivatives provide a powerful and cost-effective approach to understanding their binding mechanisms and guiding the design of novel kinase inhibitors. A well-validated and rigorously executed docking protocol can yield reliable predictions of binding modes and affinities, enabling the prioritization of compounds for synthesis and biological evaluation. The insights gained from analyzing the key interactions between the ligands and the kinase active site are invaluable for lead optimization and the development of next-generation therapeutics. Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic nature of these interactions.[6]

References

Validated analytical methods for quantification of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide to Validated Analytical Methods for the Quantification of 4-(Pyridin-2-ylmethoxy)aniline

Abstract

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of this compound, a pivotal intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized public method, this document synthesizes first principles of analytical chemistry with established best practices for analogous aromatic amines to propose and contrast two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We provide detailed, field-tested protocols for method development and validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This guide is intended for researchers, analytical development scientists, and quality control professionals in the pharmaceutical industry, offering a framework for establishing robust, accurate, and reliable quantitative methods essential for regulatory compliance and ensuring final product quality.

Introduction: The Analytical Imperative for this compound

This compound (MW: 214.25 g/mol ) is a substituted aromatic amine whose structural motifs are common in the development of active pharmaceutical ingredients (APIs). As a key starting material or intermediate, the purity and concentration of this compound directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, the development of a validated, robust, and accurate analytical method for its quantification is not merely a procedural step but a foundational requirement for Good Manufacturing Practice (GMP) and regulatory submissions.

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose[1]. This guide will compare two powerful and widely adopted techniques, HPLC-UV and LC-MS/MS, providing a logical framework for method selection, development, and validation.

Comparative Methodologies: A High-Level Overview

The choice between analytical techniques is a function of the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. trace impurity analysis).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control labs. It offers a balance of performance, cost, and robustness, making it ideal for assay and purity determinations where analyte concentrations are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity by coupling chromatographic separation with mass-based detection. It is the gold standard for trace-level quantification, such as monitoring for genotoxic impurities or in bioanalytical applications.

  • Gas Chromatography (GC): While a powerful technique, GC analysis of polar, relatively non-volatile compounds like aniline derivatives can be challenging. It often requires a chemical derivatization step to increase volatility and thermal stability, adding complexity to the workflow[1][2]. For this reason, GC is generally considered a secondary, more complex option compared to LC-based methods for this analyte.

In-Depth Analysis I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method utilizes Reversed-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and elution by a polar mobile phase. The pyridine and aniline rings in the target molecule contain chromophores that absorb ultraviolet (UV) light, allowing for straightforward detection and quantification. The structural similarity to aniline, which has UV absorbance maxima around 230 nm and 280 nm, suggests that a standard wavelength like 254 nm or a wavelength optimized by a Diode Array Detector (DAD) would be effective[3].

Experimental Protocol: HPLC-UV Method

This protocol represents a robust starting point for method development.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent protonation of the amine, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration period. This gradient is a typical starting point for separating a compound of moderate polarity from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 254 nm or optimized via DAD scan.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Solvent: Based on its structure, this compound is expected to be soluble in polar organic solvents. A diluent of Methanol or Acetonitrile/Water (50:50 v/v) is a logical choice.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to a target concentration of 1.0 mg/mL to accurately assess purity and impurities.

Validation Protocol: A Self-Validating System (ICH Q2(R2))

The validation process demonstrates that the analytical procedure is suitable for its intended purpose[4][5][6][7].

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo, spiked samples, and subjecting a sample to stress conditions (acid, base, oxidation, heat, light) to prove separation from degradation products.

  • Linearity: A linear relationship between concentration and detector response. Analyze a minimum of five standards over the expected concentration range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. Performed by analyzing samples with known concentrations (e.g., spiking a placebo at three levels) and expressed as percent recovery. Typical acceptance criteria are 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should typically be ≤ 2%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, mobile phase composition).

In-Depth Analysis II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the definitive method for trace quantification due to its exceptional sensitivity and selectivity. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates matrix interference. For this analyte, with its basic nitrogen atoms, positive ion ESI (ESI+) is the logical choice, as it will readily accept a proton to form the [M+H]⁺ ion[5][8][9].

Experimental Protocol: LC-MS/MS Method

Instrumentation:

  • An LC system (as described in 3.2) coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • (Identical to the HPLC-UV method to ensure good separation prior to MS detection).

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive (ESI+).

  • Precursor Ion ([M+H]⁺): For C₁₂H₁₂N₂O, the expected m/z would be 215.1. This would be confirmed by direct infusion of a standard solution.

  • MRM Transitions:

    • Quantifier: The most intense and stable fragment ion produced from the precursor.

    • Qualifier: A second, less intense fragment ion to confirm identity.

    • (These transitions must be determined empirically during method development by infusing the standard and performing a product ion scan.)

  • Source Parameters: Optimize desolvation temperature, gas flow, and ion spray voltage to maximize signal intensity for the specific analyte.

Validation Protocol (ICH Q2(R2))

The validation parameters are the same as for HPLC-UV, but the acceptance criteria, particularly for LOD and LOQ, will reflect the much higher sensitivity of the MS detector. For trace analysis, linearity might be established at ng/mL or even pg/mL levels[5][8].

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance and practical considerations for each method.

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity Good to ExcellentSuperior MS detection is based on a unique mass-to-charge ratio and fragmentation pattern, making it inherently more selective than UV absorbance.
Sensitivity (LOQ) ~0.5 - 2 ng/mL (ppb)[4][7]~0.1 - 1.0 ng/mL (ppb) or lower [5]MS detectors are orders of magnitude more sensitive than UV detectors, making LC-MS/MS ideal for trace analysis.
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (can be 3-4 orders of magnitude)Both techniques offer excellent linearity, but MS can often maintain it at much lower concentrations.
Precision (%RSD) < 2% for assay< 15% for trace analysis[5]Both are highly precise. Acceptance criteria for trace analysis are typically wider.
Accuracy (% Recovery) 98-102%85-115% for trace analysis[5]Both are highly accurate. Acceptance criteria reflect the analytical context.
Throughput HighHighModern systems for both techniques allow for rapid analysis times.
Cost (Instrument) ModerateHigh Mass spectrometers are significantly more expensive to purchase and maintain.
Complexity Low to ModerateHigh Method development and operation of an MS system require more specialized expertise.
Best Application Routine QC, Assay, PurityTrace-level Impurity Analysis, BioanalysisHPLC-UV is cost-effective for high-concentration samples, while LC-MS/MS is necessary when extreme sensitivity is required.

Visualization of Workflows

General Analytical Method Validation Workflow

G General Analytical Method Validation Workflow (ICH Q2(R2)) cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Defines purpose & criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Compare results to acceptance criteria Linearity->Report Compare results to acceptance criteria Accuracy->Report Compare results to acceptance criteria Precision->Report Compare results to acceptance criteria LOD_LOQ->Report Compare results to acceptance criteria Robustness->Report Compare results to acceptance criteria SOP Implement SOP for Routine Use Report->SOP G Experimental Workflow for HPLC-UV Quantification SamplePrep Sample & Standard Preparation HPLC HPLC System (Pump, Autosampler, Oven) SamplePrep->HPLC Inject Separation C18 Column Separation HPLC->Separation Elute Detection UV/DAD Detector (254 nm) Separation->Detection Detect Data Data Acquisition (Chromatogram) Detection->Data Signal Analysis Data Analysis (Integration, Calibration) Data->Analysis Result Reportable Result (Assay, Purity %) Analysis->Result

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Pyridin-2-ylmethoxy)aniline, a compound featuring both a pyridine moiety and an aniline substructure. Our focus is to deliver actionable, scientifically-grounded information that ensures safety and adherence to best practices.

Hazard Assessment and Regulatory Context: Understanding the "Why"

Based on the Globally Harmonized System (GHS) classifications, this compound is identified with the following hazards[1]:

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications necessitate its handling as a hazardous substance and its disposal as hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal[2]. Wastes containing pyridine and aniline derivatives are typically categorized under specific EPA waste codes, which mandate their disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF)[3][4][5][6].

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Table 1: GHS Hazard Classifications for this compound

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Response

Given the irritant and potentially toxic nature of this compound, stringent adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE)

All personnel handling this compound, including for disposal, must wear appropriate PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat, fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors[7][8].

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: For significant spills, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, maintain its operation[7].

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in a manner that is compliant with local, state, and federal regulations. The following protocol provides a systematic approach to its disposal.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react, leading to dangerous situations.

  • Solid vs. Liquid: Keep solid waste (e.g., unused reagent, contaminated absorbent materials) separate from liquid waste (e.g., solutions containing the compound).

Containerization: Secure and Compliant

The choice and handling of waste containers are critical for preventing leaks and ensuring safe transport.

  • Container Compatibility: Use a dedicated, chemically compatible container for collecting waste this compound. High-density polyethylene (HDPE) or glass containers are generally suitable[7][8][9].

  • Secure Closure: Ensure the container has a tightly sealing lid to prevent the release of vapors and to avoid spills.

  • Secondary Containment: Store the waste container in a designated secondary containment area that can hold the entire volume of the container in case of a leak.

Labeling: Clear and Informative

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Write the full chemical name: "this compound."

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Incineration: The standard and recommended disposal method for pyridine and aniline compounds is high-temperature incineration in a licensed hazardous waste incinerator[10][11]. This process effectively destroys the toxic organic compounds.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer system[7][12]. This can lead to environmental contamination and may violate local and federal regulations.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Waste (Solid vs. Liquid) A->B C Use Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazards C->D E Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Transport to Licensed Facility F->G H Incineration G->H

References

Safeguarding Your Research: A Practical Guide to Handling 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of innovation in drug development, ensuring the safety of our researchers is paramount. This guide provides essential, field-tested safety and logistical information for the handling of 4-(Pyridin-2-ylmethoxy)aniline. Moving beyond a simple checklist, we delve into the rationale behind these procedures to empower you with the knowledge to maintain a secure laboratory environment.

Hazard Profile of this compound

This compound is classified with the following hazards under the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Understanding these potential risks is the first step in mitigating them effectively. The aniline and pyridine moieties present in the molecule are key indicators for potential toxicity, necessitating careful handling to prevent exposure.[2][3]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound to minimize exposure through all potential routes, including dermal contact, inhalation, and ingestion.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory to protect against splashes.[2][4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large quantities or working with heated solutions.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[2] For prolonged handling or in situations with a high risk of immersion, consider double-gloving or using heavier-duty gloves like neoprene or butyl rubber.[4][5] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-retardant lab coat, fully buttoned, is the minimum requirement.[2][5] For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is essential.
Respiratory Protection Respirator (if necessary)All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure your chemical fume hood is functioning correctly.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit appropriate for organic amines readily available.

Safe Handling Procedures
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[2] Use tools such as a spatula or powder funnel to minimize the generation of dust.

  • Heating: Avoid the use of open flames.[5] Employ a heating mantle, water bath, or oil bath equipped with temperature control.

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[7][8] The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_fume Verify Fume Hood prep_risk->prep_fume prep_emergency Check Emergency Equipment prep_fume->prep_emergency prep_spill Ready Spill Kit prep_emergency->prep_spill handle_ppe Don Appropriate PPE prep_spill->handle_ppe Proceed to Handling handle_dispense Dispense in Fume Hood handle_ppe->handle_dispense handle_heat Controlled Heating handle_dispense->handle_heat handle_store Secure Storage handle_heat->handle_store disp_solid Segregate Solid Waste handle_store->disp_solid Proceed to Disposal disp_liquid Collect Liquid Waste disp_solid->disp_liquid disp_container Label Waste Containers disp_liquid->disp_container disp_storage Store in Satellite Area disp_container->disp_storage

Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[5]

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by trained hazardous waste personnel.

Always adhere to your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7][8] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-ylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.